molecular formula C22F41N B1207300 Perftoran CAS No. 99752-82-6

Perftoran

货号: B1207300
CAS 编号: 99752-82-6
分子量: 1057.2 g/mol
InChI 键: IYVCXLAGSZWAEQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Perftoran, also known as this compound, is a useful research compound. Its molecular formula is C22F41N and its molecular weight is 1057.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

99752-82-6

分子式

C22F41N

分子量

1057.2 g/mol

IUPAC 名称

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene;1-[1,2,2,3,3,4,5,5,6,6-decafluoro-4-(trifluoromethyl)cyclohexyl]-2,2,3,3,4,4,5,5,6,6-decafluoropiperidine

InChI

InChI=1S/C12F23N.C10F18/c13-1(10(29,30)31)2(14,15)5(20,21)9(28,6(22,23)3(1,16)17)36-11(32,33)7(24,25)4(18,19)8(26,27)12(36,34)35;11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16

InChI 键

IYVCXLAGSZWAEQ-UHFFFAOYSA-N

SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C1(C(C(C(C(C1(F)F)(F)F)(N2C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F

规范 SMILES

C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C1(C(C(C(C(C1(F)F)(F)F)(N2C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)(F)F)(C(F)(F)F)F

其他CAS编号

99752-82-6

同义词

perftoran

产品来源

United States

Foundational & Exploratory

Perftoran: A Technical Guide to the Mechanism of Action as an Oxygen Carrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perftoran is a submicron perfluorocarbon (PFC) emulsion designed to function as an artificial oxygen carrier. Its primary mechanism of action is the physical dissolution of large quantities of oxygen, which is then transported within the bloodstream and delivered to tissues. This process is independent of hemoglobin and is governed by the partial pressure gradient of oxygen between the emulsion particles and the surrounding environment. Due to the extremely small size of its particles, this compound enhances oxygen delivery, particularly in the microcirculation where red blood cell transit may be compromised. This guide provides a detailed examination of the physicochemical properties, core mechanism of oxygen transport, quantitative performance data, and key experimental protocols used to evaluate this compound.

Composition and Physicochemical Properties

This compound is a 10% volume (20% weight/volume) emulsion of perfluorocarbons stabilized by a surfactant in a balanced electrolyte solution.[1] The key components are specifically chosen to optimize oxygen-carrying capacity, emulsion stability, and biocompatibility.

  • Perfluorocarbons: The oxygen-dissolving core consists of a 2:1 ratio of perfluorodecalin (PFD) and perfluoro-N-(4-methylcyclohexyl)-piperidine (PFMCP).[1] These molecules are chemically and biologically inert due to the strength of the carbon-fluorine bond.[2]

  • Surfactant: Proxanol-268, a non-ionic poloxamer, is used to emulsify the hydrophobic PFCs in the aqueous medium, creating stable, submicron particles.[3]

  • Aqueous Phase: A balanced electrolyte solution forms the continuous phase of the emulsion, ensuring it is isotonic.[4]

The unique physicochemical properties of the this compound emulsion are central to its function.

PropertyValue / DescriptionReference(s)
PFC Concentration 10% per volume (19.3-20% weight/volume)[1][5]
Mean Particle Size ~0.07 - 0.1 µm (70 - 100 nm)[1][6]
Oxygen Carrying Capacity ~6.9 mL O₂ / dL of emulsion (at pO₂ 760 mmHg)[5]
Pharmacokinetics Half-life in circulation: ~24 hours[1]
Excretion Pathway PFCs: Exhaled via the lungs; Surfactant: Excreted by kidneys[1]
Viscosity Increases plasma and whole blood viscosity in a dose-dependent manner[7]

Core Mechanism of Action: Oxygen Transport

Unlike hemoglobin-based oxygen carriers that rely on chemical binding, this compound's mechanism is based on the high physical solubility of gases in its perfluorocarbon core.[2] The process can be divided into three phases: oxygen uptake, transport, and release.

3.1 Oxygen Uptake (Pulmonary) In the high partial pressure of oxygen (pO₂) environment of the pulmonary capillaries, oxygen passively diffuses from the alveoli and dissolves into the PFC core of the this compound particles. The amount of dissolved oxygen is directly proportional to the ambient pO₂.

3.2 Oxygen Transport (Circulatory) Once loaded with oxygen, this compound particles circulate throughout the bloodstream. Their key advantages in transport are:

  • Microcirculatory Access: With a diameter approximately 1/100th that of an erythrocyte, this compound particles can perfuse capillaries and tissue regions inaccessible to red blood cells, especially in cases of vasoconstriction or partial occlusion.[6]

  • Enhanced Offloading: this compound particles flow in the plasma layer, closer to the endothelial wall, potentially reducing the diffusion distance for oxygen to the tissues. It is hypothesized that they act as accelerators of gas transport, facilitating oxygen delivery from adjacent red blood cells to the tissues.[8]

3.3 Oxygen Release (Tissues) In peripheral tissues, where the pO₂ is low due to metabolic consumption, the partial pressure gradient reverses. Oxygen diffuses out of the this compound particles and into the plasma and surrounding tissue, driven by this gradient. This purely physical process allows for rapid and efficient oxygen delivery to hypoxic areas.

cluster_Setup Phase 1: Preparation cluster_Baseline Phase 2: Baseline cluster_Shock Phase 3: Shock Induction cluster_Treatment Phase 4: Resuscitation cluster_Monitoring Phase 5: Monitoring Anesthesia Anesthetize Rat Catheter Insert Arterial & Venous Catheters Anesthesia->Catheter Measure1 Record Baseline: - MAP, HR - Arterial Blood Gas Catheter->Measure1 Hemorrhage Induce Hemorrhage (Withdraw 30-40% Blood Volume) Target MAP: 25-30 mmHg Measure1->Hemorrhage Infusion Infuse Test Article: - Group A: this compound - Group B: Saline (Control) Hemorrhage->Infusion Measure2 Record Post-Resuscitation: - MAP, HR - Arterial Blood Gas - Tissue pO₂ Infusion->Measure2 P1 High O₂ Solubility E1 Enhanced O₂ Transport in Plasma P1->E1 P2 Small Particle Size (< 0.1 µm) P2->E1 E2 Improved Microcirculatory Perfusion P2->E2 A1 This compound Administration E3 Increased O₂ Diffusion Gradient to Tissue E1->E3 E2->E3 O1 Alleviation of Tissue Hypoxia E3->O1 C1 Reduced Anaerobic Metabolism O1->C1 C3 Inhibition of HIF-1α Pathway O1->C3 C2 Decreased Lactate Production C1->C2

References

Perftoran: A Technical Deep Dive into its Oxygen-Carrying Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perftoran, a perfluorocarbon (PFC) emulsion, represents a unique class of synthetic oxygen carriers. Developed in Russia, it has been utilized in clinical settings for its ability to transport and deliver oxygen, particularly in situations of acute blood loss and ischemia.[1][2] This technical guide provides an in-depth analysis of the oxygen-carrying capacity of this compound, focusing on the core physicochemical principles, quantitative data, and the experimental methodologies used for its characterization.

Core Principles of Oxygen Transport

Unlike hemoglobin-based oxygen carriers, which rely on chemical binding of oxygen to a central iron atom, this compound's mechanism is based on the high solubility of oxygen in its perfluorocarbon components.[1] The two primary PFCs in this compound are perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine.[3] The transport of oxygen in this compound is a process of physical dissolution governed by Henry's Law, which states that the amount of dissolved gas in a liquid is proportional to its partial pressure in the gas phase. This results in a linear relationship between the partial pressure of oxygen (pO2) and the oxygen content of the emulsion.[1][4] This linear relationship is a defining characteristic of PFC-based oxygen carriers and contrasts with the sigmoidal oxygen-hemoglobin dissociation curve.[4]

Quantitative Analysis of Oxygen-Carrying Capacity

The oxygen-carrying capacity of this compound and its components is a critical parameter for its efficacy as a blood substitute. The following tables summarize the available quantitative data.

ParameterValueConditionsReference(s)
Oxygen Carrying Capacity 6.9 ml O₂ / 100 ml emulsionpO₂ = 760 mmHg[1]
Perfluorocarbon Content 10% (v/v) or 20% (w/v)-[1]
Caption: Key physical and oxygen-carrying properties of the this compound emulsion.
PerfluorocarbonTemperature (°C)Oxygen Solubility (ml O₂ / 100 ml PFC)Reference(s)
Perfluorodecalin2549[3]
Perfluorodecalin37~40[5]
Caption: Oxygen solubility in this compound's primary perfluorocarbon component, perfluorodecalin, at different temperatures.
pO₂ (mmHg)Estimated Oxygen Content (ml O₂ / 100 ml this compound)
100~0.91
200~1.82
400~3.63
7606.9
Caption: Estimated oxygen content of this compound at various partial pressures of oxygen, calculated based on the linear relationship and the known value at 760 mmHg. It is important to note that these are extrapolated values and may not represent precise experimental results.

Mechanism of Oxygen Transport and Delivery

The small particle size of the this compound emulsion (around 0.1-0.2 μm) allows for deep penetration into the microcirculation, potentially reaching areas with restricted blood flow where red blood cells may not pass.[5] Oxygen dissolved in the PFC droplets is released into the surrounding plasma down a partial pressure gradient and subsequently diffuses into the tissues.

OxygenTransport cluster_blood_vessel Blood Vessel cluster_tissue Ischemic Tissue Perftoran_Droplet This compound Droplet (High pO₂) Plasma Plasma Perftoran_Droplet->Plasma O₂ Diffusion Tissue_Cell Tissue Cell (Low pO₂) Plasma->Tissue_Cell O₂ Diffusion RBC Red Blood Cell RBC->Plasma O₂ Release ExperimentalWorkflow cluster_equilibration Sample Equilibration cluster_measurement Measurement cluster_analysis Data Analysis Perftoran_Sample This compound Sample Tonometer Tonometer at 37°C Perftoran_Sample->Tonometer Gas_Mixture Known O₂ Gas Mixture Gas_Mixture->Tonometer Equilibrated_Sample Equilibrated Sample Tonometer->Equilibrated_Sample Blood_Gas_Analyzer Blood Gas Analyzer Equilibrated_Sample->Blood_Gas_Analyzer pO2_Value Measured pO₂ Blood_Gas_Analyzer->pO2_Value Calculation Calculate O₂ Content pO2_Value->Calculation Final_Result Oxygen Carrying Capacity Calculation->Final_Result

References

Perftoran's Impact on Microcirculation and Rheology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Perftoran, a perfluorocarbon-based oxygen carrier, on microcirculation and blood rheology. By examining quantitative data from various studies, detailing experimental methodologies, and visualizing potential biological pathways, this document aims to provide a comprehensive resource for professionals in the field of drug development and microvascular research.

Introduction to this compound

This compound is a nanoemulsion of perfluorocarbons, primarily perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine, stabilized by a surfactant, Proxanol-268, in an electrolyte solution.[1] Developed as a blood substitute, its primary function is to enhance oxygen transport to tissues, particularly in ischemic conditions.[2][3] Its small particle size, approximately 100 nanometers, allows it to perfuse capillaries that may be inaccessible to red blood cells, thereby improving microcirculation and tissue oxygenation.[1]

Effects on Blood Rheology

The rheological properties of blood, including viscosity and red blood cell aggregation, are critical determinants of microcirculatory function. This compound's influence on these parameters is a key aspect of its therapeutic potential.

Blood Viscosity

Studies on perfluorocarbon emulsions have shown varied effects on blood viscosity, often dependent on the specific formulation, concentration, and hematocrit level. While comprehensive quantitative data specifically for this compound is limited in publicly available literature, studies on similar perfluorocarbon-based solutions provide valuable insights.

A study on a perfluorodecalin-based solution, a primary component of this compound, demonstrated that the viscosity of the preparation is in a range similar to that of natural blood. The viscosity was found to be between 2.2 and 2.8 mPas at a shear rate of ≥ 60 s⁻¹.[4] Another study investigating a different perfluorocarbon emulsion found that it increased both plasma and whole blood viscosity.[5] Clinical observations of this compound use have suggested an overall improvement in blood rheology, particularly in cases of blood loss.[2]

Table 1: Viscosity of a Perfluorodecalin-Based Blood Substitute [4]

Time PointShear Rate (s⁻¹)Viscosity (mPas)
Day 0≥ 602.2 - 2.8
Day 28 (Control)≥ 60~ 3.0
Day 28 (PFD-based solution)≥ 60~ 2.0 - 2.2
Red Blood Cell Aggregation

Red blood cell (RBC) aggregation is a significant factor influencing blood flow at low shear rates, characteristic of the microcirculation. This compound is believed to reduce RBC aggregation, thereby improving blood fluidity in the microvasculature. However, specific quantitative data on a "red blood cell aggregation index" for this compound were not available in the reviewed literature. One study on a perfluorocarbon emulsion noted that an increase in emulsion concentration led to an increase in erythrocyte aggregation.[6] It is hypothesized that the surfactant component of this compound, Proxanol-268, may play a role in modulating RBC interactions, but further research is needed to quantify this effect.

Impact on Microcirculation

This compound's primary therapeutic benefit lies in its ability to improve microcirculation and tissue oxygenation. This is achieved through its small particle size, allowing it to bypass obstructions and deliver oxygen to ischemic tissues.

Clinical studies and observations have reported that this compound administration leads to improved central and peripheral hemodynamics and microcirculation, a decrease in edema, and an increase in tissue pO₂.[2] In a clinical trial involving patients undergoing cardiac surgery, the group receiving this compound demonstrated significantly higher intraoperative PaO₂ levels and required fewer allogeneic red blood cell packs compared to the control group.[7]

Experimental Protocols

The study of microcirculation and rheology requires specialized experimental models and techniques. The following sections detail common methodologies used in this field of research.

Intravital Microscopy of the Hamster Cheek Pouch

The hamster cheek pouch is a well-established model for the in vivo study of the microcirculation due to its thin, transparent nature.

Protocol:

  • Animal Preparation: Anesthetize the hamster and cannulate the trachea to ensure a patent airway.

  • Cheek Pouch Eversion: Gently evert one of the cheek pouches and fix it to a specialized stage on the microscope.

  • Superfusion: Continuously superfuse the exposed tissue with a warmed, buffered electrolyte solution (e.g., bicarbonate buffer) to maintain tissue viability.

  • Microscope Setup: Use an intravital microscope equipped with a light source, objectives of various magnifications, and a camera for image capture.

  • Fluorescent Labeling (Optional): To visualize plasma and assess vascular permeability, inject a fluorescently labeled macromolecule, such as FITC-dextran, intravenously.

  • Data Acquisition: Record video sequences of the microcirculation, focusing on arterioles, capillaries, and venules.

  • Analysis: Analyze the recorded images to determine parameters such as vessel diameter, red blood cell velocity, and vascular permeability (by measuring the extravasation of the fluorescent dye).

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Intravital Microscopy cluster_analysis Data Acquisition & Analysis A Anesthetize Hamster B Cannulate Trachea A->B C Evert Cheek Pouch B->C D Mount on Microscope Stage C->D E Superfuse with Buffer D->E F Administer this compound/Control E->F G Inject Fluorescent Tracer F->G H Record Microcirculation G->H I Measure Vessel Diameter H->I J Measure RBC Velocity H->J K Assess Vascular Permeability H->K

Caption: Experimental workflow for intravital microscopy.
Measurement of Red Blood Cell Aggregation

Several methods are available to quantify red blood cell aggregation. One common technique is light transmission aggregometry.

Protocol:

  • Blood Sample Preparation: Obtain a whole blood sample and adjust the hematocrit to a standardized level (e.g., 40%).

  • Instrument Setup: Use a light transmission aggregometer, which consists of a light source, a sample holder, and a photodetector.

  • Disaggregation: Subject the blood sample to a high shear rate to completely disaggregate the red blood cells.

  • Aggregation Measurement: Abruptly stop the shear flow and measure the increase in light transmission through the sample as the red blood cells aggregate.

  • Data Analysis: Analyze the light transmission versus time curve to calculate various aggregation indices, such as the aggregation index (AI), the time to reach half-maximal aggregation (t½), and the amplitude of aggregation.

Potential Signaling Pathways

While the direct molecular mechanisms of this compound's effects on the endothelium are not fully elucidated, its ability to improve tissue oxygenation suggests a potential influence on key signaling pathways that regulate vascular function. The following is a hypothesized pathway based on the known roles of oxygen in endothelial cell signaling.

Improved oxygen delivery by this compound could lead to the activation of endothelial nitric oxide synthase (eNOS). eNOS produces nitric oxide (NO), a potent vasodilator that plays a crucial role in regulating blood flow and inhibiting platelet aggregation. The activation of eNOS can be triggered by various stimuli, including shear stress and signaling molecules like vascular endothelial growth factor (VEGF). By alleviating hypoxia, this compound may restore normal endothelial function and promote the production of NO, leading to vasodilation and improved microvascular perfusion.

signaling_pathway This compound This compound Infusion Oxygenation Improved Tissue Oxygenation This compound->Oxygenation Increases O2 delivery eNOS eNOS Activation Oxygenation->eNOS Restores endothelial function NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Perfusion Improved Microvascular Perfusion Vasodilation->Perfusion

Caption: Hypothesized signaling pathway of this compound's effect.

Conclusion

This compound demonstrates significant potential for improving microcirculation and blood rheology, primarily through its ability to deliver oxygen to ischemic tissues. While more quantitative research is needed to fully elucidate its effects on blood viscosity and red blood cell aggregation, the available evidence suggests a beneficial impact on these parameters. The experimental models and potential signaling pathways discussed in this guide provide a framework for further investigation into the mechanisms of action of this and similar perfluorocarbon-based oxygen carriers. This knowledge is crucial for the continued development and clinical application of these life-saving therapeutics.

References

The History and Development of Perftoran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perftoran, a perfluorocarbon (PFC) emulsion, emerged from Soviet-era research as a promising oxygen-carrying blood substitute. Initially developed for military and critical care medicine, its unique physicochemical properties and clinical performance have made it a subject of scientific interest for decades. This technical guide provides a comprehensive overview of the history, development, and scientific underpinnings of this compound, with a focus on its chemical composition, physical properties, and the experimental evidence that has defined its trajectory.

A Historical Overview: From "Blue Blood" to a Clinically Applied Blood Substitute

The quest for a universal blood substitute has been a long-standing goal in medicine, driven by the challenges of blood banking, transfusion-transmitted diseases, and the need for a readily available oxygen carrier in emergency situations. Perfluorocarbons, synthetic compounds with a high capacity for dissolving respiratory gases, were identified as potential candidates in the mid-20th century.

The development of this compound, colloquially known as "Blue Blood" due to its bluish tint, was a significant milestone in this field. The pioneering work on this emulsion was conducted in the Soviet Union, led by Professor Felix F. Beloyartsev at the Institute of Biophysics of the USSR Academy of Sciences. The research culminated in the first clinical application of this compound in the 1980s.

Key Milestones in the Development of this compound:

  • Late 1970s - Early 1980s: Intensive research and development of a stable and biocompatible PFC emulsion in the USSR.

  • 1984: First reported clinical use of this compound.

  • 1996: Official registration and approval for clinical use in Russia.

  • Post-1996: Widespread clinical use in Russia and several other countries for various indications, including massive blood loss, ischemia, and cardioplegia.

  • 2005-2010: Approved for clinical use in Mexico.

  • Present: Marketed in some countries and continues to be a subject of research for new therapeutic applications. It has been rebranded as Vidaphor for marketing in North America.

Composition and Physicochemical Properties

This compound is a 10% volume/volume submicron emulsion of perfluorocarbons in a water-based medium. Its composition is meticulously designed to ensure stability, biocompatibility, and efficient oxygen transport.

Table 1: Chemical Composition of this compound

ComponentConcentrationFunction
Perfluorodecalin (C10F18)~6.5% (w/v)Primary oxygen-carrying component
Perfluoro-N-(4-methylcyclohexyl)piperidine (C12F23N)~3.2% (w/v)Secondary oxygen-carrying component, enhances emulsion stability
Proxanol P-268~4.0% (w/v)Non-ionic surfactant, emulsifying agent
Sodium Chloride0.9% (w/v)Provides isotonicity
Potassium Chlorideq.s.Electrolyte balance
Calcium Chlorideq.s.Electrolyte balance
Magnesium Chlorideq.s.Electrolyte balance
Sodium Bicarbonateq.s.pH buffer
Water for Injectionq.s. to 100%Vehicle

Table 2: Physicochemical Properties of this compound Emulsion

PropertyValueSignificance
Oxygen Carrying Capacity 6-7 ml O2 / 100 ml at pO2 of 760 mmHg[1]Enables significant oxygen transport to tissues, particularly under hyperoxic conditions.
Average Particle Size 0.05 - 0.1 µmSubmicron size allows for passage through capillaries and reduces the risk of embolism. Contributes to a longer intravascular persistence.
Viscosity 2.5 - 3.5 mPa·s at 37°CSimilar to that of blood plasma, ensuring good rheological properties and minimal impact on hemodynamics.
Osmolality 280 - 320 mOsm/kgIsotonic with blood, preventing osmotic stress on blood cells.
pH 7.2 - 7.4Compatible with physiological pH.
Density ~1.05 g/cm³Slightly higher than blood plasma.

Experimental Protocols in Preclinical and Clinical Studies

The efficacy and safety of this compound have been evaluated in numerous preclinical and clinical studies. Below are detailed methodologies for key experiments that have been instrumental in understanding its therapeutic potential.

Preclinical Model: Hemorrhagic Shock in Rats

This model is crucial for assessing the ability of a blood substitute to restore oxygen-carrying capacity and improve survival after massive blood loss.

Experimental Workflow for Hemorrhagic Shock Study

Hemorrhagic_Shock_Protocol cluster_preparation Animal Preparation cluster_hemorrhage Hemorrhage Induction cluster_resuscitation Resuscitation cluster_monitoring Monitoring and Data Collection animal_prep Male Wistar Rats (250-300g) Anesthetize (e.g., isoflurane) Catheterize femoral artery and vein hemorrhage Withdraw 40-50% of total blood volume via arterial catheter Maintain Mean Arterial Pressure (MAP) at 30-40 mmHg animal_prep->hemorrhage Stabilization Period resuscitation Infuse this compound (e.g., 20 ml/kg) or control (e.g., saline, shed blood) Administer over a defined period (e.g., 30 min) hemorrhage->resuscitation Shock Period (e.g., 60 min) monitoring Continuously monitor MAP, heart rate, and respiratory rate Collect arterial blood samples for blood gas analysis (pO2, pCO2, pH, lactate) Measure survival rates over 24-48 hours resuscitation->monitoring Post-resuscitation

Caption: Workflow for a preclinical hemorrhagic shock model in rats.

Detailed Methodology:

  • Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with isoflurane). The femoral artery and vein are catheterized for blood pressure monitoring, blood withdrawal, and fluid infusion.

  • Hemorrhage Induction: A volume of blood corresponding to 40-50% of the total estimated blood volume is withdrawn via the arterial catheter over a period of 15-20 minutes to achieve and maintain a state of severe hemorrhagic shock, characterized by a mean arterial pressure (MAP) of 30-40 mmHg.

  • Resuscitation: Following a shock period of approximately 60 minutes, animals are resuscitated with either this compound (e.g., at a dose of 20 ml/kg), an equivalent volume of saline, or the shed autologous blood. The infusion is typically administered over 30 minutes.

  • Monitoring and Data Collection: Throughout the experiment, physiological parameters including MAP, heart rate, and respiratory rate are continuously monitored. Arterial blood samples are collected at baseline, during shock, and at various time points post-resuscitation for the analysis of blood gases (PaO2, PaCO2), pH, and lactate levels. Survival rates are monitored for 24 to 48 hours post-resuscitation.

Preclinical Model: Ischemia-Reperfusion Injury in a Rat Intestinal Model

This model is used to evaluate the protective effects of this compound against the cellular damage that occurs when blood flow is restored to ischemic tissue.

Experimental Workflow for Ischemia-Reperfusion Injury Study

Ischemia_Reperfusion_Protocol cluster_preparation Surgical Preparation cluster_ischemia Induction of Ischemia cluster_treatment Treatment cluster_reperfusion Reperfusion and Observation surgical_prep Anesthetize rat Laparotomy to expose superior mesenteric artery (SMA) ischemia Occlude SMA with a microvascular clamp for a defined period (e.g., 60 min) surgical_prep->ischemia treatment Administer this compound (e.g., 5 ml/kg, IV) or saline prior to reperfusion ischemia->treatment reperfusion Remove clamp to allow reperfusion Observe intestinal microcirculation via intravital microscopy Collect tissue samples for histological analysis treatment->reperfusion

Caption: Workflow for a rat intestinal ischemia-reperfusion injury model.

Detailed Methodology:

  • Surgical Preparation: Rats are anesthetized, and a midline laparotomy is performed to expose the superior mesenteric artery (SMA).

  • Induction of Ischemia: The SMA is occluded with a microvascular clamp for a predetermined period, typically 60 minutes, to induce intestinal ischemia.

  • Treatment: Just before the end of the ischemic period, animals in the treatment group receive an intravenous infusion of this compound (e.g., 5 ml/kg), while the control group receives saline.

  • Reperfusion and Observation: The microvascular clamp is removed to allow reperfusion of the intestine. The intestinal microcirculation is observed using intravital microscopy to assess parameters such as red blood cell velocity, vessel diameter, and leukocyte-endothelial interactions. At the end of the experiment, intestinal tissue samples are collected for histological examination to assess the degree of mucosal injury.[2][3]

Clinical Trial: Use in Cardiac Surgery

Clinical trials have investigated the efficacy of this compound in reducing the need for allogeneic blood transfusions during cardiac surgery.

Experimental Workflow for Cardiac Surgery Clinical Trial

Cardiac_Surgery_Trial cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_outcomes Outcome Measurement enrollment Recruit patients scheduled for elective cardiac surgery Obtain informed consent randomization Randomly assign patients to this compound group or control group enrollment->randomization intervention This compound group receives this compound infusion during cardiopulmonary bypass Control group receives standard of care randomization->intervention outcomes Primary outcome: units of allogeneic blood transfused Secondary outcomes: hemoglobin levels, duration of mechanical ventilation, length of ICU stay, adverse events intervention->outcomes

Caption: Workflow for a randomized clinical trial of this compound in cardiac surgery.

Detailed Methodology:

  • Patient Enrollment: Patients scheduled for elective cardiac surgery requiring cardiopulmonary bypass are recruited for the study after obtaining informed consent.

  • Randomization: Patients are randomly assigned to either the this compound group or a control group.

  • Intervention: In the this compound group, the emulsion is added to the cardiopulmonary bypass circuit or administered intravenously during the procedure. The control group receives the standard of care, which may include crystalloid or colloid solutions.

  • Outcome Measurement: The primary outcome is typically the number of units of allogeneic red blood cells transfused during and after the surgery. Secondary outcomes include postoperative hemoglobin levels, duration of mechanical ventilation, length of stay in the intensive care unit (ICU), and the incidence of adverse events.[1]

Signaling Pathways and Mechanism of Action

While the primary mechanism of action of this compound is the physical transport of dissolved oxygen, evidence suggests that it may also exert biological effects through the modulation of various signaling pathways. The precise molecular mechanisms are still under investigation, and much of the current understanding is based on studies of perfluorocarbons in general.

Hypothesized Signaling Pathways Influenced by Perfluorocarbons

PFC_Signaling_Pathways cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_pathways Signaling Pathways cluster_outcomes Physiological Outcomes PFC Perfluorocarbon Emulsion (e.g., this compound) Endothelium Endothelial Cells PFC->Endothelium ImmuneCells Immune Cells (e.g., Macrophages) PFC->ImmuneCells eNOS eNOS Activation Endothelium->eNOS Increased Shear Stress Improved Oxygenation NFkB NF-κB Inhibition ImmuneCells->NFkB Modulation of inflammatory signals MAPK MAPK Pathway Modulation ImmuneCells->MAPK Modulation of stress response Vasodilation Vasodilation eNOS->Vasodilation Increased NO Production Cytoprotection Cytoprotection eNOS->Cytoprotection Anti_Inflammation Reduced Inflammation (Decreased pro-inflammatory cytokines) NFkB->Anti_Inflammation NFkB->Cytoprotection MAPK->Anti_Inflammation

Caption: Hypothesized signaling pathways modulated by perfluorocarbons.

Potential Mechanisms of Action:

  • Modulation of Inflammatory Pathways: Studies on various perfluorocarbons have suggested an anti-inflammatory effect. This may be mediated, in part, by the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as TNF-α and IL-6. By suppressing NF-κB activation, PFCs may reduce the inflammatory response associated with conditions like ischemia-reperfusion injury and acute respiratory distress syndrome. Some evidence also points to the modulation of the MAPK (Mitogen-Activated Protein Kinase) pathway, which is involved in cellular stress responses and inflammation.[4][5]

  • Endothelial Protection and Nitric Oxide (NO) Signaling: The small particle size of this compound allows for improved microcirculatory flow, which can increase shear stress on endothelial cells. This mechanical stimulus is a known activator of endothelial nitric oxide synthase (eNOS) .[6][7][8][9] The resulting increase in nitric oxide (NO) production can lead to vasodilation, improved blood flow, and cytoprotective effects on the endothelium. This mechanism is particularly relevant in the context of ischemia-reperfusion injury, where endothelial dysfunction is a key pathological feature.

It is important to note that while these pathways provide a plausible framework for the observed biological effects of perfluorocarbons, further research is needed to specifically elucidate the signaling cascades directly modulated by this compound.

Conclusion and Future Directions

This compound represents a significant achievement in the field of blood substitutes, with a long history of clinical use and a well-characterized safety and efficacy profile in specific indications. Its development has provided valuable insights into the potential of perfluorocarbon emulsions as oxygen therapeutics.

Future research should focus on several key areas:

  • Elucidation of Molecular Mechanisms: A deeper understanding of the specific signaling pathways modulated by this compound is crucial for optimizing its therapeutic use and identifying new applications.

  • Next-Generation Formulations: Further improvements in emulsion stability, oxygen-carrying capacity, and biocompatibility could lead to the development of even more effective PFC-based blood substitutes.

  • Novel Therapeutic Indications: The anti-inflammatory and endothelial-protective properties of this compound suggest its potential utility in a broader range of conditions beyond its current indications, such as in the treatment of stroke, sepsis, and organ preservation for transplantation.

The continued study of this compound and other perfluorocarbon-based oxygen carriers holds the promise of addressing critical unmet needs in transfusion medicine and critical care.

References

Perftoran: A Technical Guide to Its Role in Mitigating Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where the restoration of blood flow to ischemic tissue exacerbates cellular damage. This complex cascade of events, involving oxidative stress, inflammation, and apoptosis, poses a significant challenge in clinical scenarios such as myocardial infarction, stroke, and organ transplantation. Perftoran, a perfluorocarbon-based emulsion, has emerged as a promising therapeutic agent to mitigate IRI. Its unique oxygen-carrying capacity and rheological properties allow it to penetrate constricted microvasculature, delivering oxygen to tissues where red blood cells cannot reach. This in-depth technical guide synthesizes the current understanding of this compound's role in combating IRI, focusing on its mechanisms of action, experimental validation, and the underlying signaling pathways.

Core Mechanisms of this compound in IRI Mitigation

This compound's protective effects against ischemia-reperfusion injury are multi-faceted, primarily revolving around its ability to enhance oxygen delivery, modulate inflammatory responses, and attenuate oxidative stress.

Enhanced Oxygen Delivery

The primary and most well-documented mechanism of this compound is its capacity to dissolve and transport significant volumes of oxygen. The small size of the perfluorocarbon particles (approximately 0.07 µm) allows them to traverse capillaries that may be partially occluded or constricted due to endothelial swelling and leukocyte plugging, a common occurrence in IRI. This ensures a more homogenous oxygen supply to the ischemic tissue upon reperfusion, thereby reducing the hypoxic stress that fuels the IRI cascade.

Anti-inflammatory Effects

While direct quantitative data on this compound's effect on specific pro-inflammatory cytokines like TNF-α and IL-6 in IRI is limited in the available literature, clinical and preclinical observations suggest a modulation of the inflammatory response. In a study on critical lower limb ischemia, this compound administration was associated with a reduction in the intensity of the systemic inflammatory response[1]. The improved oxygenation provided by this compound may indirectly suppress the activation of inflammatory pathways, such as the NF-κB signaling cascade, which is a key regulator of pro-inflammatory gene expression.

Reduction of Oxidative Stress

The reintroduction of oxygen during reperfusion leads to a burst of reactive oxygen species (ROS), causing significant oxidative damage to lipids, proteins, and DNA. Although direct measurements of malondialdehyde (MDA), a marker of lipid peroxidation, and superoxide dismutase (SOD), an antioxidant enzyme, following this compound treatment in IRI are not extensively reported, the fundamental principle of improved and more gradual reoxygenation suggests a reduction in the sudden burst of ROS. By ensuring a more controlled reintroduction of oxygen, this compound may help to prevent the overwhelming of the endogenous antioxidant systems.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data from preclinical and clinical studies on the efficacy of this compound in mitigating ischemia-reperfusion injury.

Study TypeModelThis compound DosageOutcome MeasureResult
Clinical StudyAcute Myocardial Infarction4-5 ml/kgInfarct Size (Non-damaged LV volume)25.06 ± 5.40% (this compound) vs. 6.60 ± 2.31% (Control)[2]
Preclinical StudyIntestinal Ischemia-Reperfusion (Rat)0.8-1.0 mL/100gReduction in Mesenteric Artery Diameter~20% reduction in constriction[3]
Preclinical StudyCardiac Ischemia-Reperfusion (Rat)8, 12, 16 ml/kgCardiodynamic ParametersDose-dependent effects on maximum left ventricular pressure growth rate[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols from studies investigating this compound in IRI.

Myocardial Ischemia-Reperfusion Injury Model (Clinical)
  • Subjects: 40 male patients (≤ 60 years old) with first acute myocardial infarction (AMI).

  • Procedure:

    • Patients were randomized into two groups: this compound (n=20) and control (n=20).

    • The this compound group received an intravenous infusion of this compound at a dose of 4-5 ml/kg within the first 6 hours of AMI.[2]

    • The infusion rate was maintained at 20-40 drops per minute.[2]

    • Both groups received 20 mg of intravenous nitroglycerin over 8 hours.[2]

  • Endpoints: Composite clinical outcomes, ECG changes, infarct size, creatine kinase activity, hemodynamic parameters, acid-base status, and blood gases were investigated.[2]

Intestinal Ischemia-Reperfusion Injury Model (Preclinical)
  • Subjects: 146 nonlinear white male rats (200-350 g).

  • Procedure:

    • Partial critical intestinal ischemia was induced by strangulating a 5-6 cm jejunal loop with its mesentery for 90 minutes.

    • Global critical intestinal ischemia was induced by occluding the cranial mesenteric artery for 90 minutes.

    • This compound (0.8-1.0 mL per 100 g) or 0.9% sodium chloride (control) was injected at 75 minutes into the ischemic period.

  • Endpoints: Mean systemic arterial blood pressure, intravital microscopy of the mesenteric microcirculation, and morphological examination of the ischemic intestine were performed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in ischemia-reperfusion injury and the experimental workflow for evaluating this compound's efficacy.

IRI_Pathway cluster_Ischemia Ischemia cluster_Reperfusion Reperfusion Ischemia Ischemia (↓ O₂, ↓ ATP) Ca_overload ↑ Intracellular Ca²⁺ Ischemia->Ca_overload Xanthine_Oxidase Xanthine Dehydrogenase → Xanthine Oxidase Ischemia->Xanthine_Oxidase MPTP Mitochondrial Permeability Transition Pore (mPTP) Opening Ca_overload->MPTP ROS ↑ Reactive Oxygen Species (ROS) Xanthine_Oxidase->ROS Reperfusion Reperfusion (↑ O₂) Reperfusion->ROS ROS->MPTP Inflammation Inflammation (↑ NF-κB, ↑ Cytokines) ROS->Inflammation Endothelial_Dysfunction Endothelial Dysfunction (↓ eNOS, ↓ NO) ROS->Endothelial_Dysfunction Apoptosis Apoptosis MPTP->Apoptosis Inflammation->Endothelial_Dysfunction This compound This compound This compound->Reperfusion ↑ O₂ Delivery This compound->ROS ↓ ROS Burst This compound->Inflammation ↓ Inflammation Experimental_Workflow cluster_AnimalModel Animal Model Preparation cluster_IRI_Induction Ischemia-Reperfusion Induction cluster_Outcome_Assessment Outcome Assessment Animal_Selection Animal Selection (e.g., Rat, Pig, Dog) Anesthesia Anesthesia Animal_Selection->Anesthesia Surgical_Prep Surgical Preparation Anesthesia->Surgical_Prep Ischemia_Induction Induction of Ischemia (e.g., LAD ligation) Surgical_Prep->Ischemia_Induction Reperfusion Reperfusion Ischemia_Induction->Reperfusion Control_Group Control Group (e.g., Saline) Perftoran_Group This compound Group (Specific Dosage & Timing) Infarct_Size Infarct Size Measurement (e.g., TTC Staining) Reperfusion->Infarct_Size Biomarkers Biomarker Analysis (MDA, SOD, Cytokines) Reperfusion->Biomarkers Functional_Recovery Functional Recovery (e.g., Echocardiography, Neurological Scores) Reperfusion->Functional_Recovery Perftoran_Properties This compound This compound - Perfluorocarbon Emulsion - Small Particle Size (~0.07 µm) - High O₂ Solubility Properties Key Properties Enhanced O₂ Transport Improved Microcirculation Biocompatibility This compound->Properties Effects Therapeutic Effects in IRI ↓ Hypoxia ↓ 'No-Reflow' Phenomenon ↓ Oxidative Stress ↓ Inflammatory Response Properties:p1->Effects:e1 Properties:p2->Effects:e2 Outcome {Clinical Outcome| - Reduced Infarct Size - Improved Tissue Viability - Enhanced Functional Recovery } Effects:e1->Outcome Effects:e2->Outcome Effects:e3->Outcome Effects:e4->Outcome

References

Pharmacokinetics and biodistribution of Perftoran in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacokinetics and Biodistribution of Perftoran In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of this compound, a perfluorocarbon (PFC) emulsion designed as a blood substitute with gas-transporting functions. The information presented herein is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying physiological processes.

Introduction to this compound

This compound is a nanoemulsion of perfluorocarbons, primarily composed of perfluorodecalin (PFD) and perfluoro-N-methylcyclohexylpiperidine (PFMCP), stabilized by a surfactant, Proxanol-268.[1][2] With an average particle size of about 70-100 nanometers, it is designed to carry oxygen and carbon dioxide in the bloodstream, making it a candidate for use in various ischemic and hypoxic conditions.[1][3] Its clinical applications, primarily in Russia and several other countries, have included treating acute blood loss, disorders of microcirculation, and for the anti-ischemic protection of donor organs.[4][5][6] Understanding its behavior within a biological system is paramount for its safe and effective use.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is unique due to its composite nature, with the perfluorocarbon components and the surfactant exhibiting different pathways of distribution and elimination.

Absorption and Distribution

Following intravenous administration, this compound is distributed throughout the vascular system. The small particle size of the emulsion allows it to penetrate into microvessels. The PFC particles are taken up from the bloodstream by the cells of the reticuloendothelial system (RES), also known as the mononuclear phagocyte system (MPS).[7] This process involves phagocytosis by macrophages, leading to the accumulation of PFCs in organs rich in these cells, such as the liver, spleen, and bone marrow.[7][8]

The surfactant component, Proxanol-268, is water-soluble and is handled differently by the body.

Metabolism and Elimination

Perfluorocarbons are chemically and biologically inert, meaning they are not metabolized in the body.[7] Their elimination from the RES occurs slowly. The PFCs are eventually transported to the lungs, where they are excreted as a vapor in the expired air.[7][9][10] The rate of elimination is dependent on the vapor pressure of the specific PFC.[7]

In contrast, Proxanol-268, the surfactant, is eliminated relatively quickly from the body through renal excretion and is cleared by the kidneys within approximately 24 hours.[9][10]

The overall pharmacokinetic process can be visualized as follows:

G cluster_0 Systemic Circulation cluster_1 Distribution Phase cluster_2 Elimination Phase A Intravenous Administration B Blood Circulation (Half-life: ~24h) A->B C PFC Uptake by RES (Liver, Spleen) B->C D Surfactant (Proxanol-268) Distribution B->D E PFC Exhalation via Lungs C->E F Surfactant Excretion via Kidneys D->F

Caption: General pharmacokinetic pathway of this compound following intravenous administration.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound's components.

ParameterComponentValueSpecies/ContextCitation(s)
Half-life in Blood This compound Emulsion~24 hoursHuman (Clinical)[9]
Elimination Half-time Perfluorodecalin (PFD)~14 days (from organs)Preclinical[1]
Elimination Half-time Perfluoro-N-methylcyclohexylpiperidine (PFMCP)~90 days (from organs)Preclinical[1][4]
Elimination Time Proxanol-268 (Surfactant)Cleared within 24 hoursHuman (Clinical)[9][10]
Total Elimination PFCs (at 10 ml/kg dose)Within 8 monthsHuman (Clinical)

Biodistribution of this compound

The biodistribution of this compound is primarily dictated by the uptake of its PFC particles by the RES. This leads to a predictable, albeit prolonged, retention in specific organs.

Organ Distribution

The primary sites of this compound accumulation are the liver and spleen, which have the highest concentration of macrophages.[4][7] Bone marrow also shows significant uptake.[8] The accumulation in these organs is a dose-dependent process. High doses can lead to saturation of the RES clearance capacity, potentially causing redistribution to other tissues where resident macrophages may then phagocytose the particles.[7] This RES uptake is a key factor in the biodistribution profile.

RES_Uptake cluster_blood Bloodstream cluster_res RES Organs cluster_elimination Elimination This compound This compound Particle macrophage Macrophage (Kupffer Cell, etc.) This compound->macrophage Phagocytosis liver Liver macrophage->liver spleen Spleen macrophage->spleen lungs Lungs (Exhalation) liver->lungs Slow Release & Transport spleen->lungs Slow Release & Transport

Caption: Logical flow of this compound particle uptake by the Reticuloendothelial System (RES).

Quantitative Biodistribution Data
OrganRelative AccumulationNotesCitation(s)
Liver HighA primary site of RES-mediated clearance.[4][7]
Spleen HighAnother primary site for RES phagocytosis.[4][7]
Bone Marrow ModerateContains a significant population of macrophages.[8]
Lungs Transient/LowPrimarily the organ of excretion for PFCs, not long-term storage.[7][9]
Kidneys Negligible (for PFCs)The surfactant component is cleared here, but PFCs are not.[9]
Blood High (initially)Cleared with a half-life of approximately 24 hours as particles are taken up by the RES.[9]

Experimental Methodologies

The study of this compound's pharmacokinetics and biodistribution involves specific in vivo models and analytical techniques to quantify the PFCs in biological matrices.

Animal Models

A variety of animal models have been utilized to study the effects and pharmacokinetics of this compound and other PFC emulsions. The choice of model often depends on the specific research question.[11]

  • Rats: Commonly used for general pharmacokinetic screening, biodistribution studies, and in models of specific pathologies like hemorrhagic shock or traumatic brain injury.[10][12][13][14]

  • Rabbits: Utilized in studies investigating the interaction of this compound with other drugs.[15]

  • Pigs: Used in larger animal models to monitor organ oxygenation and physiological responses, providing data that may be more readily extrapolated to humans.[8]

Administration and Dosing

In both preclinical and clinical settings, this compound is administered intravenously.[7][9][15]

  • Dosage: Doses in animal studies have ranged from 5 to 20 mL/kg.[9] In clinical use, doses can range from 5 to 30 mL/kg depending on the indication. For example, a therapeutic dose of 10 mL/kg is often cited.

Analytical Techniques for Quantification

Quantifying the concentration of perfluorocarbons in biological tissues and fluids requires specialized analytical methods.

  • Gas Chromatography (GC): This is a standard and robust method for measuring PFCs.[16][17][18] The process involves extracting the volatile PFCs from the tissue sample with an organic solvent, followed by separation and quantification using a GC system, often equipped with a thermal conductivity detector (TCD) or flame ionization detector (FID).[16][19]

  • Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy: This non-invasive technique allows for the in vivo quantification and tracking of PFCs. Since the fluorine-19 isotope is 100% abundant and has a high gyromagnetic ratio, it provides a strong NMR signal with no background from biological tissues, making it ideal for imaging and spectroscopy of PFC distribution and oxygenation status in intact organs.[8][12]

The following diagram outlines a typical experimental workflow for an in vivo biodistribution study.

Workflow cluster_setup Experimental Setup cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcome A Select Animal Model (e.g., Rat) B Administer this compound IV (Defined Dose, e.g., 10 mL/kg) A->B C Collect Blood & Tissues (Liver, Spleen, etc.) at Timed Intervals B->C D Sample Preparation (e.g., Solvent Extraction for GC) C->D E Quantification of PFCs (GC or 19F NMR) D->E F Data Analysis (Pharmacokinetic Modeling) E->F G Determine Half-Life, Tissue Concentration, and Elimination Rate F->G

Caption: Typical experimental workflow for a this compound biodistribution study.

Conclusion

The pharmacokinetics and biodistribution of this compound are characterized by a two-compartment behavior. The PFC emulsion has a circulating half-life of about 24 hours, after which the inert PFC particles are sequestered by the reticuloendothelial system, primarily in the liver and spleen. These particles are not metabolized and are slowly eliminated from the body via exhalation over a period of weeks to months, depending on the specific PFC component. The surfactant is rapidly cleared by the kidneys. This detailed understanding of this compound's in vivo journey is critical for optimizing dosing regimens, predicting potential tissue accumulation, and ensuring its safety and efficacy in clinical applications.

References

Perftoran: A Technical Guide to Stability and Shelf-Life Under Laboratory Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and shelf-life of Perftoran, a perfluorocarbon (PFC) emulsion, under various laboratory conditions. Understanding the stability profile of this compound is critical for its handling, storage, and application in research and clinical settings to ensure its quality, safety, and efficacy. This document summarizes key quantitative data, outlines experimental protocols for stability testing, and provides visual representations of factors influencing its stability.

Core Stability and Shelf-Life Data

This compound's stability is intrinsically linked to its nature as a nanoemulsion of perfluorocarbons. The primary challenge in maintaining its efficacy is preserving the integrity of the emulsion particles and preventing their degradation. Storage temperature is the most critical factor influencing its shelf-life.

Recommended Storage Conditions and Shelf-Life

Quantitative data from manufacturer specifications and stability studies are summarized below.

Storage ConditionTemperature RangeShelf-LifeKey Observations
Frozen -4°C to -18°C3 yearsThis is the recommended long-term storage condition. Particle size generally remains unchanged.[1]
Refrigerated (Post-Thaw) +4°CMaximum of 2 weeksAfter defrosting, the emulsion should be used within this timeframe. A study showed that after one month at +4°C, compatibility with blood serum significantly decreased, indicating changes in surface properties.[2]
Freeze-Thaw Cycles -18°C to Room TemperatureUp to 5 cyclesRepeated freezing and thawing are permissible up to five times. However, unfreezing may impact the integrity of the particle structure.[2]

Experimental Protocols for Stability Assessment

A robust stability testing program for this compound is essential to ensure its quality. The following are detailed methodologies for key experiments to assess the stability of this compound under laboratory conditions.

Physical Stability Assessment

Objective: To evaluate the physical integrity of the this compound emulsion over time.

Parameters to be tested:

  • Particle size and particle size distribution

  • Zeta potential

  • Visual appearance (e.g., phase separation, aggregation)

  • pH

Methodology:

  • Sample Preparation: Aliquots of this compound from a single batch are stored under different conditions (e.g., -18°C, 4°C, and an accelerated condition like 25°C).

  • Time Points: Samples are withdrawn for analysis at predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24, and 36 months for long-term studies; shorter intervals for accelerated studies).

  • Particle Size Analysis:

    • Technique: Dynamic Light Scattering (DLS) is a common technique for measuring the hydrodynamic diameter of the emulsion droplets. Sedimentation Field-Flow Fractionation can also provide high-resolution droplet diameter profiles.[3]

    • Procedure:

      • Allow the this compound sample to equilibrate to the analysis temperature (typically room temperature).

      • Dilute the sample with an appropriate filtered solvent (e.g., deionized water) to a suitable concentration for DLS analysis to avoid multiple scattering effects.

      • Perform the DLS measurement to obtain the average particle size (Z-average), polydispersity index (PDI), and particle size distribution.

  • Zeta Potential Measurement:

    • Technique: Laser Doppler Velocimetry.

    • Procedure:

      • Dilute the sample in an appropriate medium (e.g., 10 mM NaCl) to determine the surface charge of the emulsion droplets.

      • Measure the electrophoretic mobility of the particles to calculate the zeta potential.

  • Visual Inspection:

    • Procedure: Visually inspect the samples against a black and white background for any signs of emulsion instability, such as creaming, sedimentation, phase separation, or color change.

  • pH Measurement:

    • Procedure: Measure the pH of the undiluted this compound emulsion using a calibrated pH meter at a controlled temperature.

Chemical Stability Assessment

Objective: To determine the chemical integrity of this compound's components and identify any degradation products.

Parameters to be tested:

  • Concentration of perfluorocarbons

  • Presence of degradation products

Methodology:

  • Sample Preparation: Utilize the same aliquots stored for physical stability testing.

  • Quantification of Perfluorocarbons:

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

    • Procedure:

      • Develop and validate a GC-MS method for the separation and quantification of the specific perfluorocarbons present in this compound (e.g., perfluorodecalin and perfluoro-N-methylcyclohexylpiperidine).

      • Extract the PFCs from the emulsion using a suitable organic solvent.

      • Inject the extract into the GC-MS system and quantify the PFCs against a calibrated standard curve.

  • Identification of Degradation Products:

    • Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or GC-MS.

    • Procedure:

      • Develop a chromatographic method capable of separating the parent PFCs from potential degradation products.

      • Analyze the stored samples and compare the chromatograms to that of a fresh sample (time zero).

      • Use the mass spectrometer to identify the chemical structure of any new peaks that appear over time, which may correspond to degradation products. Due to the high stability of the C-F bond, degradation is more likely to occur in the surfactant component.[4]

Factors Influencing this compound Stability and Potential Degradation Pathways

The stability of a perfluorocarbon emulsion like this compound is a complex interplay of various factors. Understanding these can aid in proper handling and storage.

Perftoran_Stability cluster_factors Influencing Factors cluster_emulsion This compound Emulsion Properties cluster_degradation Degradation Pathways & Outcomes Temperature Temperature (Storage & Excursions) This compound This compound Emulsion (PFCs, Surfactant, Aqueous Phase) Temperature->this compound Time Storage Duration Time->this compound FreezeThaw Freeze-Thaw Cycles FreezeThaw->this compound Light Light Exposure Light->this compound pH_env pH of Environment pH_env->this compound Container Container/Closure System Container->this compound Physical Physical Instability This compound->Physical Chemical Chemical Degradation This compound->Chemical Ostwald Ostwald Ripening (Droplet Growth) Physical->Ostwald Aggregation Aggregation/Flocculation Physical->Aggregation PhaseSep Phase Separation Physical->PhaseSep SurfactantDeg Surfactant Degradation Chemical->SurfactantDeg PFC_Deg PFC Degradation (Less Common) Chemical->PFC_Deg Stability_Workflow cluster_setup Study Setup cluster_testing Testing at Time Points (T=0, 1, 3, 6... months) cluster_analysis Data Analysis and Reporting A Define Stability Protocol (ICH Guidelines) B Select this compound Batch A->B C Aliquot Samples B->C D Place in Stability Chambers (-18°C, 4°C, 25°C/60%RH) C->D E Withdraw Samples D->E F Physical Stability Testing (DLS, Zeta, pH, Visual) E->F G Chemical Stability Testing (GC-MS, HPLC-MS) E->G H Collect and Analyze Data F->H G->H I Compare to Specifications H->I J Identify Trends and Degradation Products I->J K Determine Shelf-Life J->K L Final Stability Report K->L

References

An In-depth Technical Guide to the Primary Chemical Components of Perftoran Emulsion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perftoran is a submicron-particle-size perfluorocarbon (PFC) emulsion engineered for intravenous administration, primarily functioning as an oxygen-carrying plasma expander. Developed by the Russian Academy of Sciences, it has been utilized in clinical settings for its ability to enhance oxygen delivery to ischemic tissues. This guide provides a detailed overview of the primary chemical components of the this compound emulsion, its quantitative composition, and the fundamental structure of this complex formulation. The information herein is intended to serve as a technical resource for professionals in research, and drug development.

Core Components of the this compound Emulsion

The this compound emulsion is a sophisticated, multi-component system designed to be a biologically inert and effective oxygen carrier. Its formulation comprises two primary oxygen-dissolving perfluorocarbon compounds, a stabilizing surfactant, and an electrolyte solution to ensure physiological compatibility.

Perfluorocarbon Components

The oxygen-carrying capacity of this compound is attributed to its perfluorocarbon constituents. These are synthetic, chemically inert molecules in which all hydrogen atoms have been replaced by fluorine atoms. This high degree of fluorination imparts the ability to dissolve significant volumes of respiratory gases, including oxygen and carbon dioxide.

  • Perfluorodecalin (C₁₀F₁₈): This is the principal oxygen carrier in the emulsion, constituting two-thirds of the perfluorocarbon content.[1] Perfluorodecalin is a derivative of decalin and is known for its high gas-dissolving capacity.[1]

  • Perfluoro-N-(4-methylcyclohexyl)-piperidine (C₁₂F₂₃N): This compound serves as the secondary perfluorocarbon component, making up the remaining one-third of the PFC content.[1]

Surfactant

To create a stable emulsion of the hydrophobic perfluorocarbons in an aqueous medium, a surfactant is essential.

  • Proxanol-268: this compound utilizes Proxanol-268, a non-ionic poloxamer, as the emulsifying agent.[2][3] This surfactant envelops the tiny PFC droplets, preventing them from coalescing and ensuring the stability of the emulsion for intravenous use.

Aqueous Medium and Electrolytes

The continuous phase of the emulsion is an aqueous solution containing a carefully balanced mixture of electrolytes and glucose to maintain isotonicity and physiological compatibility with blood.[3]

Quantitative Composition

The precise formulation of this compound is critical to its function and safety. The following table summarizes the quantitative composition of the emulsion per 100 ml.

ComponentChemical FormulaConcentration ( g/100 ml)Role in Emulsion
Perfluorocarbons
PerfluorodecalinC₁₀F₁₈13.0 gPrimary Oxygen Carrier
Perfluoro-N-(4-methylcyclohexyl)-piperidineC₁₂F₂₃N6.5 gSecondary Oxygen Carrier
Surfactant
Proxanol-268(Poloxamer)4.0 gEmulsifying Agent
Electrolytes & Other Components
Sodium ChlorideNaCl0.6 gIsotonicity and Physiological Compatibility
Potassium ChlorideKCl0.039 gIsotonicity and Physiological Compatibility
Magnesium ChlorideMgCl₂0.019 gIsotonicity and Physiological Compatibility
Sodium Bicarbonate (Baking Soda)NaHCO₃0.065 gpH Buffering
Monosubstituted Sodium PhosphateNaH₂PO₄0.02 gpH Buffering
GlucoseC₆H₁₂O₆0.2 gIsotonicity
Water for InjectionH₂Oq.s. to 100 mlAqueous Medium

Structural Representation of the this compound Emulsion

The relationship between the core components of the this compound emulsion can be visualized as a core-shell structure, where the perfluorocarbon droplets are stabilized by the surfactant within the aqueous electrolyte medium.

Perftoran_Emulsion_Structure cluster_emulsion This compound Emulsion cluster_components PFC_Core {Perfluorocarbon Core | Perfluorodecalin (C₁₀F₁₈) Perfluoro-N-(4-methylcyclohexyl)-piperidine (C₁₂F₂₃N)} Surfactant_Layer {Surfactant Layer | Proxanol-268} Aqueous_Medium Aqueous Medium (Water for Injection + Electrolytes + Glucose) Perfluorodecalin Perfluorodecalin Perfluorodecalin->PFC_Core Forms PFMCP Perfluoro-N-(4-methylcyclohexyl)-piperidine PFMCP->PFC_Core Forms Proxanol Proxanol-268 Proxanol->Surfactant_Layer Stabilizes Electrolytes Electrolyte & Glucose Solution Electrolytes->Aqueous_Medium Constitutes

Core components and their arrangement in the this compound emulsion.

Experimental Protocols for Characterization

While specific proprietary methodologies for this compound analysis are not publicly detailed, standard analytical techniques would be employed for the quality control and characterization of such a perfluorocarbon emulsion.

Particle Size Analysis
  • Methodology: Dynamic Light Scattering (DLS) or Photon Correlation Spectroscopy (PCS) would be the primary methods to determine the average particle size and size distribution of the emulsion droplets. This is a critical parameter as particle size influences the emulsion's stability and in vivo behavior.

  • Protocol Outline:

    • A sample of the this compound emulsion is diluted with an appropriate medium (e.g., filtered water for injection) to a suitable concentration for analysis to avoid multiple scattering effects.

    • The diluted sample is placed in a cuvette and inserted into the DLS instrument.

    • Laser light is passed through the sample, and the scattered light fluctuations caused by the Brownian motion of the emulsion droplets are measured.

    • The instrument's software analyzes these fluctuations to calculate the particle size distribution and average hydrodynamic diameter.

Chemical Composition and Purity
  • Methodology: Gas Chromatography (GC) coupled with a suitable detector (e.g., Mass Spectrometry - MS, or Electron Capture Detector - ECD) is the standard method for the separation, identification, and quantification of volatile and semi-volatile compounds like perfluorocarbons. High-Performance Liquid Chromatography (HPLC) may be used for the analysis of the surfactant and other non-volatile components.

  • GC-MS Protocol Outline for Perfluorocarbons:

    • Sample Preparation: An appropriate extraction method (e.g., liquid-liquid extraction with a suitable organic solvent) is used to isolate the perfluorocarbon components from the aqueous emulsion.

    • Injection: A small volume of the extract is injected into the GC.

    • Separation: The sample is vaporized and carried by an inert gas through a chromatographic column. The different perfluorocarbons are separated based on their boiling points and interaction with the column's stationary phase.

    • Detection and Quantification: As the separated components exit the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a unique fingerprint for each compound, allowing for identification. The abundance of specific ions is used for quantification against a calibration curve prepared with certified reference standards.

Emulsion Stability
  • Methodology: Stability studies involve assessing the physical and chemical integrity of the emulsion over time and under various storage conditions (e.g., temperature, light exposure). This includes monitoring for any changes in particle size, phase separation, and degradation of components.

  • Protocol Outline:

    • Multiple batches of the this compound emulsion are stored under controlled conditions as specified (e.g., frozen, refrigerated).

    • At predetermined time points, samples are withdrawn and analyzed for key quality attributes, including:

      • Visual inspection for any signs of phase separation or precipitation.

      • Particle size analysis using DLS.

      • pH measurement of the aqueous phase.

      • Chemical analysis (e.g., GC, HPLC) to quantify the active ingredients and detect any degradation products.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is physical rather than pharmacological. The perfluorocarbon components do not bind with oxygen in the way hemoglobin does; instead, oxygen physically dissolves in the PFCs. This process is governed by Henry's Law, where the amount of dissolved gas is proportional to its partial pressure. When the emulsion circulates through the high oxygen partial pressure environment of the lungs, oxygen dissolves into the PFC droplets. Conversely, in the low oxygen partial pressure environment of the peripheral tissues, oxygen is released from the PFCs and diffuses to the cells.

Currently, there is no established evidence of this compound's components directly and specifically interacting with cellular signaling pathways in a drug-receptor manner. Its therapeutic effects are attributed to its ability to improve oxygenation and microcirculation.

Conclusion

This compound is a complex, meticulously formulated perfluorocarbon emulsion with a well-defined chemical composition. Its primary components, perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine, are responsible for its oxygen-carrying capacity, while Proxanol-268 ensures its stability, and a balanced electrolyte solution provides physiological compatibility. The characterization and quality control of such an emulsion rely on a suite of standard analytical techniques to ensure its safety and efficacy. This guide provides a foundational understanding of the core chemistry of this compound for professionals engaged in the fields of drug development and biomedical research.

References

Methodological & Application

Perftoran Protocol for In Vivo Studies in Rodent Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perftoran is a perfluorocarbon (PFC) emulsion that serves as an artificial oxygen carrier and has been investigated for its potential therapeutic applications in conditions of ischemia, hypoxia, and significant blood loss.[1][2][3] Its small particle size, approximately 1/100th that of an erythrocyte, may allow for perfusion of narrowed microvasculature, thereby delivering oxygen to tissues with compromised blood flow.[4][5] These application notes provide detailed protocols for the use of this compound in common rodent models of hemorrhagic shock, transient cerebral ischemia, and myocardial ischemia-reperfusion.

Mechanism of Action

This compound is a 10% volume emulsion of perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine stabilized by a poloxamer.[1][6] The primary mechanism of action of this compound is its high capacity to dissolve and transport oxygen and other gases, such as carbon dioxide.[6][7] This property allows it to function as a temporary blood substitute, augmenting oxygen delivery to tissues, particularly in ischemic or hypoxic states.[4][6] Additionally, studies have suggested that this compound possesses anti-inflammatory properties, which may contribute to its protective effects in ischemia-reperfusion injury.[6]

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models
Rodent Model Species This compound Dosage Administration Route Reference
Hemorrhagic ShockRat1x shed blood volumeIntravenous[1]
Ischemia-Reperfusion InjuryRat8, 12, 16 ml/kg body weightIntraperitoneal[8]
Global Transient Brain IschemiaRatNot specifiedIntravenous[9]
Table 2: Summary of Physiological Outcomes in a Rat Hemorrhagic Shock Model
Parameter Control Group (No Resuscitation) This compound Group (1x shed blood volume) Reference
PaO2Lower10-30 mmHg higher than control[1]
PaCO2No significant changeNo significant change[1]
pHNo significant changeNo significant change[1]
LactateNo significant changeNo significant change[1]

Experimental Protocols

Hemorrhagic Shock Model in Rats

This protocol describes the induction of hemorrhagic shock and subsequent resuscitation with this compound.

Materials:

  • This compound emulsion

  • Male Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Catheters for arterial and venous access

  • Syringes and infusion pump

  • Blood pressure transducer and monitoring system

  • Blood gas analyzer

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia. Surgically place catheters in the femoral artery for blood pressure monitoring and blood withdrawal, and in the femoral vein for fluid administration.

  • Induction of Hemorrhagic Shock: Induce hemorrhage by withdrawing 30% of the total estimated blood volume from the arterial catheter over a period of 15 minutes. Total blood volume can be estimated as 6-7% of the body weight.

  • Resuscitation: Following the induction of shock, initiate resuscitation by intravenously infusing this compound at a volume equal to the shed blood volume over 30 minutes using an infusion pump.

  • Monitoring: Continuously monitor mean arterial pressure (MAP), heart rate, and respiratory rate throughout the experiment. Collect arterial blood samples at baseline, after shock induction, and after resuscitation for blood gas analysis (PaO2, PaCO2, pH, lactate).

  • Endpoint: At the end of the monitoring period, euthanize the animal according to approved institutional protocols.

Transient Cerebral Ischemia Model in Rats (Middle Cerebral Artery Occlusion - MCAO)

This protocol details the induction of transient focal cerebral ischemia and the administration of this compound.

Materials:

  • This compound emulsion

  • Male Sprague-Dawley rats (280-320g)

  • Anesthesia (e.g., isoflurane)

  • Operating microscope

  • Micro-surgical instruments

  • 4-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter for cerebral blood flow monitoring

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.

  • Surgical Procedure:

    • Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Insert a 4-0 monofilament nylon suture with a rounded tip into the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A successful occlusion is typically indicated by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.

  • Ischemia and this compound Administration: Maintain the occlusion for a defined period (e.g., 60 minutes). Administer this compound intravenously at the onset of reperfusion.

  • Reperfusion: After the ischemic period, gently withdraw the filament to allow for reperfusion.

  • Neurological Assessment: At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Following neurological assessment, euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Myocardial Ischemia-Reperfusion Injury Model in Rats

This protocol describes the induction of myocardial ischemia and reperfusion and the use of this compound.

Materials:

  • This compound emulsion

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., sodium pentobarbital)

  • Ventilator

  • Electrocardiogram (ECG) monitoring system

  • Surgical instruments for thoracotomy

  • 6-0 silk suture

Procedure:

  • Animal Preparation: Anesthetize the rat, intubate, and connect to a ventilator. Monitor ECG throughout the procedure.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of myocardial blanching and ECG changes (e.g., ST-segment elevation).

  • Ischemia and this compound Administration: Maintain the LAD occlusion for a specified duration (e.g., 30 minutes). Administer this compound intraperitoneally at different doses (8, 12, or 16 ml/kg) prior to the induction of ischemia.[8]

  • Reperfusion: After the ischemic period, release the ligature to allow for reperfusion of the myocardium.

  • Infarct Size Assessment: After a reperfusion period (e.g., 24 hours), euthanize the animal and excise the heart. Slice the ventricles and incubate in TTC solution to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.

  • Cardiac Function Assessment: In separate cohorts, cardiac function can be assessed at various time points post-reperfusion using echocardiography.

Signaling Pathways and Experimental Workflows

While the precise signaling pathways modulated by this compound in vivo are not fully elucidated, its observed anti-inflammatory effects suggest a potential interaction with key inflammatory signaling cascades. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. The production of these cytokines is largely regulated by the NF-κB signaling pathway. Therefore, it is hypothesized that this compound may exert its protective effects in part by downregulating the NF-κB pathway.

Putative Anti-inflammatory Signaling Pathway of this compound

Perftoran_Signaling cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK inhibits (putative) IschemiaReperfusion Ischemia/ Reperfusion CellularStress Cellular Stress (ROS, etc.) IschemiaReperfusion->CellularStress CellularStress->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneTranscription Gene Transcription NFkB->GeneTranscription activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) GeneTranscription->Cytokines upregulates Inflammation Inflammation Cytokines->Inflammation promotes

Caption: Putative mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vivo Rodent Studies

Experimental_Workflow AnimalModel Rodent Model Selection (Rat or Mouse) ProtocolSelection Experimental Protocol Selection (Hemorrhagic Shock, Ischemia, etc.) AnimalModel->ProtocolSelection GroupAllocation Group Allocation (Control, Vehicle, this compound) ProtocolSelection->GroupAllocation SurgicalProcedure Surgical Procedure (Catheterization, Occlusion, etc.) GroupAllocation->SurgicalProcedure PerftoranAdmin This compound Administration (Dosage, Route, Timing) SurgicalProcedure->PerftoranAdmin Monitoring Physiological Monitoring (MAP, HR, ECG, CBF) PerftoranAdmin->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Histology Histological Analysis (TTC Staining) Endpoint->Histology Biochemical Biochemical Assays (Blood Gas, Cytokines) Endpoint->Biochemical Functional Functional Assessment (Neurological Score, Echocardiography) Endpoint->Functional

Caption: General experimental workflow for in vivo studies of this compound in rodent models.

References

Application Notes and Protocols: Using Perftoran for Organ Preservation in Transplantation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Perftoran, a perfluorocarbon-based oxygen carrier, in organ preservation for transplantation research. The included protocols and data are intended to serve as a guide for developing and implementing experimental strategies aimed at improving organ viability and post-transplant outcomes.

Introduction

Organ transplantation is a life-saving intervention for end-stage organ failure. However, the viability of donor organs is critically challenged by the period of ischemia they endure between procurement and transplantation. Ischemia-reperfusion injury (IRI) is a major cause of graft dysfunction and failure, initiated by the cessation of blood flow and oxygen supply, and exacerbated upon the restoration of circulation. This compound, a perfluorocarbon (PFC) emulsion, has emerged as a promising agent in organ preservation due to its high capacity for dissolving and transporting oxygen. By ensuring a continuous oxygen supply to the organ during preservation, this compound has the potential to mitigate the detrimental effects of IRI, thereby improving graft quality and transplant success rates.

This compound has been investigated in various organ preservation models, including kidney, liver, heart, and pancreas transplantation.[1][2][3][4] Its application ranges from static cold storage enhancement, such as the two-layer method (TLM), to inclusion in perfusion solutions for hypothermic and normothermic machine perfusion.[5][6][7]

Mechanisms of Action

The primary mechanism by which this compound exerts its protective effects is through the efficient delivery of oxygen to the ischemic organ tissue. Unlike hemoglobin-based oxygen carriers, the oxygen-carrying capacity of PFCs is linearly proportional to the partial pressure of oxygen and is less dependent on temperature. This property makes this compound particularly effective for oxygen delivery during hypothermic preservation.[2]

By maintaining aerobic metabolism during preservation, this compound helps to:

  • Reduce Ischemia-Reperfusion Injury: A continuous oxygen supply minimizes the anaerobic metabolic state that leads to the accumulation of harmful byproducts and the generation of reactive oxygen species (ROS) upon reperfusion.

  • Preserve Cellular Energy Stores: By enabling oxidative phosphorylation, this compound helps maintain intracellular ATP levels, which are crucial for cellular integrity and function.

  • Mitigate Inflammation and Apoptosis: The reduction of oxidative stress and the maintenance of cellular health can lead to a downregulation of inflammatory signaling pathways, such as the NF-κB pathway, and a decrease in programmed cell death (apoptosis).[8][9][10]

Signaling Pathways in Ischemia-Reperfusion Injury and this compound's Protective Role

Ischemia-reperfusion injury is a complex process involving multiple signaling cascades. A simplified overview of these pathways and the potential points of intervention for this compound are illustrated below.

IRI_Pathway cluster_Ischemia Ischemia cluster_Reperfusion Reperfusion Ischemia Ischemia (Reduced Blood Flow) Hypoxia Hypoxia/ Anoxia Ischemia->Hypoxia ATP_Depletion ATP Depletion Hypoxia->ATP_Depletion ROS_Burst ROS Burst Anaerobic_Metabolism Anaerobic Metabolism ATP_Depletion->Anaerobic_Metabolism Lactate_Acidosis Lactate & Acidosis Anaerobic_Metabolism->Lactate_Acidosis Reperfusion Reperfusion (Restored Blood Flow) Reperfusion->ROS_Burst Inflammation Inflammation (Cytokines, Chemokines) ROS_Burst->Inflammation Endothelial_Dysfunction Endothelial Dysfunction ROS_Burst->Endothelial_Dysfunction NFkB_Activation NF-κB Activation Inflammation->NFkB_Activation Apoptosis Apoptosis NFkB_Activation->Apoptosis Cell_Death Cell Death & Tissue Damage Apoptosis->Cell_Death Endothelial_Dysfunction->Cell_Death This compound This compound (Oxygen Carrier) This compound->Hypoxia O2 Delivery

Caption: Ischemia-Reperfusion Injury and this compound Intervention.

Experimental Protocols

The following are generalized protocols for the use of this compound in organ preservation research. These should be optimized for specific organ types and experimental conditions.

Two-Layer Method (TLM) for Static Cold Storage

The TLM involves layering an oxygenated PFC, such as this compound, beneath a standard organ preservation solution, like University of Wisconsin (UW) solution.[2][5]

Materials:

  • This compound emulsion

  • University of Wisconsin (UW) solution

  • Sterile organ preservation container

  • Oxygen source (e.g., 95% O2 / 5% CO2 gas cylinder)

  • Sterile tubing and gas dispersion stone

Procedure:

  • Prepare the Preservation Container: Add a layer of this compound to the bottom of a sterile organ preservation container. The volume should be sufficient to create a distinct layer.

  • Oxygenate the this compound: Gently bubble oxygen through the this compound layer using a sterile gas dispersion stone for at least 30 minutes prior to organ placement.

  • Add Preservation Solution: Carefully layer cold (4°C) UW solution on top of the oxygenated this compound. The two liquids will remain as distinct layers.

  • Organ Placement: After procurement and flushing with a preservation solution, gently place the organ at the interface of the this compound and UW solution layers.

  • Continuous Oxygenation (Optional): For prolonged preservation, continuous low-flow oxygenation of the this compound layer can be maintained.

  • Storage: Seal the container and store at 4°C.

TLM_Workflow A Add this compound to sterile container B Oxygenate this compound (e.g., 95% O2/5% CO2) A->B C Layer cold UW solution on top of this compound B->C D Place procured and flushed organ at the interface C->D E Seal container and store at 4°C D->E HMP_Workflow A Prepare Perfusate with This compound B Prime Machine Perfusion Circuit A->B C Oxygenate Perfusate B->C D Cannulate Procured Organ C->D E Connect Organ to Circuit D->E F Initiate and Monitor Hypothermic Perfusion E->F

References

Perftoran Administration Techniques for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perftoran is a perfluorocarbon (PFC) emulsion with significant oxygen-carrying capacity, making it a subject of interest in preclinical research for various ischemic and hypoxic conditions.[1][2][3][4] As a blood substitute, it has been investigated for its potential in treating hemorrhagic shock, cerebral ischemia, and other conditions where oxygen delivery is compromised.[1][3][4][5][6] This document provides detailed application notes and protocols for the administration of this compound in preclinical research settings, with a focus on rodent models.

This compound is an emulsion of perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine, stabilized by a surfactant, Proxanol 268.[4] Its small particle size allows for efficient oxygen transport within the microcirculation.[4] Beyond its primary function of oxygen transport, this compound has been noted to possess anti-inflammatory and anti-apoptotic properties, potentially through the modulation of key signaling pathways.

Data Presentation: Quantitative Administration Parameters

The following tables summarize key quantitative data for this compound administration in various preclinical models.

Table 1: Recommended Dosages for this compound in Preclinical Models

Animal ModelApplicationDosageReference
RatHemorrhagic Shock10 mL/kg[7]
RatHemorrhagic Shock3.33 mL/100g (approx. 33.3 mL/kg)[2]
RatHemorrhagic Shock1 x shed blood volume
RatCerebral IschemiaPreliminary administration (dose not specified)[1][8]
RatCerebral Ischemia / HealthCumulative dose of 20 mL/kg[4]
RatTraumatic Brain Injury11.25 mL/kg (single bolus) or five 2.25 mL/kg doses[9]
DogHemorrhagic Shock15 mL/kg[5]
CatAcute Posthemorrhagic Anemia10 mL/kg[6][7]

Table 2: Intravenous Infusion Rates for Rodent Models

Infusion TypeRateAnimal ModelNotesReference
Sequential Infusion5 mL/kg over 30 minutes (repeated 4 times)RatCumulative dose of 20 mL/kg[4][10]
Slow Infusion0.25 - 1.0 mL/minRatGeneral guideline for isotonic saline[11]
Continuous Infusion2 - 4 mL/kg/hrRatGeneral guideline[12]

Experimental Protocols

Protocol 1: this compound Administration in a Rat Model of Hemorrhagic Shock

Objective: To evaluate the efficacy of this compound in restoring hemodynamic stability and tissue oxygenation following acute blood loss.

Materials:

  • This compound emulsion

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Catheters (for arterial and venous access)

  • Infusion pump

  • Blood pressure transducer and monitoring system

  • Pulse oximeter

  • Blood gas analyzer

  • Lactate meter

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to an approved institutional protocol.

    • Place the animal on a heating pad to maintain body temperature.

    • Surgically place catheters in the femoral artery (for blood pressure monitoring and blood withdrawal) and femoral vein (for fluid administration).

  • Induction of Hemorrhagic Shock:

    • After a stabilization period, induce hemorrhagic shock by withdrawing a predetermined volume of blood from the arterial catheter. A common method is to remove 30% of the total estimated blood volume.[3]

    • Monitor the mean arterial pressure (MAP) and maintain it at a hypotensive level (e.g., < 45 mmHg) for a specified period (e.g., 30 minutes) to ensure the establishment of shock.[2]

  • This compound Administration:

    • Preparation:

      • Thaw the frozen this compound emulsion at room temperature.

      • Gently invert the container multiple times to ensure a homogenous emulsion.

      • Visually inspect for any signs of phase separation or precipitation.

      • Warm the emulsion to 37°C before administration.

    • Biological Test: Before the full dose, administer a small test dose. Infuse the first 5 drops slowly, pause for 3 minutes, then infuse another 30 drops and pause for another 3 minutes. Proceed with the full infusion if no adverse reactions are observed.

    • Infusion:

      • Administer this compound intravenously via the venous catheter using an infusion pump.

      • The dosage can be based on body weight (e.g., 10 mL/kg) or as a volume replacement equivalent to the shed blood volume.[3][7]

      • A suggested infusion rate, based on available data, would be to administer the total volume over 30-60 minutes. For a 300g rat receiving 10 mL/kg (3 mL total), this would translate to a rate of 0.05-0.1 mL/min.

  • Monitoring:

    • Continuously monitor hemodynamic parameters including MAP, heart rate, and central venous pressure.

    • At regular intervals, collect arterial blood samples to measure blood gases (PaO2, PaCO2), pH, electrolytes, and lactate levels.[3]

    • Monitor oxygen saturation (SpO2) using a pulse oximeter.[6]

    • Observe the animal for any signs of adverse reactions.

Protocol 2: this compound Administration in a Rat Model of Transient Focal Cerebral Ischemia

Objective: To assess the neuroprotective effects of this compound in a model of stroke.

Materials:

  • This compound emulsion

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent

  • Surgical instruments for middle cerebral artery occlusion (MCAO)

  • Laser Doppler flowmeter for cerebral blood flow monitoring

  • Physiological monitoring equipment

Procedure:

  • Animal and Surgical Preparation:

    • Anesthetize the rat and maintain its body temperature.

    • Perform the MCAO surgery to induce focal cerebral ischemia. This typically involves the intraluminal filament method.

    • Use a laser Doppler flowmeter to confirm successful occlusion of the middle cerebral artery.

  • This compound Administration:

    • This compound can be administered either before the ischemic insult (pre-treatment) or upon reperfusion.

    • Preparation: Prepare the this compound emulsion as described in Protocol 1.

    • Biological Test: Perform the biological test as described in Protocol 1.

    • Infusion:

      • Administer this compound intravenously. A cumulative dose of 20 mL/kg, given as four sequential 30-minute infusions of 5 mL/kg each, has been used in studies assessing cerebral microvascular effects.[4][10] This provides an infusion rate of approximately 0.17 mL/kg/min.

      • Alternatively, a single bolus infusion can be administered.

  • Reperfusion and Monitoring:

    • After the desired period of ischemia, withdraw the filament to allow for reperfusion.

    • Monitor cerebral blood flow to confirm reperfusion.

    • Monitor physiological parameters including body temperature, heart rate, and blood pressure.[13]

    • Post-surgically, assess neurological deficits at various time points.

    • At the end of the study, the brain can be harvested for histological analysis to determine infarct volume.

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling Pathways

Perfluorocarbons have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This is thought to contribute to their protective effects in ischemia-reperfusion injury and other inflammatory conditions.

Caption: this compound's inhibitory effect on NF-κB and MAPK signaling pathways.

Experimental Workflow for Preclinical this compound Administration

The following diagram outlines a general workflow for administering this compound in a preclinical research setting.

Perftoran_Workflow start Start: Animal Model Selection protocol IACUC Protocol Approval start->protocol prep Animal Preparation (Anesthesia, Catheterization) protocol->prep baseline Baseline Physiological Measurements prep->baseline model Induction of Pathology (e.g., Hemorrhage, Ischemia) baseline->model perftoran_prep This compound Preparation (Thaw, Warm, Mix) model->perftoran_prep bio_test Biological Test (Safety Check) perftoran_prep->bio_test infusion Intravenous Infusion of this compound bio_test->infusion monitoring Continuous Physiological Monitoring infusion->monitoring sampling Post-infusion Blood/Tissue Sampling monitoring->sampling analysis Data Analysis sampling->analysis end End analysis->end

Caption: General experimental workflow for this compound administration.

Conclusion

This compound holds promise as a therapeutic agent in various preclinical models of ischemia and hypoxia. The successful application of this compound in research settings relies on careful adherence to administration protocols, including appropriate dosage, infusion rates, and comprehensive physiological monitoring. The data and protocols presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies investigating the efficacy and mechanisms of action of this compound. Further research is warranted to fully elucidate its therapeutic potential and to optimize its administration for specific clinical applications.

References

Application Notes and Protocols for Perftoran in Animal Models of Hemorrhage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Perftoran, a perfluorocarbon-based oxygen carrier, in preclinical animal models of hemorrhage. The included protocols and data are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of this compound in hemorrhagic shock and resuscitation.

Introduction to this compound

This compound is a submicron emulsion of perfluorocarbons, primarily a mixture of perfluorodecalin and perfluoro-n-methylcyclohexyl-piperidine, stabilized by a surfactant, Proxanol 268.[1] Its small particle size and ability to dissolve large volumes of oxygen make it a candidate for use as a temporary oxygen carrier in situations of acute blood loss. In the context of hemorrhagic shock, this compound is investigated for its potential to mitigate tissue hypoxia and the subsequent inflammatory cascade and organ damage associated with ischemia-reperfusion injury.

Quantitative Data Summary

The following tables summarize the dosages of this compound and key experimental parameters from various studies in animal models of hemorrhage.

Table 1: this compound Dosage and Administration in Rodent Models of Hemorrhage

Animal ModelHemorrhage ProtocolThis compound DosageAdministration Route & RateKey FindingsReference
Rat (unanesthetized)30% blood volume loss1x shed blood volumeIntravenousIncreased PaO2 compared to saline resuscitation. No significant changes in PaCO2, pH, and lactate.[2]
RatMean Arterial Pressure (MAP) < 45 mmHg for 30 min3.33 ± 0.28 mL/100gIntra-arterialIncreased MAP by 36.29% compared to shock values.
Rat (Ischemia-Reperfusion)Not specified8, 12, 16 mL/kgIntravenous (1 hour before ischemia)Dose-dependent effects on cardiodynamic parameters.[3]

Table 2: this compound Dosage and Administration in Larger Animal Models of Hemorrhage

Animal ModelHemorrhage ProtocolThis compound DosageAdministration Route & RateKey FindingsReference
Cat (acute posthemorrhagic anemia)Internal bleeding from injuries10 mL/kg once a day for several daysIntravenous (slowly, starting with a bioassay)Reduced mortality rate.
Dog (acute autoimmune intravascular hemolysis)Not specified10 mL/kg once a day for five consecutive daysIntravenous (slowly, starting with a bioassay)Not specified

Experimental Protocols

Fixed-Volume Hemorrhagic Shock Model in Rats

This protocol describes the induction of hemorrhagic shock by withdrawing a fixed percentage of the total blood volume.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Catheters (e.g., PE-50 tubing)

  • Syringes

  • Heparinized saline

  • Blood collection tubes

  • Physiological monitoring equipment (e-g., pressure transducer for MAP)

Procedure:

  • Anesthetize the rat and maintain a stable plane of anesthesia.

  • Surgically expose and cannulate the femoral artery and/or vein with heparinized saline-filled catheters. The arterial line is used for blood withdrawal and blood pressure monitoring, while the venous line can be used for fluid administration.

  • Allow the animal to stabilize for a period (e.g., 15-30 minutes) after surgery.

  • Calculate the total blood volume (TBV) of the rat (approximately 6-7% of body weight in grams).

  • Induce hemorrhage by withdrawing a predetermined percentage of the TBV (e.g., 30-40%) from the arterial catheter over a set period (e.g., 10-15 minutes).

  • Maintain the animal in a state of shock for a defined period (e.g., 30-60 minutes).

  • Initiate resuscitation by administering the experimental fluid (e.g., this compound) or control solution through the venous catheter.

Fixed-Pressure Hemorrhagic Shock Model in Rats

This protocol involves bleeding the animal to a target Mean Arterial Pressure (MAP) and maintaining it for a specified duration.

Materials:

  • Same as the fixed-volume model.

Procedure:

  • Follow steps 1-3 of the fixed-volume protocol.

  • Begin withdrawing blood from the arterial catheter in small increments.

  • Continuously monitor the MAP.

  • Continue blood withdrawal until the MAP reaches the target hypotensive level (e.g., 35-45 mmHg).

  • Maintain the target MAP for the desired shock period (e.g., 30-60 minutes) by either further small withdrawals of blood if the MAP rises or infusion of small volumes of crystalloid if the MAP falls below the target range.

  • Commence resuscitation with this compound or control solution.

This compound Administration Protocol

Formulation and Preparation:

  • This compound is a 10% (v/v) emulsion of perfluorocarbons.

  • Before use, the frozen emulsion should be thawed in a water bath at a temperature not exceeding 37°C.

  • Gently mix the thawed emulsion before administration.

Administration:

  • Bioassay (for larger animals): To check for potential hypersensitivity reactions, a small test dose is recommended. Dilute 0.1 mL of this compound in 5 mL of 0.9% NaCl and administer it slowly intravenously. Monitor the animal for any adverse reactions.

  • Infusion Rate: The infusion rate should be controlled. In cats and dogs, a gradual increase from a few drops per minute to a steady drip is suggested. For rodents, a controlled infusion using a syringe pump is recommended.

  • Dosage: The dosage will vary depending on the animal model and the severity of the hemorrhage (see Tables 1 and 2).

  • Oxygen Supplementation: Administration of supplemental oxygen during this compound infusion is often recommended to maximize its oxygen-carrying capacity.

Signaling Pathways and Experimental Workflows

Pathophysiology of Hemorrhagic Shock and Reperfusion Injury

Hemorrhagic shock initiates a cascade of events starting with reduced oxygen delivery (ischemia), leading to cellular hypoxia. Upon resuscitation (reperfusion), a secondary wave of injury is triggered by the reintroduction of oxygen, leading to the generation of reactive oxygen species (ROS), inflammation, and endothelial dysfunction.

Hemorrhagic_Shock_Pathophysiology Hemorrhage Hemorrhage Hypovolemia Hypovolemia & Decreased Venous Return Hemorrhage->Hypovolemia DecreasedCO Decreased Cardiac Output Hypovolemia->DecreasedCO Hypotension Systemic Hypotension DecreasedCO->Hypotension TissueHypoperfusion Tissue Hypoperfusion (Ischemia) Hypotension->TissueHypoperfusion CellularHypoxia Cellular Hypoxia TissueHypoperfusion->CellularHypoxia Reperfusion Resuscitation (Reperfusion) TissueHypoperfusion->Reperfusion Intervention AnaerobicMetabolism Anaerobic Metabolism CellularHypoxia->AnaerobicMetabolism CellularDysfunction Cellular Dysfunction & Edema CellularHypoxia->CellularDysfunction LacticAcidosis Lactic Acidosis AnaerobicMetabolism->LacticAcidosis OrganFailure Multi-Organ Dysfunction Syndrome (MODS) CellularDysfunction->OrganFailure ROS Reactive Oxygen Species (ROS) Generation Reperfusion->ROS Inflammation Inflammatory Cascade Activation (e.g., TLR4, NF-κB) ROS->Inflammation EndothelialDysfunction Endothelial Dysfunction (e.g., decreased eNOS) ROS->EndothelialDysfunction LeukocyteAdhesion Leukocyte Adhesion & Infiltration Inflammation->LeukocyteAdhesion EndothelialDysfunction->LeukocyteAdhesion LeukocyteAdhesion->OrganFailure

Caption: Pathophysiological cascade of hemorrhagic shock and reperfusion injury.

Proposed Mechanism of Action of this compound

This compound's primary proposed mechanism is the enhancement of oxygen delivery to ischemic tissues, thereby mitigating the initial hypoxic insult. By improving tissue oxygenation, this compound may also attenuate the downstream consequences of ischemia-reperfusion injury, such as excessive inflammation and endothelial dysfunction. There is evidence to suggest that perfluorocarbons may also influence nitric oxide (NO) bioavailability, a key regulator of vascular tone and inflammation.

Perftoran_Mechanism cluster_Hemorrhage Hemorrhagic Shock cluster_this compound This compound Intervention cluster_Outcome Therapeutic Effects TissueHypoxia Tissue Hypoxia This compound This compound Administration Inflammation Inflammation (↑ TLR4, NF-κB) EndothelialDysfunction Endothelial Dysfunction (↓ eNOS) O2Delivery Enhanced O2 Delivery This compound->O2Delivery Modulation Potential Modulation of Inflammatory & Endothelial Pathways This compound->Modulation ImprovedOxygenation Improved Tissue Oxygenation O2Delivery->ImprovedOxygenation ReducedInflammation Reduced Inflammation Modulation->ReducedInflammation ImprovedEndothelialFunction Improved Endothelial Function Modulation->ImprovedEndothelialFunction OrganProtection Organ Protection ImprovedOxygenation->OrganProtection ReducedInflammation->OrganProtection ImprovedEndothelialFunction->OrganProtection

Caption: Proposed mechanisms of this compound in hemorrhagic shock.

Experimental Workflow for Evaluating this compound

A typical experimental workflow to assess the efficacy of this compound in a rat model of hemorrhagic shock is outlined below.

Experimental_Workflow AnimalPrep Animal Preparation (Anesthesia, Catheterization) Stabilization Stabilization Period AnimalPrep->Stabilization Baseline Baseline Data Collection (MAP, HR, Blood Gases) Stabilization->Baseline Hemorrhage Induction of Hemorrhagic Shock (Fixed-Volume or Fixed-Pressure) Baseline->Hemorrhage Shock Shock Maintenance Period Hemorrhage->Shock Resuscitation Resuscitation (this compound vs. Control) Shock->Resuscitation Monitoring Post-Resuscitation Monitoring (Hemodynamics, Blood Parameters) Resuscitation->Monitoring Endpoint Endpoint Analysis (Survival, Organ Function, Histology, Molecular Markers) Monitoring->Endpoint

Caption: Experimental workflow for this compound studies in hemorrhagic shock.

References

Application Notes and Protocols for the Experimental Use of Perftoran Emulsion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perftoran is a perfluorocarbon (PFC) emulsion that serves as an oxygen-carrying plasma substitute. Its unique properties, including high gas solubility, low viscosity, and small particle size, make it a valuable tool in various experimental settings. These application notes provide detailed protocols for the preparation, quality control, and experimental use of this compound emulsion in both in vitro and in vivo models.

Data Presentation

Table 1: Composition of this compound Emulsion

The following table outlines the components required for the preparation of 100 mL of this compound emulsion.

ComponentRoleConcentration ( g/100 mL)
PerfluorodecalinOxygen Carrier13.0
PerfluoromethylcyclohexylpiperidineOxygen Carrier/Emulsion Stabilizer6.5
Proxanol P-268Surfactant/Emulsifier4.0
Sodium ChlorideTonicity Agent0.6
Potassium ChlorideElectrolyte0.039
Magnesium ChlorideElectrolyte0.019
Sodium BicarbonateBuffering Agent0.065
Monosodium PhosphateBuffering Agent0.02
GlucoseEnergy Source/Tonicity Agent0.2
Water for InjectionContinuous Phaseq.s. to 100 mL
Table 2: Quality Control Parameters for this compound Emulsion

This table provides the key quality control specifications for the prepared this compound emulsion to ensure its suitability for experimental use.[1]

ParameterSpecificationMethod
Appearance Transparent, bluish-tinged emulsionVisual Inspection
Particle Size (mean diameter) < 0.2 µmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
pH 7.2 - 7.6pH Meter
Osmolality 280 - 320 mOsm/kgOsmometer
Sterility No microbial growthSterility Testing (e.g., USP <71>)
Endotoxin < 0.5 EU/mLLimulus Amebocyte Lysate (LAL) Test

Experimental Protocols

Protocol 1: Preparation of this compound Emulsion (Laboratory Scale)

This protocol describes the preparation of this compound emulsion using a two-step process of sonication followed by high-pressure homogenization. This method is designed to produce a stable nanoemulsion with a narrow particle size distribution.

Materials:

  • Perfluorodecalin

  • Perfluoromethylcyclohexylpiperidine

  • Proxanol P-268

  • Sodium Chloride

  • Potassium Chloride

  • Magnesium Chloride

  • Sodium Bicarbonate

  • Monosodium Phosphate

  • Glucose

  • Water for Injection

  • Beakers and magnetic stirrer

  • Probe sonicator

  • High-pressure homogenizer

Procedure:

  • Aqueous Phase Preparation:

    • In a sterile beaker, dissolve the sodium chloride, potassium chloride, magnesium chloride, sodium bicarbonate, monosodium phosphate, and glucose in approximately 80% of the final volume of water for injection with gentle stirring until all components are fully dissolved.

    • Filter the aqueous phase through a 0.22 µm sterile filter.

  • Oil Phase Preparation:

    • In a separate sterile beaker, combine the perfluorodecalin and perfluoromethylcyclohexylpiperidine.

    • Add the Proxanol P-268 to the perfluorocarbon mixture and stir gently until it is dispersed.

  • Pre-emulsification (Sonication):

    • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer.

    • Once a coarse emulsion is formed, subject the mixture to probe sonication.

    • Sonication Parameters (starting point):

      • Amplitude: 60%[2]

      • Duration: 5-10 minutes

      • Mode: Pulsed (e.g., 10 seconds on, 20 seconds off) to prevent overheating.[3]

      • Maintain the emulsion temperature below 40°C using an ice bath.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenization Parameters (starting point):

      • Pressure: 20,000 - 30,000 PSI[4]

      • Number of passes: 3-5

      • Maintain the temperature of the emulsion below 40°C during the process.

  • Final Volume Adjustment and Sterilization:

    • Transfer the final emulsion to a sterile volumetric flask and add water for injection to reach the final volume.

    • Sterilize the final emulsion by filtration through a 0.22 µm filter.

  • Quality Control:

    • Perform the quality control tests as described in Table 2 to ensure the emulsion meets the required specifications before experimental use.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the procedure for evaluating the cytotoxicity of the prepared this compound emulsion on a human endothelial cell line (e.g., HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete cell culture medium (e.g., M199 with supplements)[5]

  • This compound emulsion

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed HUVECs into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound Emulsion:

    • Prepare serial dilutions of the this compound emulsion in serum-free cell culture medium to achieve the desired final concentrations (e.g., 1%, 2.5%, 5%, 10% v/v).

    • Remove the culture medium from the wells and replace it with 100 µL of the diluted this compound emulsion.

    • Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, carefully remove the medium containing the this compound emulsion.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[6]

    • Incubate the plate for 3 hours at 37°C.[6]

    • After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Data Analysis:

    • Measure the absorbance at 590 nm using a microplate reader.[6]

    • Calculate cell viability as a percentage of the negative control:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 3: In Vivo Hemorrhagic Shock Model in Rats

This protocol describes the induction of a controlled hemorrhagic shock in rats and resuscitation using this compound emulsion. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Catheters for arterial and venous access

  • Blood pressure monitoring system

  • Syringes

  • This compound emulsion

  • Saline solution (0.9% NaCl)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the procedure.

    • Surgically place catheters in the femoral artery (for blood pressure monitoring and blood withdrawal) and femoral vein (for fluid administration).

    • Allow the animal to stabilize for 30 minutes.

  • Induction of Hemorrhagic Shock:

    • Induce hemorrhagic shock by withdrawing blood from the femoral artery.

    • Withdraw approximately 30% of the total blood volume.[7] The total blood volume can be estimated as 7% of the body weight.

    • The withdrawal should be performed over a period of 15-20 minutes to achieve a mean arterial pressure (MAP) of 30-40 mmHg.[8][9]

    • Maintain the MAP at this level for 60 minutes.

  • Resuscitation:

    • Divide the animals into experimental groups:

      • Control Group: No resuscitation.

      • Saline Group: Resuscitate with saline solution (2.5 times the shed blood volume).[7]

      • This compound Group: Resuscitate with this compound emulsion (1 time the shed blood volume).[7]

    • Infuse the resuscitation fluid intravenously over a period of 30-60 minutes.

  • Monitoring and Sample Collection:

    • Continuously monitor MAP, heart rate, and body temperature throughout the experiment.

    • Collect blood samples at baseline, at the end of the shock period, and at various time points post-resuscitation for analysis of blood gases, electrolytes, and inflammatory markers.

  • Euthanasia:

    • At the end of the experimental period, euthanize the animal according to approved institutional protocols.

Protocol 4: Ex Vivo Lung Perfusion (EVLP)

This protocol provides a general framework for using this compound as an oxygen carrier in an ex vivo lung perfusion circuit. This can be adapted for various research purposes, such as lung preservation and reconditioning studies.

Materials:

  • Isolated donor lungs (e.g., from a rat or pig model)

  • EVLP circuit (including a reservoir, pump, membrane oxygenator, and heat exchanger)

  • Perfusate solution (e.g., Steen Solution™ or a similar preservation fluid)

  • This compound emulsion

  • Ventilator

  • Surgical instruments for cannulation

  • Blood gas analyzer

Procedure:

  • Lung Retrieval and Preparation:

    • Retrieve the donor lungs using standard surgical techniques.

    • Cannulate the pulmonary artery and the left atrium.

  • Circuit Priming and Perfusate Preparation:

    • Prime the EVLP circuit with the perfusate solution.

    • Add this compound emulsion to the perfusate to achieve a final concentration of 10-20% (v/v). The exact concentration can be optimized based on the experimental goals.

  • Initiation of EVLP:

    • Connect the cannulated lungs to the EVLP circuit.

    • Initiate perfusion at a low flow rate and gradually increase to the target flow (e.g., 40% of the estimated cardiac output).[10]

    • Gradually warm the perfusate to the target temperature (e.g., 37°C for normothermic perfusion).[10]

  • Ventilation and Oxygenation:

    • Once the target temperature is reached, initiate protective mechanical ventilation.

    • Oxygenate the perfusate by passing a gas mixture (e.g., 95% O₂ / 5% CO₂) through the membrane oxygenator.

  • Monitoring and Assessment:

    • Continuously monitor pulmonary artery pressure, left atrial pressure, and perfusate flow rate.

    • Periodically assess lung function by measuring blood gases (pO₂, pCO₂) in the perfusate entering and leaving the lungs.

    • Perform bronchoscopy and visual inspection of the lungs as needed.

  • Termination of Perfusion:

    • At the end of the experiment, gradually cool the perfusate and wean the lungs from the circuit.

Visualizations

This compound Emulsion Preparation Workflow

G This compound Emulsion Preparation Workflow cluster_aqueous Aqueous Phase cluster_oil Oil Phase dissolve Dissolve Salts, Buffer, Glucose in WFI filter_aq Sterile Filter (0.22 µm) dissolve->filter_aq pre_emulsion Combine Phases & Create Coarse Emulsion filter_aq->pre_emulsion mix_pfc Mix Perfluorocarbons add_surf Add Proxanol P-268 mix_pfc->add_surf add_surf->pre_emulsion sonication Probe Sonication (Pre-emulsification) pre_emulsion->sonication homogenization High-Pressure Homogenization sonication->homogenization final_steps Final Volume Adjustment & Sterile Filtration homogenization->final_steps qc Quality Control final_steps->qc

Caption: Workflow for the laboratory-scale preparation of this compound emulsion.

Potential Signaling Pathways Modulated by this compound

G Potential Signaling Pathways Modulated by this compound cluster_inflammation Inflammatory Response cluster_vaso Vascular Tone This compound This compound nfkb NF-κB Pathway This compound->nfkb Inhibition mapk MAPK Pathway This compound->mapk Inhibition ros Reactive Oxygen Species (ROS) This compound->ros Reduction? pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory_cytokines Activation mapk->pro_inflammatory_cytokines Activation rho_kinase Rho-Kinase Pathway ros->rho_kinase Activation vasoconstriction Vasoconstriction rho_kinase->vasoconstriction Leads to

Caption: Hypothesized modulation of inflammatory and vascular signaling pathways by this compound.

References

Perftoran as a Tool for Studying the Effects of Hyperoxia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Perftoran, a perfluorocarbon (PFC) emulsion, serves as an effective artificial oxygen carrier due to its high gas-dissolving capacity.[1][2] While traditionally investigated for its ability to mitigate hypoxia, its capacity to enhance oxygen delivery presents a unique opportunity for its use as a tool to induce and study the physiological and pathological effects of hyperoxia. By combining this compound administration with ventilation using high concentrations of oxygen, researchers can create a robust model of systemic hyperoxia. This document provides detailed application notes and protocols for utilizing this compound in this context, with a focus on investigating hyperoxia-induced oxidative stress and associated signaling pathways.

The primary mechanism by which hyperoxia induces cellular damage is through the excessive production of reactive oxygen species (ROS), leading to a state of oxidative stress.[3] This can result in damage to lipids, proteins, and DNA.[3] Cells possess antioxidant defense mechanisms, including enzymes like superoxide dismutase (SOD) and catalase (CAT), to counteract ROS.[4][5] However, under hyperoxic conditions, these defenses can be overwhelmed.[3] The resulting oxidative stress can trigger various signaling pathways, such as the Nrf2, NF-κB, and MAPK pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.[6][7]

Data Presentation

The following tables summarize quantitative data from a key study that utilized a perfluorocarbon-based oxygen carrier (PFCOC) in a rat model of hemodilution combined with hyperoxia (100% oxygen ventilation). This data illustrates the impact of the PFCOC on systemic oxygenation.

Table 1: Arterial Blood Gas and Oxygen Content Parameters in a Rat Model of Hyperoxia with PFCOC

ParameterBaselineAfter 1st Exchange (Colloid)After 2nd Exchange (PFCOC + 100% O2)
pH 7.34 ± 0.047.37 ± 0.057.49 ± 0.04
PaCO2 (mmHg) 42.1 ± 5.641.3 ± 4.932.1 ± 4.2
PaO2 (mmHg) 85.3 ± 9.588.5 ± 10.2455.2 ± 55.1
Hemoglobin (g/dl) 14.1 ± 1.18.5 ± 0.94.8 ± 0.7
Hematocrit (%) 40.1 ± 3.224.1 ± 2.513.6 ± 2.1
Fluorocrit (%) 009.5 ± 1.2
Total Arterial O2 Content (ml/dl) 19.5 ± 1.611.8 ± 1.311.4 ± 1.2

Data adapted from Cabrales et al., J Appl Physiol, 2008.[8][9][10]

Table 2: Fractional Contribution to Arterial Oxygen Content (%)

Oxygen Carrying PhaseBaselineAfter 1st Exchange (Colloid)After 2nd Exchange (PFCOC + 100% O2)
Red Blood Cells 98.797.959.9
Plasma 1.32.116.5
Perfluorocarbon 0023.6

Data adapted from Cabrales et al., J Appl Physiol, 2008.[8][9][10]

Experimental Protocols

Protocol 1: In Vivo Model of this compound-Induced Hyperoxia in Rats

This protocol is based on the methodology described by Cabrales et al. (2008) and is designed to induce a state of hyperoxia by combining hemodilution with a this compound-based solution and ventilation with 100% oxygen.[8][9]

Materials:

  • This compound emulsion

  • Colloid solution (e.g., 6% Dextran 70)

  • Anesthetic (e.g., isoflurane)

  • Male Wistar rats (or other suitable strain)

  • Ventilator

  • Catheters for arterial and venous access

  • Blood gas analyzer

  • Equipment for monitoring vital signs (e.g., blood pressure, heart rate)

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the procedure.

    • Establish arterial and venous access via cannulation of the carotid artery and jugular vein, respectively.

    • Connect the arterial line to a pressure transducer for continuous blood pressure monitoring.

    • Tracheostomize the animal and connect it to a ventilator.

  • Hemodilution Protocol (Two-Exchange):

    • First Exchange:

      • Perform a normovolemic hemodilution by exchanging 40% of the estimated circulating blood volume with a colloid solution. The exchange rate should be slow and controlled (e.g., 200 µl/min).

      • Allow a stabilization period of 15 minutes.

    • Second Exchange:

      • Prepare a solution of 80% this compound and 20% colloid.

      • Perform a second normovolemic exchange of 40% of the circulating blood volume with the this compound-colloid mixture at the same controlled rate.

  • Induction of Hyperoxia:

    • Following the second exchange, switch the ventilator's gas supply to 100% oxygen.

    • Maintain ventilation with 100% oxygen for the desired duration of the hyperoxic challenge.

  • Monitoring and Sample Collection:

    • Continuously monitor mean arterial pressure and heart rate.

    • Collect arterial blood samples at baseline, after each exchange, and at specified time points during the hyperoxic period.

    • Analyze blood samples for blood gases (PaO2, PaCO2, pH), hemoglobin, hematocrit, and fluorocrit.

    • At the end of the experiment, tissues can be harvested for further analysis (see Protocol 2).

Protocol 2: Analysis of Oxidative Stress and Antioxidant Enzyme Activity

This protocol outlines the procedures for measuring key markers of oxidative stress and the activity of antioxidant enzymes in tissues harvested from animals subjected to this compound-induced hyperoxia.

Materials:

  • Tissue homogenization buffer (e.g., phosphate buffer with protease inhibitors)

  • Reagents for Malondialdehyde (MDA) assay (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay)[2][11]

  • Kits or reagents for Superoxide Dismutase (SOD) and Catalase (CAT) activity assays[12][13][14]

  • Spectrophotometer or plate reader

Procedure:

  • Tissue Homogenization:

    • Harvest tissues of interest (e.g., lung, brain, liver) immediately after the experiment.

    • Wash the tissues in ice-cold saline to remove excess blood.

    • Homogenize the tissues in ice-cold homogenization buffer.

    • Centrifuge the homogenate to obtain the supernatant for subsequent assays.

  • Malondialdehyde (MDA) Assay (TBARS):

    • MDA, a marker of lipid peroxidation, can be measured using the TBARS assay.[2][11]

    • Mix the tissue supernatant with the TBARS reagent (containing thiobarbituric acid).

    • Incubate the mixture at high temperature (e.g., 95°C) to allow the reaction to occur.

    • Measure the absorbance of the resulting colored product at the appropriate wavelength (typically 532 nm).

    • Calculate the MDA concentration based on a standard curve.

  • Superoxide Dismutase (SOD) Activity Assay:

    • SOD activity can be measured using various methods, including those based on the inhibition of the autoxidation of pyrogallol or the reduction of cytochrome c.[12][13]

    • In a typical assay, the tissue supernatant is mixed with a substrate that generates superoxide radicals.

    • The ability of the SOD in the sample to inhibit the reaction is measured spectrophotometrically.

    • One unit of SOD activity is often defined as the amount of enzyme required to inhibit the reaction by 50%.

  • Catalase (CAT) Activity Assay:

    • Catalase activity is typically measured by monitoring the decomposition of hydrogen peroxide (H2O2).[12][13]

    • The tissue supernatant is incubated with a known concentration of H2O2.

    • The rate of H2O2 disappearance is measured spectrophotometrically at 240 nm.

    • Catalase activity is expressed in units, where one unit is defined as the amount of enzyme that decomposes a certain amount of H2O2 per minute.

Protocol 3: Assessment of Signaling Pathway Activation by Western Blot

This protocol describes how to analyze the activation of key signaling pathways (Nrf2, NF-κB, MAPK) involved in the response to oxidative stress.

Materials:

  • Lysis buffer for protein extraction

  • Reagents for protein quantification (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p38, ERK, JNK), Nrf2, and NF-κB p65.

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Extract total protein from tissue samples using an appropriate lysis buffer.

    • Quantify the protein concentration of each sample.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies targeting the proteins of interest (e.g., phospho-p38, total p38, Nrf2, NF-κB p65).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.

    • For Nrf2 and NF-κB, nuclear and cytoplasmic fractions can be prepared to assess their translocation to the nucleus, which is a key step in their activation.[6][7]

Mandatory Visualizations

G cluster_0 This compound-Induced Hyperoxia Model cluster_1 Downstream Analysis Animal Model (Rat) Animal Model (Rat) Hemodilution Hemodilution Animal Model (Rat)->Hemodilution Step 1 This compound Infusion This compound Infusion Hemodilution->this compound Infusion Step 2 100% O2 Ventilation 100% O2 Ventilation This compound Infusion->100% O2 Ventilation Step 3 Systemic Hyperoxia Systemic Hyperoxia 100% O2 Ventilation->Systemic Hyperoxia Induces Tissue Sampling Tissue Sampling Systemic Hyperoxia->Tissue Sampling Step 4 Oxidative Stress Markers Oxidative Stress Markers Tissue Sampling->Oxidative Stress Markers Antioxidant Enzyme Activity Antioxidant Enzyme Activity Tissue Sampling->Antioxidant Enzyme Activity Signaling Pathway Activation Signaling Pathway Activation Tissue Sampling->Signaling Pathway Activation

Caption: Experimental workflow for studying hyperoxia with this compound.

G This compound + Hyperoxia This compound + Hyperoxia Increased O2 Delivery Increased O2 Delivery This compound + Hyperoxia->Increased O2 Delivery Increased ROS Production Increased ROS Production Increased O2 Delivery->Increased ROS Production Oxidative Stress Oxidative Stress Increased ROS Production->Oxidative Stress Lipid Peroxidation Lipid Peroxidation Oxidative Stress->Lipid Peroxidation Protein Oxidation Protein Oxidation Oxidative Stress->Protein Oxidation DNA Damage DNA Damage Oxidative Stress->DNA Damage Cellular Response Cellular Response Oxidative Stress->Cellular Response Antioxidant Enzyme Upregulation Antioxidant Enzyme Upregulation Cellular Response->Antioxidant Enzyme Upregulation Signaling Pathway Activation Signaling Pathway Activation Cellular Response->Signaling Pathway Activation Inflammation Inflammation Signaling Pathway Activation->Inflammation Apoptosis Apoptosis Signaling Pathway Activation->Apoptosis

Caption: Logical relationships in this compound-induced hyperoxia.

G cluster_nrf2 Nrf2 Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Hyperoxia (via this compound) Hyperoxia (via this compound) ROS ROS Hyperoxia (via this compound)->ROS Keap1 Keap1 ROS->Keap1 oxidizes MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) ROS->MAPK (p38, ERK, JNK) activates IκB IκB ROS->IκB induces degradation Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription AP-1 AP-1 MAPK (p38, ERK, JNK)->AP-1 activates Inflammatory Genes Inflammatory Genes AP-1->Inflammatory Genes activates transcription NF-κB NF-κB IκB->NF-κB releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines activates transcription

Caption: Key signaling pathways activated by hyperoxia.

References

In Vitro Models for Testing Perftoran's Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a range of in vitro models designed to assess the efficacy of Perftoran, a perfluorocarbon-based oxygen carrier. The described methods are essential for characterizing its biological activity, including its primary function of oxygen transport and its therapeutic potential in conditions of hypoxia and ischemia.

Application Note 1: Assessing the Anti-Hypoxic Efficacy of this compound in a Cancer Cell Model

This protocol details an in vitro model to evaluate this compound's ability to counteract hypoxia-induced resistance to chemotherapy in cancer cells. This model is critical for understanding this compound's potential as an adjuvant in cancer therapy.

Key Experimental Protocols

1. Cell Culture and Induction of Hypoxia:

  • Cell Line: Human non-small-cell lung cancer (NSCLC) A549 cell line is a suitable model.[1][2]

  • Culture Conditions: Cells are cultured in a standard medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Hypoxia: To mimic the tumor microenvironment, hypoxia is induced by placing the cell cultures in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and 94% N2 for 24 hours.[1] Normoxic control cells are maintained at 21% O2.

2. Treatment with this compound and Chemotherapeutic Agents:

  • Oxygenated this compound is added to the cell culture medium at a predetermined concentration.

  • A chemotherapeutic agent, such as carboplatin, is added to the cells under both normoxic and hypoxic conditions, with and without this compound.[1][2]

3. Assessment of Cellular Hypoxia:

  • Pimonidazole Adducts: The degree of cellular hypoxia can be quantified by measuring the formation of pimonidazole adducts using an ELISA-based assay. Pimonidazole is a marker that binds to proteins in hypoxic cells.[1][2]

  • HIF-1α and HIF-2α Levels: The protein concentrations of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and HIF-2α, key mediators of the hypoxic response, are measured using ELISA kits.[1][2]

4. Analysis of Hypoxia-Regulated MicroRNAs (hypoxamiRs):

  • The expression levels of specific microRNAs associated with hypoxia, such as miR-21, miR-181a, and miR-210, are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1][2]

5. Cytotoxicity and Apoptosis Assays:

  • MTT Assay: The viability of the cancer cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the treatments.

  • Dual DNA Staining: Apoptosis is evaluated using dual staining with acridine orange and ethidium bromide to visualize nuclear morphology.

Quantitative Data Summary

ParameterConditionResult
Pimonidazole Adducts HypoxiaGradual increase over 24 hours.[1][2]
Hypoxia + Oxygenated this compound®Decreased adduct formation to below normoxic levels.[1][2]
Hypoxia + CarboplatinSignificant induction of hypoxia over time.[1][2]
HIF-1α and HIF-2α HypoxiaIncreased concentrations.
Hypoxia + this compound®/CarboplatinNoticeably diminished concentrations.[2]
hypoxamiRs (miR-21, miR-181a, miR-210) HypoxiaElevated expression.[1][2]
Hypoxia + Oxygenated this compound®Significant inhibition of expression.[1][2]
Hypoxia + CarboplatinDramatically induced expression.[1][2]
Hypoxia + this compound®/CarboplatinEffective repression of expression.[1]
Cell Viability (MTT Assay) Hypoxia + CarboplatinIncreased cell resistance (higher IC50).
Hypoxia + this compound®/CarboplatinDecreased cell resistance (45% of carboplatin IC50).[2]

Signaling Pathway and Experimental Workflow

Hypoxia_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cellular Response cluster_2 Intervention Hypoxia (1% O2) Hypoxia (1% O2) HIFs HIF-1α / HIF-2α Stabilization & Activation Hypoxia (1% O2)->HIFs hypoxamiRs ↑ hypoxamiRs (miR-21, miR-181a, miR-210) HIFs->hypoxamiRs Resistance Chemoresistance Apoptosis Inhibition hypoxamiRs->Resistance This compound Oxygenated this compound Oxygen ↑ O2 Delivery This compound->Oxygen Oxygen->HIFs Inhibits

This compound's mechanism in overcoming hypoxia-induced chemoresistance.

Experimental_Workflow_Hypoxia A A549 Cell Culture B Induce Hypoxia (1% O2, 24h) A->B C Treatment Groups: - Normoxia Control - Hypoxia Control - Hypoxia + this compound - Hypoxia + Carboplatin - Hypoxia + this compound + Carboplatin B->C D Incubation C->D E Assess Cellular Hypoxia (Pimonidazole, ELISA for HIFs) D->E F Analyze Gene Expression (qRT-PCR for hypoxamiRs) D->F G Evaluate Cell Viability & Apoptosis (MTT, Dual Staining) D->G H Data Analysis & Comparison E->H F->H G->H

Workflow for assessing this compound's anti-hypoxic effects.

Application Note 2: Direct Measurement of this compound's Oxygen Delivery Capacity

This protocol describes an in vitro model to directly quantify the enhancement of oxygen delivery by this compound in a simulated microcirculation environment.

Key Experimental Protocol

1. Experimental Circuit Setup:

  • A closed-loop circuit is assembled consisting of a capillary tube oxygenator, a deoxygenator, a reservoir bag, and a roller pump.[3]

  • The circuit is filled with either anticoagulated bovine blood or saline (as a control).[3]

2. Oxygenation and this compound Administration:

  • The blood or saline is circulated through the system at a constant flow rate (e.g., 3 L/min).[3]

  • The partial pressure of oxygen (PO2) is measured at the inlet and outlet of the capillary tube oxygenator to determine the baseline PO2 difference (ΔPO2).

  • This compound is added to the circuit in incremental doses.[3]

3. Data Acquisition and Analysis:

  • The ΔPO2 across the oxygenator is measured after each addition of this compound.[3]

  • The percentage increase in ΔPO2 is calculated to quantify the enhancement of oxygen delivery.

Quantitative Data Summary

FluidThis compound AdditionMean % Increase in ΔPO2 (± SD)p-value
Blood (Oxygenator 1)Incremental Doses19.2 ± 8%0.002
Blood (Oxygenator 2)Incremental Doses9.9 ± 4%0.05
SalineIncremental Doses-4.9 ± 2%0.2

Data adapted from a study on PFC emulsions in capillary tube oxygenators.[3]

Experimental Workflow

Oxygen_Delivery_Workflow A Assemble Closed-Loop Circuit (Oxygenator, Deoxygenator, Reservoir, Pump) B Fill Circuit with Anticoagulated Blood or Saline A->B C Establish Steady-State Flow (e.g., 3 L/min) B->C D Measure Baseline ΔPO2 across Oxygenator C->D E Add Incremental Doses of this compound D->E F Measure ΔPO2 after each Dose E->F G Calculate % Increase in ΔPO2 F->G H Statistical Analysis G->H

Workflow for measuring this compound's oxygen delivery.

Application Note 3: Evaluating the Hemocompatibility of this compound

This section provides protocols for assessing the compatibility of this compound with blood components, a critical step in preclinical safety evaluation.

Key Experimental Protocols

1. In Vitro Hemolysis Assay:

  • Preparation of Red Blood Cells (RBCs): Fresh whole blood is centrifuged to isolate RBCs, which are then washed multiple times with a phosphate-buffered saline (PBS) solution.[4]

  • Incubation: The washed RBC suspension is incubated with various concentrations of this compound. A positive control (e.g., distilled water) and a negative control (PBS) are included.[4]

  • Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured spectrophotometrically at 577 nm to quantify the amount of hemoglobin released.[4][5]

  • Calculation: The hemolysis ratio is calculated using the formula: (OD_test - OD_negative) / (OD_positive - OD_negative) x 100%.[4][5]

2. Platelet Aggregation Assay:

  • Preparation of Platelet-Rich Plasma (PRP): PRP is prepared by centrifuging fresh anticoagulated whole blood at a low speed.

  • Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

  • Procedure: PRP is incubated with this compound or a vehicle control. Aggregation is then induced by adding an agonist such as adenosine diphosphate (ADP), collagen, or epinephrine.[6] The percentage of maximal aggregation is recorded.[6]

3. Blood Rheology Assessment:

  • Viscosity Measurement: The effect of this compound on blood viscosity can be assessed using a viscometer.

  • Procedure: A 20% replacement of plasma volume with a perfluorochemical emulsion is performed.[7] The viscosity of the whole blood is then measured at different shear rates.[7]

  • Erythrocyte Sedimentation Rate (ESR): The ESR is measured to assess red blood cell aggregation.[7]

Quantitative Data Summary

ParameterConditionResult
Hemolysis 20% Plasma Volume Replacement with FluosolReduced by approximately 40% compared to control in a centrifugal pump circuit.[7]
Platelet Aggregation (ADP-induced) PerfluorodecalinMean maximal aggregation of 52.3 ± 3.1% (Control: 72.66 ± 3.51%).[6]
Low Shear Blood Viscosity 20% Plasma Volume Replacement with FluosolReduced from 31.9 ± 6.1 to 18.2 ± 4.8 cP.[7]
Erythrocyte Sedimentation Rate 20% Plasma Volume Replacement with FluosolReduced from 16.7 ± 9.2 to 3.1 ± 3.1 mm/hr.[7]

Experimental Workflows

Hemolysis_Workflow A Isolate & Wash Red Blood Cells (RBCs) B Prepare Treatment Groups: - this compound (various concentrations) - Positive Control (e.g., Water) - Negative Control (PBS) A->B C Incubate RBCs with Treatments B->C D Centrifuge Samples C->D E Measure Absorbance of Supernatant (577 nm) D->E F Calculate Hemolysis Ratio E->F

Workflow for the in vitro hemolysis assay.

Platelet_Aggregation_Workflow A Prepare Platelet-Rich Plasma (PRP) B Incubate PRP with: - this compound - Vehicle Control A->B C Induce Aggregation with Agonist (ADP, Collagen, or Epinephrine) B->C D Measure Platelet Aggregation (Light Transmission Aggregometry) C->D E Determine % Maximal Aggregation D->E

Workflow for the platelet aggregation assay.

Application Note 4: Modeling Ischemia-Reperfusion Injury and the Protective Effects of this compound

This protocol outlines an in vitro model to investigate the potential of this compound to mitigate cellular damage caused by ischemia-reperfusion injury, a common cause of tissue damage in various pathologies.

Key Experimental Protocol

1. Cell Culture:

  • Primary cardiomyocytes or a suitable cardiac cell line are cultured.[1][2]

  • Alternatively, brain endothelial cells can be used to model cerebral ischemia.[8]

2. Simulation of Ischemia:

  • Oxygen-Glucose Deprivation (OGD): To simulate ischemia, the cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., <1% O2).[8][9] This mimics the lack of oxygen and nutrients during an ischemic event.

3. Simulation of Reperfusion:

  • After a defined period of OGD, the ischemic medium is replaced with normal, oxygenated, and glucose-containing medium, and the cells are returned to a normoxic incubator.[2] This simulates the restoration of blood flow.

4. This compound Treatment:

  • This compound can be introduced at different stages of the experiment:

    • Pre-treatment: Added before the induction of ischemia.

    • During ischemia: Added to the OGD medium.

    • During reperfusion: Added to the reperfusion medium.

5. Assessment of Cell Injury and Viability:

  • Lactate Dehydrogenase (LDH) Assay: The release of LDH into the culture medium is measured as an indicator of cell membrane damage and cytotoxicity.

  • Cell Viability Assays: Assays such as MTT or live/dead staining are used to quantify cell survival.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS production, a key mediator of reperfusion injury, is measured using fluorescent probes like DCFDA.

Logical Relationship Diagram

Ischemia_Reperfusion_Model A Baseline Cell Culture (e.g., Cardiomyocytes) B Simulated Ischemia (Oxygen-Glucose Deprivation) A->B C Simulated Reperfusion (Re-oxygenation & Glucose) B->C D Cellular Injury (↑ LDH, ↑ ROS, ↓ Viability) C->D F Potential Outcome: Reduced Cellular Injury E This compound Treatment (Pre-, During, or Post-Ischemia) E->B E->C E->D Mitigates

Logical flow of the in vitro ischemia-reperfusion injury model.

References

Perftoran in Models of Cerebral Ischemia and Neuroprotection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perftoran, a perfluorocarbon emulsion, has emerged as a potential neuroprotective agent in the context of cerebral ischemia. Its primary proposed mechanisms of action are its ability to enhance oxygen delivery to ischemic tissues and its potential anti-inflammatory effects. These properties make it a compelling candidate for investigation in preclinical models of stroke. This document provides detailed application notes and protocols for researchers interested in evaluating the neuroprotective efficacy of this compound in rodent models of focal cerebral ischemia.

Data Presentation

The following tables are designed to structure the quantitative data obtained from experimental studies investigating the neuroprotective effects of this compound. Due to a lack of specific published data for this compound in these exact formats, the tables are presented as templates for data collection and analysis.

Table 1: Effect of this compound on Infarct Volume and Brain Edema

Treatment GroupNDose (ml/kg)Administration RouteInfarct Volume (mm³)Infarct Volume Reduction (%)Brain Water Content (%)
ShamVehicleIV
MCAO + VehicleN/AIVN/A
MCAO + this compound5IV
MCAO + this compound10IV
MCAO + this compound20IV

Note: Infarct volume can be measured using TTC staining and quantified with image analysis software. Brain water content is determined by the wet-dry method.

Table 2: Neurological Deficit Scores Following this compound Treatment

Treatment GroupNDose (ml/kg)Neurological Score (24h)Neurological Score (72h)Neurological Score (7d)
ShamVehicle
MCAO + VehicleN/A
MCAO + this compound5
MCAO + this compound10
MCAO + this compound20

Note: Neurological scores can be assessed using scales such as the Bederson score or the Garcia score.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Ischemic Brain Tissue

Treatment GroupNDose (ml/kg)TNF-α (pg/mg protein)IL-6 (pg/mg protein)
ShamVehicle
MCAO + VehicleN/A
MCAO + this compound5
MCAO + this compound10
MCAO + this compound20

Note: Cytokine levels in brain homogenates can be quantified using ELISA kits.

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia using the intraluminal suture method.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope

  • Micro-scissors, forceps, and vessel clips

  • 4-0 silk suture

  • Nylon monofilament suture (e.g., 4-0) with a silicone-coated tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat in a supine position on a heating pad.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding nerves and tissues.

  • Ligate the distal end of the ECA with a 4-0 silk suture.

  • Place a temporary ligature around the CCA.

  • Place a micro-vessel clip on the ICA to temporarily block blood flow.

  • Make a small incision in the ECA stump.

  • Insert the silicone-coated nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow of >70% as monitored by Laser Doppler Flowmetry confirms successful occlusion.

  • Secure the filament in place and close the incision.

  • After the desired occlusion period (e.g., 60 or 90 minutes), re-anesthetize the animal, reopen the incision, and withdraw the filament to allow reperfusion.

  • Remove the temporary ligature on the CCA and permanently ligate the ECA stump.

  • Suture the neck incision and allow the animal to recover.

This compound Administration Protocol

Materials:

  • This compound emulsion

  • Sterile saline

  • Infusion pump

  • Catheter for intravenous administration (e.g., tail vein or femoral vein)

Procedure:

  • Prepare the this compound solution according to the manufacturer's instructions. A typical administration involves intravenous (IV) infusion.

  • In a preclinical study, this compound can be administered as a bolus or a series of infusions. For example, a cumulative dose of 20 ml/kg can be given as four sequential 30-minute IV infusions at a rate of 10 ml/kg/h.[1]

  • The timing of administration is a critical variable. This compound can be administered before, during, or after the ischemic insult to model different clinical scenarios (prophylactic vs. therapeutic).

  • For a therapeutic approach, administer the first dose of this compound at the time of reperfusion.

  • The control group should receive an equivalent volume of sterile saline.

Assessment of Neuroprotection

a) Infarct Volume Measurement (TTC Staining):

  • At a predetermined time point after MCAO (e.g., 24 or 72 hours), euthanize the animal.

  • Rapidly remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct volume using image analysis software. Correct for brain edema using a standard formula (e.g., Swanson's method).

b) Neurological Deficit Scoring:

  • Assess neurological function at various time points post-MCAO (e.g., 24h, 72h, 7d).

  • Use a standardized neurological scoring system, such as the Bederson score (0-3 scale) or the Garcia score (3-18 scale), to evaluate motor and sensory deficits.

c) Biochemical Analysis:

  • At the end of the experiment, harvest the brain and dissect the ischemic and non-ischemic hemispheres.

  • Homogenize the tissue for analysis.

  • Use Enzyme-Linked Immunosorbent Assays (ELISA) to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

  • Assess markers of oxidative stress (e.g., malondialdehyde levels, superoxide dismutase activity).

Visualization of Pathways and Workflows

G cluster_0 Experimental Workflow for this compound Neuroprotection Study Animal Rodent Model (Rat or Mouse) MCAO Induction of Focal Cerebral Ischemia (MCAO) Animal->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment This compound or Vehicle Administration (IV) Assessment Neurobehavioral Assessment Treatment->Assessment 24h, 72h, 7d Reperfusion->Treatment Termination Euthanasia and Tissue Collection Assessment->Termination Analysis Histological and Biochemical Analysis Termination->Analysis

Experimental workflow for a preclinical neuroprotection study.

G cluster_1 Hypothesized Neuroprotective Mechanism of this compound in Cerebral Ischemia Ischemia Cerebral Ischemia/ Reperfusion Injury NeuronalDeath Decreased Neuronal Death Ischemia->NeuronalDeath induces This compound This compound Oxygen Increased Oxygen Delivery to Penumbra This compound->Oxygen Inflammation Reduced Neuroinflammation This compound->Inflammation OxidativeStress Reduced Oxidative Stress Oxygen->OxidativeStress alleviates Neuroprotection Neuroprotection and Improved Functional Outcome Oxygen->Neuroprotection Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation->Cytokines Inflammation->NeuronalDeath contributes to Inflammation->Neuroprotection Cytokines->NeuronalDeath contributes to OxidativeStress->NeuronalDeath contributes to

A putative signaling pathway for this compound's neuroprotective effects.

Disclaimer: The signaling pathway depicted above is a hypothesized model based on the known properties of this compound and the general pathophysiology of cerebral ischemia. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound in the context of neuroprotection.

References

Application Notes and Protocols: Utilizing Perftoran to Enhance Radiotherapy in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The efficacy of radiotherapy, a cornerstone of cancer treatment for over half of all patients, is significantly hampered by the hypoxic microenvironment characteristic of most solid tumors.[1][2] Tumor hypoxia, or low oxygen concentration, renders cancer cells radioresistant because oxygen is essential for generating the reactive oxygen species (ROS) that cause difficult-to-repair DNA damage, a process known as the oxygen fixation hypothesis.[1][3] Overcoming this hypoxia-induced resistance is a critical goal in oncology. Perftoran, a perfluorocarbon (PFC) emulsion, is an oxygen-carrying compound that has been investigated as a radiosensitizer.[4] Due to their high oxygen solubility and biocompatibility, PFCs can effectively deliver oxygen to hypoxic tumor tissues, thereby reversing radioresistance and enhancing the therapeutic outcome of radiotherapy.[5][6]

These application notes provide a summary of the mechanism, experimental protocols, and key data for researchers utilizing this compound and other PFC nanoparticles to enhance radiotherapy in preclinical cancer models.

Mechanism of Action: Overcoming Hypoxia-Induced Radioresistance

The primary mechanism by which this compound enhances radiotherapy is through the physical delivery of oxygen to hypoxic tumor regions. In a low-oxygen environment, cancer cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that upregulates genes associated with survival, angiogenesis, and treatment resistance.[3][4] By increasing the partial pressure of oxygen within the tumor, this compound prevents the stabilization of HIF-1α.[4] More importantly, the delivered oxygen acts as a potent chemical radiosensitizer. Ionizing radiation damages DNA both directly and indirectly through the radiolysis of water, which creates ROS. In the presence of oxygen, these ROS-induced DNA lesions are converted into stable organic peroxides, leading to permanent DNA damage and subsequent cell death.[1][5] In hypoxic conditions, these initial DNA lesions are more easily repaired.

cluster_0 Standard Radiotherapy in Hypoxic Tumor cluster_1 Radiotherapy with this compound Hypoxia Tumor Hypoxia HIF HIF-1α Stabilization Hypoxia->HIF Resistance Radioresistance HIF->Resistance RT1 Radiotherapy (RT) Survival Tumor Cell Survival LowROS Low ROS Production RT1->LowROS Repair DNA Damage Repair LowROS->Repair Repair->Survival This compound This compound Administration Oxygen Increased Tumor Oxygen This compound->Oxygen Oxygen->Hypoxia Reverses RT2 Radiotherapy (RT) Oxygen->RT2 HighROS High ROS Production RT2->HighROS Damage Permanent DNA Damage (Oxygen Fixation) HighROS->Damage Death Tumor Cell Death Damage->Death

Caption: Signaling pathway of this compound-enhanced radiotherapy.

A novel "two-stage oxygen delivery" strategy has been described for PFC nanoparticles encapsulated in albumin (PFTBA@HSA).[5][7] This method does not require supplemental hyperoxic breathing.

  • First Stage: Upon accumulation in the tumor via the Enhanced Permeability and Retention (EPR) effect, the nanoparticles rapidly release the oxygen physically dissolved within the PFC core.[5][8]

  • Second Stage: The PFC material then inhibits platelet activation within the tumor vasculature. This disrupts the vessel barriers, leading to increased infiltration of Red Blood Cells (RBCs), which provide a secondary, sustained supply of oxygen.[5][7]

A 1. PFC Nanoparticle IV Injection B 2. Accumulation in Tumor (EPR & SPARC Targeting) A->B C 3. Stage 1: Rapid O2 Release (from PFC Core) B->C D 4. Stage 2: PFC Inhibits Platelets in Tumor Vasculature B->D H Outcome: Relief of Tumor Hypoxia C->H E 5. Disruption of Vessel Barriers D->E F 6. Increased Red Blood Cell (RBC) Infiltration E->F G 7. Sustained O2 Delivery from RBCs F->G G->H cluster_workflow In Vivo Experimental Workflow cluster_groups Treatment Phase A 1. Tumor Cell Implantation (e.g., subcutaneous injection) B 2. Tumor Growth Monitoring (until palpable, ~100 mm³) C 3. Randomization into Treatment Groups D1 Group 1: Control (Saline) D2 Group 2: This compound only D3 Group 3: Radiotherapy only D4 Group 4: This compound + Radiotherapy E 4. Treatment Administration (IV injection of this compound/Saline, followed by localized irradiation) C->E F 5. Post-Treatment Monitoring (Tumor volume, body weight) E->F G 6. Endpoint Reached (e.g., tumor volume >1500 mm³ or humane endpoint) F->G H 7. Tumor Excision & Analysis (Weight, H&E, IHC for γH2AX, TUNEL) G->H

References

Troubleshooting & Optimization

Technical Support Center: Perftoran Emulsion In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with Perftoran emulsions during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound emulsion?

A1: this compound should be stored frozen at temperatures between -4°C and -18°C for long-term stability, with a shelf life of up to 3 years under these conditions.[1] Once thawed, it can be stored in a refrigerator at +4°C for a maximum of two weeks.[1] It is recommended to defrost the emulsion at room temperature and avoid temperatures above +30°C during thawing.[1]

Q2: What are the visual signs of this compound emulsion instability?

A2: A stable, defrosted this compound emulsion should appear as a transparent, bluish-tinged, odorless liquid.[1] Signs of instability include:

  • Emulsion Stratification: The presence of transparent, oily spots that settle at the bottom, even after gentle shaking.[1]

  • Sedimentation: The appearance of a white sediment at the bottom of the container.[1]

  • Creaming: The formation of a distinct, thicker layer on top of the emulsion.[2]

  • Phase Separation: A clear separation of the oil and water phases.[3]

Q3: How many times can I freeze and thaw this compound?

A3: Up to five freeze-thaw cycles are permissible for this compound.[1] However, it is crucial to monitor for signs of instability after each cycle.

Q4: What is the acceptable particle size for a stable this compound emulsion?

A4: For perfluorocarbon-based oxygen carriers, the droplet size should ideally be smaller than 0.5 µm to ensure stability and prevent potential microembolisms in vivo.[4][5] Second-generation emulsions often have smaller droplets, in the range of 50-100 nm.[4] A narrow particle size distribution is also indicative of a stable emulsion.

Q5: What is a typical zeta potential for a stable perfluorocarbon emulsion?

A5: A zeta potential with a magnitude greater than 30 mV (either positive or negative) is generally considered indicative of a stable emulsion due to strong electrostatic repulsion between droplets.[6] Values close to zero suggest a higher likelihood of aggregation and instability.

Troubleshooting Guide

Problem: I observe a clear, oily layer at the bottom of my thawed this compound vial.

  • Cause: This is a sign of emulsion stratification or "breaking," where the perfluorocarbon droplets have coalesced and separated from the aqueous phase. This is an irreversible process.

  • Solution: Do not use the emulsion. The product is unstable and unsuitable for experimental use.[1]

Problem: After thawing, I see a white precipitate at the bottom of the vial.

  • Cause: This indicates the precipitation of one or more components of the emulsion, signaling instability.

  • Solution: The emulsion should not be used.[1]

Problem: The emulsion appears cloudy or lumpy after storage in the refrigerator.

  • Cause: This may be due to flocculation, where droplets aggregate without merging. While potentially reversible with gentle agitation, it can be a precursor to coalescence.

  • Solution: Gently invert the vial to see if the emulsion becomes homogenous. Avoid vigorous shaking.[1] If the lumpiness persists, it is best not to use the emulsion. Proceed with particle size analysis to check for an increase in the average droplet diameter.

Problem: My particle size analysis shows a significant increase in the average droplet diameter over time.

  • Cause: This is likely due to Ostwald ripening, where smaller droplets diffuse into larger ones, or coalescence, where droplets merge. Both are indicators of long-term instability.[3][7]

  • Solution: Monitor the rate of particle size increase. If it exceeds the acceptable limits for your experiment, a fresh batch of the emulsion should be used. Consider storing aliquots to minimize the number of heating/cooling cycles for the bulk solution.

Data on Factors Affecting this compound Emulsion Stability

The stability of a this compound emulsion is influenced by several factors. The following tables summarize key quantitative data on these parameters.

Table 1: Temperature and Storage Conditions

ParameterConditionObservationCitation
Storage Temperature (Long-term) -4°C to -18°CStable for up to 3 years.[1]
Storage Temperature (Short-term) +4°CStable for a maximum of 2 weeks after thawing.[1]
Thawing Temperature Room TemperatureRecommended.[1]
> +30°CProhibited, as it can induce instability.[1]
Freeze-Thaw Cycles Up to 5 cyclesPermissible.[1]

Table 2: Physicochemical Properties and Stability Indicators

ParameterAcceptable Range/ValueIndication of InstabilityCitation
Particle Size (Mean Diameter) < 0.5 µmDroplets > 0.5 µm[4][5]
Zeta Potential > |30 mV|Values approaching 0 mV[6]
Visual Appearance Transparent, bluish-tinged emulsionOily separation, white sediment, creaming[1][2]
pH Stable within the formulation's specified rangeSignificant deviation from the initial pH[8]

Experimental Protocols

1. Protocol for Particle Size Analysis (Dynamic Light Scattering - DLS)

  • Objective: To determine the mean particle size and polydispersity index (PDI) of the this compound emulsion.

  • Materials: Zetasizer instrument, disposable cuvettes, ultrapure water (filtered).

  • Procedure:

    • Allow the this compound emulsion to reach room temperature.

    • Gently invert the vial several times to ensure homogeneity.

    • Prepare a diluted sample by adding a small amount of the emulsion to ultrapure water in a clean vial. The exact dilution will depend on the instrument's sensitivity and should be optimized to achieve a stable count rate.

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, dispersant refractive index, and viscosity).

    • Perform the measurement, taking at least three readings to ensure reproducibility.

    • Analyze the data to obtain the Z-average diameter and the PDI. A PDI value below 0.2 generally indicates a monodisperse and stable emulsion.

2. Protocol for Zeta Potential Measurement

  • Objective: To measure the surface charge of the this compound droplets as an indicator of electrostatic stability.

  • Materials: Zetasizer instrument with an electrode for zeta potential measurement, disposable folded capillary cells, ultrapure water (filtered).

  • Procedure:

    • Prepare a diluted sample of the this compound emulsion in ultrapure water, similar to the DLS preparation. The dispersion medium should have a low ionic strength for accurate measurements.

    • Rinse the folded capillary cell with filtered ultrapure water and then with the prepared sample.

    • Inject the sample into the cell using a syringe, ensuring no air bubbles are trapped between the electrodes.

    • Place the cell into the instrument.

    • Set the measurement parameters, including the dielectric constant of the dispersant.

    • Perform the measurement, taking multiple readings.

    • The instrument software will calculate the zeta potential from the electrophoretic mobility of the particles.

3. Protocol for Visual Inspection

  • Objective: To qualitatively assess the stability of the this compound emulsion.

  • Materials: this compound sample, clean transparent vial, light source against a dark and light background.

  • Procedure:

    • Hold the vial containing the this compound emulsion against a well-lit background.

    • Check for Homogeneity: Gently invert the vial and observe if the emulsion is uniform and free of visible aggregates or precipitates.

    • Inspect for Phase Separation: Look for any distinct layers, particularly a clear or oily layer at the bottom or top of the emulsion.

    • Examine for Creaming: Note the presence of a thicker, opaque layer at the surface of the emulsion.

    • Look for Sedimentation: Check for any particulate matter that has settled at the bottom of the vial.

    • Record all observations, comparing them to a fresh, stable sample if available.

Visual Workflow and Relationship Diagrams

TroubleshootingWorkflow start Start: Thaw this compound Emulsion visual_inspection Perform Visual Inspection start->visual_inspection is_homogenous Is the emulsion homogenous, transparent, and bluish-tinged? visual_inspection->is_homogenous signs_of_instability Are there signs of instability (oily layer, sediment, creaming)? is_homogenous->signs_of_instability Yes discard Discard Emulsion - Unstable is_homogenous->discard No signs_of_instability->discard Yes further_analysis Perform Particle Size and Zeta Potential Analysis signs_of_instability->further_analysis No proceed Proceed with Experiment is_particle_size_ok Is mean particle size < 0.5 µm? further_analysis->is_particle_size_ok is_zeta_ok Is zeta potential > |30 mV|? is_particle_size_ok->is_zeta_ok Yes use_with_caution Use with caution, monitor for changes is_particle_size_ok->use_with_caution No is_zeta_ok->proceed Yes is_zeta_ok->use_with_caution No

Caption: Troubleshooting workflow for assessing this compound emulsion stability.

StabilityFactors cluster_factors Influencing Factors cluster_indicators Stability Indicators cluster_mechanisms Degradation Mechanisms stability This compound Emulsion Stability particle_size Particle Size stability->particle_size zeta_potential Zeta Potential stability->zeta_potential visual_appearance Visual Appearance stability->visual_appearance temperature Temperature temperature->stability storage_time Storage Time storage_time->stability ph pH ph->stability freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability ostwald Ostwald Ripening particle_size->ostwald coalescence Coalescence particle_size->coalescence visual_appearance->coalescence flocculation Flocculation visual_appearance->flocculation

References

Technical Support Center: Perftoran Dosage Optimization in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Perftoran dosage and minimizing side effects during animal studies.

Troubleshooting Guides

Issue: Unexpected Animal Mortality or Severe Adverse Reactions During or Shortly After this compound Infusion

Possible Cause 1: Infusion Rate is Too High.

  • Troubleshooting Steps:

    • Immediately stop the infusion.

    • Provide supportive care to the animal as per your institution's animal care guidelines.

    • Review your infusion protocol. A rapid infusion can lead to hemodynamic instability.

    • Recommendation: Implement a slower, graded infusion protocol. Start with a slow initial rate and gradually increase to the target rate. For example, for a total dose of 10 mL/kg, consider administering it over 30-60 minutes. One study in rats administered a cumulative dose of 20 mL/kg in four separate 30-minute infusions of 5 mL/kg each, with a 10-minute interval between each infusion.[1]

Possible Cause 2: Anaphylactoid Reaction.

  • Troubleshooting Steps:

    • Monitor the animal for signs of an anaphylactoid reaction, which can be triggered by the activation of the complement system.[2] Key signs include a sudden drop in blood pressure, respiratory distress, and changes in heart rate.

    • Administer emergency care as dictated by your approved animal protocol (e.g., epinephrine, antihistamines).

    • Recommendation: To assess the potential for complement activation, a pre-screening of different this compound batches in a small pilot group of animals can be performed. Monitor for neutropenia, an indirect marker of complement activation.[2] Consider a pre-treatment with antihistamines or corticosteroids if anaphylactoid reactions are a concern, but be aware that this can affect experimental outcomes.

Issue: Observation of Post-Infusion Inflammatory Responses

Possible Cause: Pro-inflammatory Effects of this compound Components.

  • Troubleshooting Steps:

    • Assess the animal for clinical signs of inflammation (e.g., swelling at the injection site, lethargy, fever).

    • Collect blood samples to measure inflammatory markers such as cytokines (e.g., TNF-α, IL-1β, IL-6) and to perform a complete blood count (CBC) to check for changes in leukocyte populations. Perfluorocarbons have been shown to enhance the production of inflammatory cytokines by macrophages in response to stimuli like LPS.[2]

    • Recommendation:

      • Dosage Adjustment: Investigate if a lower dose of this compound can achieve the desired therapeutic effect with a reduced inflammatory response. Dose-response studies are crucial.

      • Anti-inflammatory Co-administration: Depending on the experimental goals, the co-administration of an anti-inflammatory agent could be considered, though this will introduce a confounding variable.

Frequently Asked Questions (FAQs)

Q1: What is a safe starting dose for this compound in rats?

A1: Based on published studies, a dose range of 4-30 mL/kg has been used in rats.[3] For traumatic brain injury models, lower doses of 4-6 mL/kg have been suggested as being most beneficial.[3] A study on ischemia-reperfusion injury in rats investigated doses of 8, 12, and 16 mL/kg.[4] It is crucial to start with a low dose and perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: How can I minimize the risk of complement activation?

A2: The stability of the perfluorocarbon emulsion is a key factor in minimizing complement activation.[2] Ensure that this compound is stored and handled correctly according to the manufacturer's instructions to maintain emulsion stability. A slow infusion rate is also recommended to reduce the risk of an acute reaction. A pre-infusion "test dose" of a small volume of the emulsion can be administered while monitoring the animal for any adverse reactions before proceeding with the full dose.

Q3: What hematological changes should I monitor for after this compound administration?

A3: It is advisable to perform a complete blood count (CBC) before and at various time points after this compound administration. Key parameters to monitor include:

  • Neutrophil count: A decrease in neutrophils can be an indicator of complement activation.[2]

  • Platelet count: Some studies on perfluorocarbon emulsions have reported thrombocytopenia.

  • Red blood cell count, hemoglobin, and hematocrit: To assess for any potential effects on erythrocyte parameters.

Q4: Can the infusion vehicle or anesthetic affect the outcomes?

A4: Yes. Always use a physiologically compatible vehicle for any dilutions and ensure that the anesthetic regimen is consistent across all experimental groups and is known to have minimal impact on the parameters you are measuring. For example, some anesthetics can affect cardiovascular parameters, which might confound the interpretation of this compound's effects.

Data Presentation

Table 1: Summary of this compound Dosages Used in Animal Studies

Animal ModelDosage RangeStudy ContextReference
Rat4 - 30 mL/kgTraumatic Brain Injury, General Use[3]
Rat8, 12, 16 mL/kgIschemia-Reperfusion Injury[4]
Rat20 mL/kg (cumulative)Healthy, Vasoconstriction Study[1]
Cat & Dog10 mL/kgHypoxia in Anemia

Experimental Protocols

Protocol 1: Dose-Response Study for this compound in a Rat Model
  • Animal Model: Select a suitable rat strain for your research question. Ensure all animals are of similar age and weight.

  • Group Allocation: Randomly assign animals to several groups: a control group (receiving vehicle only) and at least three this compound dose groups (e.g., 5, 10, and 20 mL/kg). A minimum of 6-8 animals per group is recommended.

  • This compound Administration:

    • Acclimatize animals to handling and restraint procedures.

    • Administer this compound via intravenous (IV) infusion through a lateral tail vein.

    • Use a syringe pump for precise control of the infusion rate. A recommended starting infusion rate is 0.25 mL/kg/min.

    • For higher doses, consider a split-dose regimen as described in the troubleshooting section.

  • Monitoring:

    • Continuously monitor vital signs (heart rate, respiratory rate, temperature) during and for at least 2 hours post-infusion.

    • Observe for any clinical signs of toxicity (e.g., lethargy, changes in posture, altered breathing).

    • Collect blood samples at baseline, and at selected time points post-infusion (e.g., 1, 6, 24 hours) for hematology and clinical chemistry analysis.

  • Endpoint Analysis: Analyze the dose-dependent effects on your primary experimental endpoints and on the safety parameters. Determine the No Observable Adverse Effect Level (NOAEL) and the optimal effective dose.

Protocol 2: Monitoring for Acute Infusion Reactions
  • Baseline Measurements: Prior to infusion, record baseline physiological parameters including heart rate, respiratory rate, and body temperature. Collect a baseline blood sample for a complete blood count.

  • Test Dose Administration: Administer a small "test dose" (e.g., 5% of the total dose) over 5 minutes.

  • Observation Period: Monitor the animal closely for 15 minutes for any signs of an adverse reaction (e.g., agitation, respiratory changes, discoloration of mucous membranes).

  • Graded Infusion: If no adverse reaction is observed, proceed with the infusion of the remaining dose at a controlled, slow rate.

  • Post-Infusion Monitoring: Continue to monitor vital signs and clinical appearance for at least 2 hours post-infusion. A follow-up blood sample at 1-2 hours post-infusion can be used to check for acute changes in neutrophil count.

Mandatory Visualization

Experimental_Workflow_Dosage_Optimization cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Monitoring and Data Collection cluster_2 Phase 3: Analysis and Optimization A Acclimatize Animals B Establish Baseline Parameters (Blood, Vitals) A->B C Randomize into Dose Groups (e.g., Low, Mid, High, Control) B->C D Administer this compound via Controlled IV Infusion C->D E Continuous Vital Sign Monitoring (During & Post-Infusion) D->E F Observe for Clinical Signs of Toxicity D->F G Collect Blood Samples (Time Points: 1h, 6h, 24h) D->G H Analyze Hematology & Clinical Chemistry G->H J Determine NOAEL and Optimal Therapeutic Dose H->J I Assess Therapeutic Efficacy (Primary Endpoint) I->J

Caption: Workflow for a this compound dose-optimization study in animals.

Perftoran_Inflammatory_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events This compound This compound Emulsion (or its components) TLR Toll-like Receptor (TLR) This compound->TLR Potential Interaction MyD88 MyD88 TLR->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Activates

Caption: Potential inflammatory signaling pathway affected by this compound.

References

Perftoran-induced complement activation and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating Perftoran-induced complement activation.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced complement activation?

A1: this compound, a perfluorocarbon (PFC) emulsion, can activate the complement system, a key component of innate immunity. This activation is primarily triggered through the alternative pathway of the complement cascade. The surfactant used to emulsify the PFCs, such as Proxanol-268 in this compound or the historically used Pluronic F-68 in older formulations like Fluosol-DA, is a major contributing factor to this phenomenon.[1] Activation of the complement system by PFC emulsions can lead to the generation of anaphylatoxins like C3a and C5a, which may cause adverse reactions.

Q2: Which component of the this compound emulsion is primarily responsible for complement activation?

A2: While the perfluorocarbon particles themselves can play a role, studies have identified the surfactant used to stabilize the emulsion as the primary activator of the complement system.[1] For instance, Pluronic F-68, a nonionic detergent used in the older PFC emulsion Fluosol-DA, was shown to reproduce the complement-activating effects of the complete emulsion both in vitro and in vivo.[1] this compound utilizes Proxanol-268 as a surfactant.

Q3: What are the potential consequences of this compound-induced complement activation in my experiments?

A3: In vivo, complement activation can lead to a range of physiological responses, including neutropenia, thrombocytopenia, and adverse pulmonary reactions.[1] In vitro, the activation can interfere with immunological assays and lead to misleading results, such as non-specific cell activation or lysis.

Q4: How can I mitigate this compound-induced complement activation in my experiments?

A4: There are two primary strategies to mitigate complement activation:

  • Pharmacological Intervention: Premedication with corticosteroids has been shown to diminish the adverse effects of complement activation in vivo.[1]

  • Formulation Modification: Using lecithin-based emulsions instead of those with poloxamer surfactants has been demonstrated to significantly reduce complement activation in vitro.[2][3]

Q5: What are the key differences in complement activation between first and second-generation PFC emulsions?

A5: First-generation PFC emulsions, like Fluosol-DA which used Pluronic F-68, were more prone to causing complement activation. Second-generation emulsions, which may use alternative surfactants like Proxanol-268 in this compound or lecithin, are generally designed to be more biocompatible and elicit a reduced complement response. Lecithin-emulsified preparations, in particular, have shown superiority in limiting complement activation.[2][3]

Troubleshooting Guides

Issue 1: High background or false positives in in vitro complement activation assays.

  • Possible Cause: Spontaneous complement activation in the serum or plasma sample.

    • Solution: Ensure proper sample handling. Use plasma collected with EDTA to chelate calcium and magnesium ions, which are essential for complement activation, to prevent ex vivo activation.[2] Avoid repeated freeze-thaw cycles of plasma samples.

  • Possible Cause: Non-specific binding of antibodies in ELISA-based assays.

    • Solution: Optimize blocking steps by increasing the incubation time or changing the blocking agent. Ensure sufficient washing between steps to remove unbound antibodies.

  • Possible Cause: Interference from the this compound emulsion itself.

    • Solution: Run appropriate controls, including the this compound emulsion in buffer without serum, to assess any direct interference with the assay components.

Issue 2: High variability in quantitative complement activation measurements.

  • Possible Cause: Donor-to-donor variability in complement activity.

    • Solution: Use pooled plasma from multiple donors to average out individual differences.[2] If studying individual responses, ensure consistent donor characteristics.

  • Possible Cause: Inconsistent this compound emulsion preparation.

    • Solution: Ensure the emulsion is well-mixed and at the correct temperature before each experiment. Particle size and distribution can affect surface area and, consequently, the degree of complement activation.

Issue 3: Unexpected in vivo adverse reactions in animal models.

  • Possible Cause: Significant complement activation leading to physiological responses.

    • Solution: Consider a pilot study to determine the optimal dose and infusion rate of this compound for your specific animal model. Implement a mitigation strategy, such as premedication with corticosteroids.

    • Example Mitigation Protocol (Rabbit Model): Premedication with corticosteroids has been shown to diminish deleterious responses to PFC emulsions in rabbits.[1] While the exact dosage from the cited study is not provided, a common approach is to administer a bolus of a corticosteroid like methylprednisolone (e.g., 30 mg/kg) intravenously prior to the this compound infusion.

Data Presentation

Table 1: Comparison of Complement Activation by Different Emulsifiers

EmulsifierPerfluorocarbon TypeAssayKey FindingReference
Pluronic F-68F-AdamantaneIn vitro C3a generationConsistently higher complement activation[2][3]
Lecithin (highly-purified)F-AdamantaneIn vitro C3a generationConsistently lower complement activation[2][3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Complement Activation by C3a Generation

This protocol is adapted from studies assessing complement activation by perfluorocarbon emulsions.[2][3]

  • Plasma Preparation: Collect whole blood from healthy donors into tubes containing EDTA. Centrifuge to separate plasma. Pool plasma from multiple donors to minimize individual variability.

  • Emulsion Dilution: Prepare serial dilutions of the this compound emulsion in a suitable buffer (e.g., phosphate-buffered saline).

  • Incubation: Mix the diluted this compound emulsion with the pooled plasma. A typical ratio is 1 part emulsion dilution to 4 parts plasma. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Activation: Stop the reaction by adding EDTA to a final concentration that chelates all divalent cations.

  • Quantification of C3a: Measure the concentration of C3a in the plasma samples using a commercial sandwich ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.

  • Controls:

    • Negative Control: Plasma incubated with buffer alone.

    • Positive Control: Plasma incubated with a known complement activator (e.g., zymosan).

    • Emulsion Control: this compound emulsion in buffer (no plasma) to check for assay interference.

Protocol 2: Hemolytic Assay for Complement Activity

This protocol is a modified version for assessing nanoparticle-induced complement activation.[4]

  • Serum Preparation: Use pooled human serum.

  • Complement Depletion: Incubate the this compound emulsion with the serum at 37°C. This allows the emulsion to activate and consume complement components.

  • Sensitization of Erythrocytes: Prepare antibody-sensitized sheep red blood cells (erythrocytes).

  • Hemolysis Reaction: Add the this compound-treated serum to the sensitized erythrocytes. The remaining active complement in the serum will lyse the erythrocytes.

  • Quantification: Measure the amount of hemoglobin released by spectrophotometry.

  • Analysis: Compare the hemolytic activity of this compound-treated serum to that of untreated serum. A decrease in hemolytic activity indicates complement consumption by the this compound emulsion.

Visualizations

Complement_Activation_Pathways cluster_alternative Alternative Pathway (this compound-Induced) cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_common Common Terminal Pathway This compound This compound Emulsion (Proxanol-268 Surface) C3_H2O C3(H2O) This compound->C3_H2O Spontaneous hydrolysis of C3 C3_H2O_Bb C3(H2O)Bb (Fluid-phase C3 Convertase) C3_H2O->C3_H2O_Bb + Factor B, Factor D FactorB Factor B FactorD Factor D C3b C3b C3_H2O_Bb->C3b Cleaves C3 C3bBb C3bBb (Surface-bound C3 Convertase) C3b->C3bBb + Factor B, Factor D (Amplification Loop) C3_Convertases C3 Convertases C3bBb->C3_Convertases AgAb Antigen-Antibody Complex C1 C1 AgAb->C1 C4_C2 C4, C2 C1->C4_C2 C4b2a C4b2a (C3 Convertase) C4_C2->C4b2a C4b2a->C3_Convertases MBL Mannan-Binding Lectin MASPs MASPs MBL->MASPs L_C4_C2 C4, C2 MASPs->L_C4_C2 L_C4b2a C4b2a (C3 Convertase) L_C4_C2->L_C4b2a L_C4b2a->C3_Convertases C3 C3 C3_Convertases->C3 Cleave C3a C3a (Anaphylatoxin) C3->C3a C5_Convertase C5 Convertase C3->C5_Convertase forms C5 C5 C5_Convertase->C5 Cleaves C5a C5a (Anaphylatoxin) C5->C5a MAC C5b-9 (Membrane Attack Complex) C5->MAC forms

Caption: Overview of the three complement activation pathways.

Experimental_Workflow_C3a cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Collect Blood (EDTA) plasma Prepare Pooled Plasma start->plasma incubate Incubate Plasma + this compound (37°C) plasma->incubate pfc_dil Prepare this compound Dilutions pfc_dil->incubate stop_rxn Stop Reaction (add EDTA) incubate->stop_rxn elisa Perform C3a ELISA stop_rxn->elisa results Quantify C3a Concentration elisa->results

Caption: Workflow for in vitro C3a generation assay.

Mitigation_Strategies cluster_mitigation Mitigation Strategies pfc This compound Infusion comp_act Complement Activation pfc->comp_act adverse Adverse Reactions comp_act->adverse cortico Corticosteroids (In Vivo) cortico->comp_act Inhibits lecithin Lecithin-based Emulsion (Formulation) lecithin->comp_act Reduces

Caption: Mitigation strategies for PFC-induced complement activation.

References

Technical Support Center: Interference of Perftoran with Common Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who may encounter interference from the perfluorocarbon (PFC) emulsion Perftoran in their biochemical assays. It provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help mitigate these effects and ensure accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with biochemical assays?

This compound is an emulsion of two perfluorocarbons (perfluorodecalin and perfluoromethylcyclohexylpiperidine) stabilized by a surfactant, Proxanol-268. Interference in assays arises from two primary sources:

  • Physical Interference : The PFC nanoparticles are dense and immiscible in aqueous solutions, causing them to scatter light. This significantly impacts assays that rely on spectrophotometry or fluorometry, leading to artificially high and unstable readings.

  • Chemical Interference : The stabilizing surfactant (a poloxamer) can interact with assay reagents. Surfactants are known to interfere with dye-based protein assays (like Bradford) and copper-based assays (like BCA), affecting color development and accuracy.[1]

Q2: Which types of assays are most susceptible to this compound interference?

Assays that are highly susceptible include:

  • Absorbance-Based Assays : (e.g., ELISA, enzyme kinetics, Bradford, BCA, Lowry). Light scattering from PFC particles can dramatically increase background absorbance.[2]

  • Fluorescence-Based Assays : (e.g., cell viability assays like AlamarBlue, enzymatic assays using fluorescent substrates). Light scattering can interfere with the measurement of the emitted fluorescent signal.

  • Nephelometry and Turbidimetry : These assays directly measure light scattering and will be fundamentally compromised by the presence of an emulsion.

Q3: Can I simply dilute my sample to reduce interference?

Dilution can reduce the concentration of interfering substances, but it may not be a complete solution.[3] While it lowers the concentration of the surfactant, the PFC particles that cause light scattering will still be present. Furthermore, if your analyte of interest is already in low concentration, dilution may reduce it below the detection limit of your assay.[4]

Q4: Are there this compound-compatible assay kits available?

There are no kits specifically marketed as "this compound-compatible." However, many assay kits are formulated to be "surfactant-compatible." For protein quantification, assays like the Bicinchoninic Acid (BCA) assay or the 660 nm Protein Assay are generally more tolerant to detergents than dye-binding assays like the Bradford method.[3][4] Choosing such a kit can mitigate chemical interference from the surfactant component of this compound.

Troubleshooting Guide

This section addresses common issues observed when this compound is present in experimental samples.

Problem / Observation Probable Cause(s) Recommended Solution(s)
High background readings or unstable absorbance/fluorescence in all wells/cuvettes containing this compound. Light Scattering : The PFC nanoparticles in the emulsion are scattering the measurement light source.[2]Implement a sample pre-processing step to remove the PFC phase. See Protocol 1: Phase Separation via Centrifugation.
Non-linear or inaccurate standard curve in protein assays (e.g., Bradford). Chemical Interference : The Proxanol-268 surfactant in this compound is interacting with the assay dye or reagents, disrupting the colorimetric reaction.[1][5]1. Switch to a surfactant-compatible protein assay, such as the BCA assay. See Protocol 2: Protein Quantification using a Surfactant-Compatible Assay. 2. If the protein concentration is high enough, remove interfering substances via protein precipitation. See Protocol 3: Protein Precipitation to Remove Interferences.
Low signal or inhibited enzyme activity in enzymatic assays. Enzyme Inhibition or Substrate Interaction : The surfactant may be directly inhibiting the enzyme or interfering with substrate availability.[6]1. Perform phase separation to remove the bulk of the this compound emulsion (Protocol 1 ). 2. Run appropriate controls, including a buffer-only control and a this compound-in-buffer control (with no enzyme/substrate), to quantify the background signal.
Visible separation or layering of the sample in the microplate well. Physical Immiscibility : The dense PFC phase is settling at the bottom of the well.This confirms the presence of the PFC emulsion. It is crucial to aspirate only the upper aqueous phase for analysis after centrifugation. See Protocol 1.
Logical Troubleshooting Flowchart

The following diagram provides a step-by-step decision-making process for handling samples containing this compound.

G cluster_0 start Start: Assay results are suspect in this compound-containing sample q_is_optical Is it an optical assay? (Absorbance/Fluorescence) start->q_is_optical q_is_protein Is it a dye-based protein assay (e.g., Bradford)? q_is_optical->q_is_protein No proc_centrifuge Perform Phase Separation (See Protocol 1) q_is_optical->proc_centrifuge Yes proc_bca Switch to Surfactant-Compatible Assay (e.g., BCA, See Protocol 2) q_is_protein->proc_bca Yes end_node Assay Cleared of Primary Interference q_is_protein->end_node No proc_centrifuge->q_is_protein proc_centrifuge->end_node If not a protein assay proc_bca->end_node proc_precipitate Perform Protein Precipitation (See Protocol 3)

Caption: Troubleshooting flowchart for this compound interference.

Quantitative Data on Interference

Direct quantitative data on this compound's interference is scarce in published literature. The tables below are illustrative examples based on the known properties of PFC emulsions and surfactants to demonstrate the potential nature and magnitude of the interference.

Table 1: Illustrative Impact of Light Scattering on Background Absorbance

This table demonstrates how the presence of a PFC emulsion could hypothetically increase background absorbance in a standard colorimetric assay measured at 450 nm.

This compound Concentration (v/v %)Average Background Absorbance (450 nm)Standard Deviation
0% (Control)0.0520.003
0.1%0.1150.015
0.5%0.3480.041
1.0%0.6210.075
2.0%> 1.0 (Unstable)N/A

Table 2: Illustrative Effect of a Poloxamer Surfactant on Bradford Protein Assay

This table shows a hypothetical scenario of how a poloxamer surfactant (like that in this compound) could interfere with a Bradford assay, leading to an overestimation of protein concentration. A constant 50 µg/mL BSA standard was used.

Surfactant Concentration (w/v %)Measured Protein Concentration (µg/mL)% Error
0% (Control)50.00%
0.01%58.2+16.4%
0.05%85.1+70.2%
0.1%121.5+143.0%

Experimental Protocols

Sample Processing Workflow Diagram

This diagram outlines the recommended workflow for preparing a this compound-containing biological sample for downstream biochemical analysis.

G cluster_workflow raw_sample Raw Sample (e.g., Plasma with this compound) centrifuge Centrifuge Sample (Protocol 1) raw_sample->centrifuge aspirate Carefully Aspirate Aqueous Supernatant centrifuge->aspirate clean_sample Clean Aqueous Sample aspirate->clean_sample assay Perform Biochemical Assay (e.g., ELISA, BCA) clean_sample->assay

Caption: Sample preparation workflow for this compound-containing samples.
Protocol 1: Phase Separation of this compound from Aqueous Samples via Centrifugation

This protocol is designed to remove the light-scattering PFC phase from aqueous samples like plasma, serum, or cell culture media.

Materials:

  • Microcentrifuge

  • 1.5 mL microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Aliquot up to 1 mL of your this compound-containing sample into a 1.5 mL microcentrifuge tube.

  • Centrifuge the sample at a high speed, for example, 10,000 - 14,000 x g, for 10-15 minutes at 4°C.[7] This step will pellet the dense PFC emulsion at the bottom of the tube.

  • After centrifugation, you should observe two distinct phases: a clear, yellowish upper aqueous phase (your sample) and a dense, opaque white pellet at the bottom (the this compound).

  • Crucial Step: Carefully insert a pipette tip into the tube, keeping it just below the surface of the upper aqueous layer.

  • Slowly aspirate the aqueous supernatant, taking care not to disturb the PFC pellet at the bottom. It is better to leave a small amount of the aqueous phase behind than to risk aspirating any of the PFC phase.

  • Transfer the collected supernatant to a new, clean tube. This is your "cleaned" sample, ready for downstream analysis.

Protocol 2: Protein Quantification using a Surfactant-Compatible Assay (Example: BCA)

This protocol provides a general guideline for using a BCA (Bicinchoninic Acid) assay, which is more resistant to surfactants than Bradford assays.[3]

Materials:

  • Sample cleaned via Protocol 1

  • Commercial BCA Protein Assay Kit (follow manufacturer's instructions closely)

  • Protein standards (e.g., Bovine Serum Albumin, BSA)

  • Microplate reader

Procedure:

  • Prepare a series of protein standards (e.g., BSA) according to the kit's instructions. Dilute the standards in the same buffer as your samples for maximum accuracy.

  • Pipette the standards and your unknown samples (cleaned via Protocol 1) into a 96-well microplate.

  • Prepare the BCA Working Reagent by mixing Reagent A and Reagent B as specified by the manufacturer.

  • Add the BCA Working Reagent to each well containing standards and samples.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the plate at the temperature and duration specified in the kit's protocol (e.g., 37°C for 30 minutes).

  • Cool the plate to room temperature.

  • Measure the absorbance at 562 nm using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards versus their known concentrations. Use the equation from the standard curve to determine the protein concentration of your unknown samples.

Protocol 3: Protein Precipitation (Acetone/TCA) to Remove Soluble Interferences

This method is useful for concentrating protein and removing interfering substances like surfactants, but it may result in some protein loss.[3]

Materials:

  • Ice-cold acetone or Trichloroacetic Acid (TCA) solution (e.g., 20%)

  • Microcentrifuge

  • Buffer for protein resolubilization (must be compatible with your downstream assay)

Procedure:

  • Start with your sample in a microcentrifuge tube.

  • Add 4 volumes of ice-cold acetone to your sample (e.g., 800 µL of acetone for 200 µL of sample).

  • Vortex briefly and incubate at -20°C for at least 60 minutes to precipitate the protein.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully decant and discard the supernatant, which contains the acetone and soluble interfering substances.

  • Air-dry the protein pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as it can make the protein difficult to redissolve.

  • Resuspend the protein pellet in a small volume of a buffer that is compatible with your subsequent assay (e.g., PBS or a specific assay buffer).

  • The sample is now ready for analysis.

References

Addressing vasoconstriction as a side effect of Perftoran infusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing vasoconstriction as a potential, though infrequently reported, side effect during Perftoran infusion in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it carry oxygen?

This compound is an intravenous nanoemulsion of perfluorocarbons (PFCs), specifically perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine, in a surfactant and electrolyte mixture.[1][2] Its primary function is to act as an oxygen carrier. Unlike hemoglobin-based oxygen carriers, this compound dissolves oxygen physically, following a linear relationship with the partial pressure of oxygen.[3] This allows for efficient oxygen delivery to tissues, particularly in ischemic conditions.[4][5]

Q2: Is vasoconstriction a common side effect of this compound infusion?

Current preclinical evidence suggests that this compound does not cause additional vasoconstriction compared to standard infusion fluids like saline or Hextend.[6][7] In some animal models, this compound has been associated with less vasoconstriction than control fluids.[7] Historically, vasoconstriction has been a concern with some first and second-generation oxygen carriers, which has slowed their clinical development.[7] However, this compound's smaller particle size and different composition may contribute to its more favorable hemodynamic profile.[1]

Q3: What are the potential, albeit rare, mechanisms that could lead to vasoconstriction during a perfluorocarbon emulsion infusion?

While not prominently reported with this compound, theoretical mechanisms for PFC-induced vasoconstriction could involve:

  • Activation of the Reticuloendothelial System (RES): Phagocytosis of PFC particles by RES macrophages can trigger the release of vasoactive mediators, such as metabolites of the arachidonic acid cascade and cytokines.[8]

  • Alterations in Endothelial Function: Interactions between PFC particles and the vascular endothelium could potentially modulate the release of endogenous vasodilators (like nitric oxide) or vasoconstrictors.

  • Direct Effects on Vascular Smooth Muscle: Although less likely due to the inert nature of PFCs, direct interactions with vascular smooth muscle cells leading to contraction cannot be entirely ruled out without specific investigation.

Q4: How can I monitor for vasoconstriction in my animal model during this compound infusion?

Continuous hemodynamic monitoring is crucial. Key parameters to observe include:

  • Mean Arterial Pressure (MAP): A significant increase in MAP without a corresponding increase in cardiac output can indicate a rise in systemic vascular resistance due to vasoconstriction.

  • Heart Rate (HR): Reflex bradycardia can sometimes accompany a rapid increase in blood pressure.

  • Regional Blood Flow: Techniques like laser Doppler flowmetry or microspheres can provide more localized information on blood flow to specific organs, which may be reduced during vasoconstriction.

  • Vessel Diameter: In specific experimental setups, such as intravital microscopy, direct visualization and measurement of arteriolar diameter can provide definitive evidence of vasoconstriction.

Troubleshooting Guide

Problem: I am observing a significant increase in mean arterial pressure (MAP) and a potential decrease in tissue perfusion after starting this compound infusion.

This could indicate the onset of vasoconstriction. Follow these steps to troubleshoot the issue:

Step 1: Verify the Infusion Parameters.

  • Infusion Rate: Ensure the infusion rate is within the recommended range for your animal model. High infusion rates of any solution can sometimes cause hemodynamic instability.

  • Temperature of Infusate: this compound should be warmed to the physiological temperature of the experimental animal before infusion to avoid hypothermia-induced vasoconstriction.

  • Formulation Integrity: Confirm that the this compound emulsion has been stored correctly and shows no signs of instability (e.g., phase separation).

Step 2: Assess Other Potential Causes.

  • Anesthesia: Certain anesthetic agents can predispose animals to hemodynamic instability. Ensure the depth of anesthesia is stable and appropriate for the species and experimental protocol.

  • Surgical Stress: Surgical manipulation can cause sympathetic nervous system activation and subsequent vasoconstriction. Allow for a stable baseline period before initiating the infusion.

  • Volume Status: Ensure the animal is euvolemic before starting the infusion, as hypovolemia can lead to compensatory vasoconstriction.

Step 3: Consider Pharmacological Intervention (for research purposes only).

If vasoconstriction is confirmed and is compromising the experiment, the following pharmacological agents can be considered to counteract the effect. The choice of agent will depend on the suspected underlying mechanism.

  • Vasodilators:

    • Nitric Oxide (NO) Donors: Agents like sodium nitroprusside can be used to induce direct vasodilation.[9]

    • Calcium Channel Blockers: Drugs like nifedipine or verapamil can reverse vasoconstriction by blocking calcium influx into vascular smooth muscle cells.[3][10][11][12][13]

  • Adrenergic Receptor Antagonists:

    • Alpha-Adrenergic Blockers: If sympathetic activation is suspected, alpha-blockers like phentolamine can be effective.[2][14][15][16]

It is crucial to carefully titrate the dose of any pharmacological intervention to avoid excessive hypotension.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies assessing the vasoactive properties of this compound and the effects of various agents on vasoconstriction.

Table 1: Hemodynamic Effects of this compound Infusion in a Rat Model

ParameterThis compound GroupSaline GroupHextend Group
Change in Diameter of Small Pial Arterioles (<50 µm) No significant changeVasoconstrictionVasoconstriction
Change in Diameter of Medium Pial Arterioles (50-100 µm) ~5% vasoconstriction~8-9% vasoconstriction~8-9% vasoconstriction
Change in Mean Arterial Pressure (MAP) Tendency to increase, but not significantly different from other groupsNo significant changeNo significant change

Data adapted from a study in healthy anesthetized rats.[6][7]

Table 2: Pharmacological Reversal of Experimentally-Induced Vasoconstriction

VasoconstrictorReversal AgentAnimal ModelKey FindingReference
Endothelin-1Sodium NitroprussideRabbit (in vivo)Rapid and complete reversal of cerebral vasoconstriction.[9]
Endothelin-1NifedipineGuinea Pig (ex vivo)Attenuated vasoconstriction in isolated vascular rings.[17]
NorepinephrinePhentolamineRat (in vivo)Prevented arteriolar constriction following hemorrhage.[2]
HypoxiaAminophyllineRat/Pig (ex vivo)Reversed pulmonary hypoxic vasoconstriction.[18]

Detailed Experimental Protocols

Protocol 1: In Vivo Assessment of Vasoactivity using Intravital Microscopy

This protocol allows for the direct visualization and measurement of microvascular diameter in response to this compound infusion.

  • Animal Preparation:

    • Anesthetize the animal (e.g., rat, mouse) with an appropriate anesthetic agent.

    • Surgically expose the tissue of interest (e.g., cremaster muscle, mesentery) for microscopic observation.

    • Maintain the animal's body temperature and physiological parameters.

  • Microscope Setup:

    • Position the animal on the stage of an intravital microscope.

    • Superfuse the exposed tissue with a warmed, buffered physiological salt solution.

  • Baseline Measurements:

    • Select a field of view containing arterioles of the desired size.

    • Record baseline vessel diameters for a stable period (e.g., 15-20 minutes) using a video caliper or image analysis software.

  • This compound Infusion:

    • Infuse this compound intravenously at the desired dose and rate.

    • Simultaneously and continuously record the diameter of the selected arterioles.

  • Data Analysis:

    • Calculate the percentage change in vessel diameter from baseline at various time points during and after the infusion.

    • Compare the changes in the this compound-treated group to a control group receiving an equivalent volume of saline.

Protocol 2: Ex Vivo Assessment of Vascular Reactivity using Wire Myography

This protocol assesses the direct effect of this compound on isolated blood vessels.

  • Vessel Isolation:

    • Euthanize the animal and carefully dissect a segment of the artery of interest (e.g., aorta, mesenteric artery).

    • Place the vessel in cold, oxygenated physiological salt solution.

  • Myograph Mounting:

    • Cut the artery into small rings (2-3 mm in length).

    • Mount the rings on the wires of a wire myograph system in a tissue bath containing physiological salt solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the vessels to equilibrate under a standardized resting tension.

    • Assess vessel viability by inducing contraction with a high-potassium solution or a vasoconstrictor agent (e.g., phenylephrine).

  • Experimental Protocol:

    • After washout and return to baseline, add cumulative concentrations of this compound to the tissue bath.

    • Record any changes in isometric tension.

    • To test for potential interactions, pre-constrict the vessels with an agonist (e.g., phenylephrine) and then add this compound to assess for any vasorelaxant effects.

  • Data Analysis:

    • Express changes in tension as a percentage of the maximal contraction induced by the viability check.

    • Construct concentration-response curves for this compound.

Visualizations

VasoconstrictionSignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Receptor Gq-Protein Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_channel L-type Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Ca2+ influx SR Ca2+ Store IP3->SR Ca2+ release PKC Protein Kinase C (PKC) DAG->PKC Calmodulin Calmodulin Ca_ion->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK->Myosin_LC_P phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Vasoconstriction Myosin_LC_P->Contraction SR->Ca_ion Agonist Vasoconstrictor Agonist Agonist->Receptor

Caption: A simplified signaling pathway for agonist-induced vasoconstriction in vascular smooth muscle cells.

TroubleshootingWorkflow Start Start: Increased MAP Observed During This compound Infusion CheckParams Step 1: Verify Infusion Parameters (Rate, Temp) Start->CheckParams ParamsOK Parameters Correct? CheckParams->ParamsOK AdjustParams Correct Infusion Parameters ParamsOK->AdjustParams No AssessOther Step 2: Assess Other Potential Causes (Anesthesia, Stress) ParamsOK->AssessOther Yes AdjustParams->CheckParams OtherCauses Other Causes Identified? AssessOther->OtherCauses AddressCauses Address Identified Causes OtherCauses->AddressCauses Yes ConsiderPharm Step 3: Consider Pharmacological Intervention OtherCauses->ConsiderPharm No AddressCauses->AssessOther PharmIntervention Administer Vasodilator (e.g., Nitroprusside) or Alpha-Blocker ConsiderPharm->PharmIntervention Monitor Monitor Hemodynamics Continuously PharmIntervention->Monitor End End: Vasoconstriction Resolved Monitor->End ExperimentalWorkflow cluster_invivo In Vivo Assessment cluster_exvivo Ex Vivo Assessment AnimalPrep Animal Preparation (Anesthesia, Surgery) Intravital Intravital Microscopy Setup AnimalPrep->Intravital BaselineInVivo Record Baseline Vessel Diameter Intravital->BaselineInVivo InfusionInVivo Infuse this compound / Saline BaselineInVivo->InfusionInVivo RecordInVivo Continuously Record Vessel Diameter InfusionInVivo->RecordInVivo AnalysisInVivo Analyze % Change in Diameter RecordInVivo->AnalysisInVivo VesselIsolation Isolate Blood Vessel Myograph Mount in Wire Myograph VesselIsolation->Myograph BaselineExVivo Equilibrate & Assess Viability Myograph->BaselineExVivo PerftoranExVivo Add Cumulative Doses of this compound BaselineExVivo->PerftoranExVivo RecordExVivo Record Isometric Tension PerftoranExVivo->RecordExVivo AnalysisExVivo Construct Concentration- Response Curve RecordExVivo->AnalysisExVivo

References

Technical Support Center: Perftoran Components - Long-Term Side Effects and Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term side effects and biocompatibility of Perftoran and its components. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental investigations.

Frequently Asked Questions (FAQs)

What are the known long-term side effects associated with this compound administration?

This compound is a perfluorocarbon (PFC) emulsion that has been used as a blood substitute. While generally considered biologically inert, long-term side effects have been a concern, primarily related to the retention of its components in the body. The main components of this compound are perfluorodecalin, perfluoromethylcyclohexylpiperidine, and the emulsifying agent proxanol-268.

Clinical experience with this compound has shown it to be generally well-tolerated.[1][2][3][4] However, some rarely occurring side effects have been reported, including dizziness, kidney pain, hypotension, hyperaemia, lung symptoms, and temporary itching.[1][3] The long organ retention time of perfluoromethylcyclohexylpiperidine (up to 90 days) has been a significant factor in the refusal of its approval in Europe and the USA.[1]

What is the biocompatibility profile of Perfluorodecalin?

Perfluorodecalin (PFD), a major component of this compound, is a chemically inert and colorless liquid with a high capacity for dissolving gases like oxygen.[5] Its biocompatibility has been investigated in various studies.

In vivo studies using a magnetometric method in rats showed that a stable PFD emulsion had an effect on Kupffer cells (macrophages in the liver).[6] At a dose of 1 g/kg body weight, it led to a significant retardation of intracellular movements for two days, and a 3 g/kg dose caused a significant depression for 8 days.[6] Another long-term study on the use of purified PFD as a vitreous substitute in rabbit eyes showed that it was tolerated for one week, but caused retinal lesions after two weeks.[7]

What are the biocompatibility concerns related to Perfluoromethylcyclohexylpiperidine?

Perfluoromethylcyclohexylpiperidine (PFMCP) is a component of this compound known for its long retention time in organs, which has been a primary reason for the limited approval of this compound in Western countries.[1] While specific long-term quantitative toxicity data for PFMCP is limited in the available literature, its prolonged presence in tissues raises concerns about potential chronic effects.

What is known about the long-term side effects of Proxanol-268?

Proxanol-268, also known as Pluronic F-68, is a nonionic surfactant used to emulsify the perfluorocarbons in this compound. While it is excreted by the kidneys within 24 hours, some biocompatibility issues have been reported.[3] Surfactants like Pluronic F-68 have been implicated in complement activation, which can lead to adverse inflammatory reactions.

Troubleshooting Experimental Issues

Issue 1: Observing unexpected inflammatory responses in in vivo experiments.

If you observe an unexpected inflammatory response after administering a this compound-like emulsion, consider the following:

  • Complement Activation: The emulsifying agent, such as proxanol-268, can trigger the complement system. This can lead to the generation of anaphylatoxins like C3a and C5a, causing inflammation.

  • Macrophage Activation: Perfluorocarbons can be taken up by macrophages, which can lead to their activation and the release of pro-inflammatory cytokines.

  • Purity of Components: Impurities in the perfluorocarbon components can lead to increased toxicity and inflammatory reactions.[7]

Issue 2: Difficulty in assessing long-term biocompatibility in vivo.

Assessing the long-term biocompatibility of liquid injectables like this compound requires specific experimental designs. Refer to ISO 10993-6 and ISO 10993-11 for guidance on designing implantation and systemic toxicity studies, respectively.[8][9][10] These standards provide a framework for evaluating local and systemic effects over chronic exposure periods.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biocompatibility and toxicity of this compound components.

Table 1: In Vivo Biocompatibility of Perfluorodecalin Emulsion in Rats

DoseEffect on Kupffer Cell MotilityDuration of Effect
1 g/kgSignificant retardation2 days
3 g/kgSignificant depression8 days

Source:[6]

Table 2: Retinal Tolerance of Purified Perfluorodecalin in Rabbits (Vitreous Substitute)

Duration of ExposureObservation
1 weekTolerated
2 weeksRetinal lesions in photoreceptor, ganglion cell, and outer nuclear layers

Source:[7]

Experimental Protocols

Detailed Methodology for In Vitro Cytotoxicity Testing (Direct Contact Method - based on ISO 10993-5)

This protocol is suitable for assessing the cytotoxicity of liquid materials like this compound components.

  • Cell Culture:

    • Use a suitable cell line (e.g., L929 mouse fibroblasts or primary cells relevant to the intended application).

    • Culture cells in appropriate media and conditions until they reach a near-confluent monolayer.

  • Test Procedure:

    • Remove the culture medium from the cell monolayer.

    • Carefully apply the test material (e.g., a specific this compound component) directly onto the cell layer. The volume should be sufficient to cover the cells.

    • Include positive (e.g., latex extract) and negative (e.g., cell culture medium) controls.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Evaluation:

    • Qualitative: Observe the cells under a microscope for morphological changes, such as cell lysis, rounding, or detachment.

    • Quantitative: Use a cell viability assay, such as the MTT or XTT assay, to quantify the percentage of viable cells compared to the negative control.

Detailed Methodology for In Vivo Long-Term Biocompatibility Study (Implantation - based on ISO 10993-6)

This protocol provides a framework for assessing the local effects of an implantable liquid material.

  • Animal Model:

    • Select an appropriate animal model (e.g., rat, rabbit) based on the research question.

  • Implantation Procedure:

    • Under anesthesia and aseptic conditions, create a subcutaneous pocket or inject the liquid test material into the desired tissue (e.g., muscle, subcutaneous tissue).

    • Implant a negative control material (e.g., saline) in a contralateral site.

    • The volume of the implant should be standardized.

  • Observation Periods:

    • Include multiple time points for evaluation, such as 1, 4, 13, and 26 weeks, to assess the progression of the tissue response.

  • Evaluation:

    • Macroscopic: At each time point, euthanize a subset of animals and visually inspect the implantation site for signs of inflammation, encapsulation, or necrosis.

    • Histopathology: Collect the implant and surrounding tissue, fix in formalin, embed in paraffin, and prepare histological sections. Stain with Hematoxylin and Eosin (H&E) and other relevant stains to evaluate the cellular response, including the presence of inflammatory cells (neutrophils, lymphocytes, macrophages), fibrosis, and tissue degeneration.

Signaling Pathways and Experimental Workflows

Complement Activation Pathway

This compound's surfactant component, proxanol-268 (Pluronic F-68), can activate the complement system, primarily through the alternative pathway. This can lead to an inflammatory response.

Complement_Activation cluster_alternative Alternative Pathway cluster_common Common Pathway Proxanol Proxanol-268 C3_H2O C3(H2O) Proxanol->C3_H2O activates FactorB Factor B C3_H2O->FactorB binds C3_convertase_alt C3 Convertase (C3bBb) FactorB->C3_convertase_alt cleaved by Factor D to Bb FactorD Factor D C3 C3 C3_convertase_alt->C3 cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b C3->C3b Inflammation Inflammation C3a->Inflammation C5_convertase C5 Convertase C3b->C5_convertase C5 C5 C5_convertase->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b C5a->Inflammation MAC Membrane Attack Complex (C5b-9) C5b->MAC

Caption: Alternative complement pathway activation by Proxanol-268.

Macrophage Activation Signaling

Perfluorocarbons can be phagocytosed by macrophages, leading to their activation. While the specific pathways for each this compound component are not fully elucidated, a general macrophage activation pathway involves pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and subsequent activation of transcription factors such as NF-κB, leading to the production of inflammatory cytokines.

Macrophage_Activation PFC Perfluorocarbon Particle Macrophage Macrophage PFC->Macrophage Phagocytosis TLR Toll-like Receptor (TLR) Macrophage->TLR interacts with MyD88 MyD88 TLR->MyD88 activates IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines gene transcription

Caption: General signaling pathway for macrophage activation by perfluorocarbons.

Experimental Workflow for Long-Term In Vivo Biocompatibility Assessment

The following workflow outlines the key steps for a comprehensive long-term in vivo biocompatibility study of a liquid test article like a this compound component, based on ISO 10993 guidelines.

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_eval Evaluation Phase Protocol 1. Protocol Design (ISO 10993-6 & 11) Animal 2. Animal Model Selection (e.g., Rat) Protocol->Animal Material 3. Test Material & Control Preparation Animal->Material Surgery 4. Surgical Implantation (Subcutaneous/Intramuscular) Material->Surgery Dosing 5. Dosing Regimen (Single/Repeated) Surgery->Dosing Observation 6. In-life Observations (Clinical signs, Body weight) Dosing->Observation Termination 7. Scheduled Termination (e.g., 4, 13, 26 weeks) Observation->Termination Blood 8. Blood Collection (Hematology, Clinical Chemistry) Termination->Blood Histopath 9. Histopathology (Implant site, Organs) Termination->Histopath Analysis 10. Data Analysis & Reporting Blood->Analysis Histopath->Analysis

Caption: Workflow for long-term in vivo biocompatibility assessment.

References

Challenges in the preparation and handling of Perftoran for research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the preparation and handling of Perftoran in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting

Preparation and Handling

Q1: How should I properly store and thaw this compound for my experiments?

A: this compound should be stored frozen at temperatures between -4°C and -18°C for long-term stability, with a shelf life of up to 3 years under these conditions. When ready to use, thaw the emulsion at room temperature. It is crucial to avoid heating the preparation above +30°C. Once thawed, this compound can be stored in a refrigerator at +4°C for a maximum of two weeks. Up to five freeze-thaw cycles are permissible. Before use, gently shake the thawed emulsion until it is fully homogenous. Vigorous shaking is not recommended. The final preparation for infusion should be warmed to between +21°C and +23°C.

Q2: My this compound emulsion appears to have separated or has a white sediment at the bottom. Can I still use it?

A: No, you should not use the this compound emulsion if you observe any signs of instability. The presence of transparent oily spots that settle at the bottom even after shaking (emulsion stratification) or a white sediment indicates that the emulsion is no longer suitable for use. These are signs of emulsion breakdown, which can affect its efficacy and safety in your experiments.

Q3: What are the potential causes of particle aggregation in my this compound emulsion, and how can I prevent it?

A: Particle aggregation in emulsions like this compound can be caused by several factors, including improper storage conditions (temperature fluctuations), contamination, or interactions with incompatible materials.[1][2][3] To prevent aggregation:

  • Ensure consistent and correct storage temperatures.

  • Use aseptic techniques when handling the emulsion to avoid microbial contamination.

  • Avoid contact with materials that could destabilize the emulsion.

  • Do not vigorously shake the emulsion, as this can introduce mechanical stress.

Quality Control

Q4: What are the critical quality control parameters I should check before using a batch of this compound?

A: The most critical quality control parameter for this compound is the particle size of the emulsion. The average particle diameter should not exceed 0.2 micrometers. Additionally, you should visually inspect the emulsion for any signs of instability, such as stratification or sedimentation. For more rigorous quality control, you can also measure the zeta potential, which is an indicator of emulsion stability.[4][5]

Q5: What are the acceptance criteria for particle size distribution (D10, D50, D90) of this compound?

A: While specific acceptance criteria for research-grade this compound are not widely published, general guidelines for parenteral emulsions can be applied. The particle size distribution is a critical quality attribute.[6][7] D50, or the median particle size, should be below 200 nm. The D10 and D90 values indicate the width of the particle size distribution.[6][7][8] A narrow distribution is generally desirable. For regulatory purposes, the USP <429> suggests that for particles with a D50 of less than 10µm, the coefficient of variation (COV) or relative standard deviation (RSD) should be less than 10% at D50 and less than 15% at D10 and D90.[7]

Q6: How can I minimize batch-to-batch variability in my experiments using this compound?

A: Batch-to-batch variability can arise from the this compound itself or from experimental procedures.[9][10] To minimize this:

  • For this compound: If possible, use the same batch for a series of related experiments. When switching to a new batch, perform a quality control check (e.g., particle size analysis) to ensure it meets specifications.

  • For Experimental Procedures: Standardize all experimental protocols, including thawing and preparation of this compound, cell culture conditions (passage number, density), and animal handling procedures.[11]

In Vitro Experiments

Q7: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause?

A: Unexpected cytotoxicity can stem from several sources:

  • Emulsion Instability: If the emulsion has destabilized, the altered physicochemical properties could be toxic to cells. Always visually inspect the emulsion before use.

  • Contamination: The this compound vial or your cell culture could be contaminated. Use aseptic techniques.

  • High Concentration: The concentration of this compound used may be too high for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration.

  • Interaction with Media Components: this compound could potentially interact with components in your cell culture medium.

Q8: What is a recommended starting concentration for this compound in in vitro experiments?

A: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. It is crucial to perform a dose-response study to determine the ideal concentration for your experiments. A common starting point for in vitro studies is a 5% (v/v) this compound emulsion in the culture medium.

In Vivo Experiments

Q9: What are the key considerations for administering this compound in animal models?

A: When using this compound in animal studies, it is important to consider the following:

  • Route of Administration: this compound is designed for intravenous infusion.[12]

  • Dosage: The dosage will depend on the animal model and the experimental design. A common dosage used in rat models is in the range of 5-20 mL/kg.[13]

  • Infusion Rate: A slow and controlled infusion rate is generally recommended.

  • Oxygenation: The oxygen-carrying capacity of this compound is dependent on the partial pressure of oxygen. Therefore, supplementing with increased inspired oxygen is often necessary to maximize its effect.[13][14]

Quantitative Data Summary

ParameterValue/RangeReference(s)
Storage (Frozen) -4°C to -18°C
Storage (Thawed) +4°C for up to 2 weeks
Particle Size (Mean) < 0.2 µm (200 nm)[15]
Particle Size Distribution D10, D50, D90 should be monitored[6][7][8]
Zeta Potential A high absolute value (e.g., > 25-30 mV) generally indicates good stability for emulsions. Specific data for this compound is not readily available.[4][5][16]
Viscosity The viscosity of this compound emulsions can be shear-thinning. The addition of this compound to blood can alter its viscosity.[17]
In Vitro Concentration Starting point of 5% (v/v) in culture medium is suggested, but should be optimized for each cell line.
In Vivo Dosage (Rat Model) 5-20 mL/kg intravenously[13]
Half-life in Bloodstream Approximately 24 hours

Experimental Protocols

1. Protocol for Aseptic Thawing and Preparation of this compound for Injection

  • Remove the required number of this compound vials from the freezer (-4°C to -18°C) and place them at room temperature to thaw. Do not use a water bath or other heating methods.

  • Once completely thawed, visually inspect each vial for any signs of emulsion instability, such as phase separation or precipitation. Discard any vials that show these signs.

  • Gently invert the vial several times to ensure the emulsion is homogeneous. Avoid vigorous shaking.

  • Using a sterile syringe and needle, aseptically withdraw the required volume of this compound.

  • If required for the experiment, warm the syringe containing the this compound to 21-23°C before administration.

2. Protocol for Particle Size Analysis using Dynamic Light Scattering (DLS)

  • Prepare a diluted sample of the this compound emulsion in a suitable filtered solvent (e.g., sterile water for injection or phosphate-buffered saline). The dilution factor should be optimized to achieve a suitable scattering intensity for the DLS instrument.

  • Ensure the cuvette is clean and free of dust by rinsing it with the filtered solvent.

  • Transfer the diluted this compound sample to the cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the measurement temperature (typically 25°C).

  • Set the instrument parameters, including the viscosity and refractive index of the solvent.

  • Perform the measurement. The instrument will report the mean particle size (Z-average) and the Polydispersity Index (PDI), as well as the particle size distribution (D10, D50, D90).[6][7][18][8]

  • Repeat the measurement at least three times to ensure reproducibility.

3. Protocol for a Basic In Vitro Cell Viability Assay with this compound

  • Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in your complete cell culture medium. A starting range of 0.5% to 10% (v/v) is recommended to determine the optimal concentration.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium only).

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue assay, following the manufacturer's protocol.

  • Read the absorbance or fluorescence on a plate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

4. Protocol for a Basic In Vivo Administration of this compound in a Rat Model

  • Anesthetize the rat using an approved anesthetic protocol.

  • Surgically expose a suitable blood vessel for intravenous infusion (e.g., the femoral vein).

  • Aseptically thaw and prepare the this compound emulsion as described in Protocol 1.

  • Draw the calculated dose of this compound into a sterile syringe.

  • Administer the this compound via slow intravenous infusion. The infusion rate should be carefully controlled.

  • If the experimental design requires enhanced oxygen delivery, place the animal in an oxygenated chamber or provide supplemental oxygen via a nose cone.[13][14]

  • Monitor the animal's vital signs throughout the procedure.

  • After the infusion, close the surgical site and allow the animal to recover from anesthesia.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Emulsion Instability Start Start: Observe potential issue with this compound emulsion VisualInspection Perform Visual Inspection Start->VisualInspection PhaseSeparation Phase Separation / Oily Layer Observed? VisualInspection->PhaseSeparation Sediment White Sediment Observed? PhaseSeparation->Sediment No Discard Discard Emulsion PhaseSeparation->Discard Yes ParticleSizeAnalysis Perform Particle Size Analysis (DLS) Sediment->ParticleSizeAnalysis No Sediment->Discard Yes SizeSpec Particle Size > 200 nm? ParticleSizeAnalysis->SizeSpec ZetaPotential Measure Zeta Potential (Optional) SizeSpec->ZetaPotential No SizeSpec->Discard Yes ZetaSpec Low Zeta Potential? (< |25| mV) ZetaPotential->ZetaSpec Proceed Proceed with Experiment ZetaSpec->Proceed No ReviewHandling Review Storage and Handling Procedures ZetaSpec->ReviewHandling Yes CheckTemp Check Storage Temperature Records ReviewHandling->CheckTemp CheckThawing Verify Thawing Protocol ReviewHandling->CheckThawing CheckTemp->Discard CheckThawing->Discard

Caption: A workflow for troubleshooting common issues with this compound emulsion stability.

HIF1a_Signaling_Pathway This compound's Influence on HIF-1α Signaling in Hypoxic Cancer Cells cluster_0 Normoxic Conditions cluster_1 Hypoxic Conditions HIF1a_normoxia HIF-1α VHL VHL HIF1a_normoxia->VHL Prolyl Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF1a_hypoxia HIF-1α HIF1b HIF-1β (ARNT) HIF1a_hypoxia->HIF1b Dimerization HRE Hypoxia-Response Elements (HRE) in DNA HIF1b->HRE Binds to TargetGenes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->TargetGenes Angiogenesis Angiogenesis TargetGenes->Angiogenesis Glycolysis Glycolysis TargetGenes->Glycolysis TumorSurvival Tumor Survival & Proliferation Angiogenesis->TumorSurvival Glycolysis->TumorSurvival This compound This compound + O₂ OxygenDelivery Increased O₂ Delivery to Hypoxic Cells This compound->OxygenDelivery InhibitHIF1a Inhibition of HIF-1α Stabilization OxygenDelivery->InhibitHIF1a InhibitHIF1a->HIF1a_hypoxia Blocks

Caption: A diagram illustrating how this compound-mediated oxygen delivery can counteract the stabilization of HIF-1α in hypoxic tumor cells.

References

How to prevent Perftoran particle aggregation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent Perftoran particle aggregation in experimental setups.

Troubleshooting Guide: Preventing and Addressing this compound Aggregation

This guide provides solutions to common issues encountered during the handling and use of this compound in laboratory settings.

Problem Potential Cause Recommended Solution
Visible Precipitate or Emulsion Stratification Improper Storage or Handling: The emulsion may have been stored at incorrect temperatures or subjected to vigorous shaking.[1]- Storage: Always store this compound frozen between -4°C and -18°C for long-term stability. Once thawed, it can be stored in a refrigerator at +4°C for a maximum of two weeks.[1] - Handling: Thaw at room temperature and gently invert the vial to ensure homogeneity. Avoid vigorous shaking.[1]
Increased Particle Size Detected by DLS Freeze-Thaw Cycles: Repeated freezing and thawing can lead to an increase in particle size and polydispersity.[2][3]- Aliquoting: Upon first thawing, create single-use aliquots to minimize the number of freeze-thaw cycles. - Analysis: If multiple freeze-thaw cycles are unavoidable, characterize the particle size distribution using Dynamic Light Scattering (DLS) before each experiment to ensure consistency.
Aggregation in Biological Media Suboptimal pH of the Medium: The pH of the experimental buffer or cell culture medium can significantly impact the stability of the this compound emulsion. Emulsion stability is often lowest near the isoelectric point of stabilizing proteins.[4][5][6]- pH Optimization: While a specific optimal pH for this compound in all media is not defined, most biological buffers are effective in the pH range of 6.0 to 8.0.[7][8] It is recommended to maintain the pH of the experimental medium within the physiological range (typically 7.2-7.4) and monitor for any signs of aggregation.
High Ionic Strength of the Medium: The presence of high concentrations of salts in the medium can disrupt the stability of the emulsion.[9][10][11]- Buffer Selection: When diluting this compound, use buffers with a physiological salt concentration (e.g., Phosphate Buffered Saline - PBS). Avoid using buffers with very high ionic strength.
Interaction with Serum Proteins: Proteins in serum-containing media can interact with and destabilize the this compound emulsion, leading to aggregation.[2][12][13][14]- Serum-Free Media: Whenever possible, use serum-free media for your experiments. - Surfactant Addition: Consider the addition of a non-ionic surfactant, such as Polysorbate 80 (Tween® 80), at a low concentration (e.g., 0.01-0.05%) to the medium before adding this compound. This can help to stabilize the emulsion.[15][16]
Cell Clumping in Culture with this compound Cellular Stress or Non-optimal Culture Conditions: The addition of this compound may exacerbate underlying issues with cell culture conditions.- Optimize Cell Culture Conditions: Ensure that the cell culture medium, temperature, and CO₂ levels are optimal for the specific cell line being used.[17] - Gentle Handling: When adding this compound to cell cultures, do so slowly and gently to minimize mechanical stress on the cells.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of this compound aggregation or instability?

A1: The primary visual signs of instability are emulsion stratification, where you can see clear oily spots, or the appearance of a white sediment at the bottom of the container, even after gentle mixing.[1] A stable this compound emulsion should appear as a homogeneous, bluish-tinged liquid.[1]

Q2: How should I properly thaw frozen this compound?

A2: It is recommended to defrost this compound at room temperature. Do not defrost at temperatures higher than +30°C.[1] Once thawed, the emulsion should be carefully shaken to ensure full homogeneity before use.[1]

Q3: Can I refreeze this compound after thawing?

A3: While up to 5-fold defrosting/freezing is allowed according to the manufacturer, it is best practice to aliquot the emulsion into single-use volumes after the initial thawing to minimize the number of freeze-thaw cycles, as this can affect particle size and stability.[1][2][3]

Q4: What is the recommended diluent for this compound in in-vitro experiments?

A4: For in-vitro studies, it is recommended to use a physiologically balanced salt solution, such as Phosphate Buffered Saline (PBS) or the specific cell culture medium being used in the experiment, as the diluent. Ensure the diluent is at a physiological pH and ionic strength.

Q5: How can I monitor this compound particle size and aggregation?

A5: Dynamic Light Scattering (DLS) is a powerful technique for measuring the hydrodynamic size of this compound particles and detecting aggregation.[12][13][18] Regular DLS analysis can help ensure the quality and consistency of your this compound samples.

Experimental Protocols

Protocol for Preparing this compound for In-Vitro Experiments
  • Thawing: Remove the this compound vial from the freezer and allow it to thaw completely at room temperature.

  • Homogenization: Once thawed, gently invert the vial 10-15 times to ensure the emulsion is homogeneous.[19] Avoid vigorous shaking or vortexing.

  • Dilution:

    • Aseptically withdraw the desired volume of this compound using a sterile syringe.

    • Slowly add the this compound to your pre-warmed (37°C) experimental medium or buffer while gently swirling the recipient container.

    • If using a surfactant like Polysorbate 80, add it to the medium before adding the this compound.

  • Final Mixing: Gently mix the final solution by inverting the container a few times.

  • Pre-use Check: Before adding to your experimental setup, visually inspect the diluted emulsion for any signs of precipitation or phase separation. For quantitative analysis, a DLS measurement can be performed.

Protocol for Dynamic Light Scattering (DLS) Analysis of this compound
  • Sample Preparation:

    • Use a clean, dust-free cuvette.

    • Dilute the this compound sample in a filtered (0.22 µm) buffer of known viscosity to a concentration that gives a stable and appropriate count rate (typically between 150k and 250k counts per second).

    • Ensure the sample is well-mixed but free of air bubbles.

  • Instrument Setup:

    • Set the instrument to the correct temperature for the measurement.

    • Allow the sample to equilibrate in the instrument for at least 5 minutes before starting the measurement.

  • Data Acquisition:

    • Perform multiple measurements to ensure the reproducibility of the results.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution. A monomodal peak corresponding to the expected size of this compound particles (around 100 nm) indicates a non-aggregated sample.[15] The presence of larger peaks suggests aggregation.

Visualizations

ExperimentalWorkflow Experimental Workflow for Using this compound cluster_prep Preparation cluster_analysis Quality Control cluster_exp Experiment Thaw Thaw this compound at Room Temperature Homogenize Gently Homogenize Thaw->Homogenize Dilute Dilute in Pre-Warmed Medium Homogenize->Dilute Visual Visual Inspection Dilute->Visual DLS DLS Analysis (Optional) Visual->DLS Add Add to Experimental Setup Visual->Add If visually stable DLS->Add If particles are not aggregated Incubate Incubate and Observe Add->Incubate

Caption: Workflow for preparing and using this compound in experiments.

TroubleshootingFlowchart Troubleshooting this compound Aggregation cluster_media_checks Media Analysis Start Aggregation Observed? CheckStorage Check Storage Conditions (-4 to -18°C) Start->CheckStorage Yes CheckHandling Review Handling Procedure (Gentle Mixing) CheckStorage->CheckHandling CheckMedia Analyze Experimental Medium CheckHandling->CheckMedia CheckFreezeThaw Evaluate Freeze-Thaw Cycles CheckMedia->CheckFreezeThaw CheckpH Is pH physiological (7.2-7.4)? CheckMedia->CheckpH Aliquot Aliquot into single-use tubes CheckFreezeThaw->Aliquot Multiple cycles? CheckIonic Is ionic strength physiological? CheckpH->CheckIonic Yes CheckSerum Is serum present? CheckIonic->CheckSerum Yes AddSurfactant Consider adding Polysorbate 80 (0.01-0.05%) CheckSerum->AddSurfactant Yes

References

Identifying and avoiding artifacts in imaging studies with Perftoran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and avoiding artifacts in imaging studies using Perftoran.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during imaging experiments with this compound across different modalities.

Magnetic Resonance Imaging (MRI)

Q1: I am observing a spatial misregistration of the this compound signal in my 19F MRI images, resulting in bright and dark bands at the edges of the signal. What is causing this and how can I fix it?

A1: This is likely a chemical shift artifact , a common issue in MRI that occurs due to the difference in resonant frequencies between different molecules. In 19F MRI with this compound, this can be pronounced. The artifact's size is influenced by the receiver bandwidth and the size of the frequency-encode matrix.[1]

Troubleshooting Steps:

  • Increase Receiver Bandwidth: A wider bandwidth reduces the pixel shift caused by the frequency difference. However, be aware that this may decrease the signal-to-noise ratio (SNR).

  • Adjust Field of View (FOV) and Gradient Strength: Reducing the FOV or increasing the readout gradient magnitude can also help minimize the artifact.

  • Swap Frequency and Phase-Encoding Directions: This will not eliminate the artifact but will move it to a different anatomical axis, which might be less critical for your analysis.

  • Utilize Specialized Pulse Sequences: Techniques like the Dixon method, which acquires images at multiple echo times, can be used to separate and correct for chemical shift artifacts. Some research has demonstrated robust methods for correcting chemical-shift artifacts in 19F imaging of perfluorooctylbromide (a component of some this compound emulsions) using variations of the Dixon method.[2][3]

  • Post-processing Correction: Image processing techniques can be applied to correct for chemical shift artifacts after image acquisition.[4]

Q2: My 19F MRI signal from this compound is weak and noisy. How can I improve it?

A2: A low signal-to-noise ratio (SNR) can be due to several factors, including the concentration of this compound, imaging parameters, and coil tuning.

Troubleshooting Steps:

  • Optimize this compound Dose: Ensure you are using an adequate dose of this compound for your application. The signal is directly proportional to the concentration of 19F nuclei in the voxel.

  • Coil Tuning and Matching: Proper tuning and matching of the 19F RF coil are critical for maximizing signal reception.

  • Pulse Sequence Selection: Use pulse sequences optimized for 19F imaging. Gradient-echo (GRE) sequences are often used, and their parameters (repetition time - TR, echo time - TE, flip angle) should be optimized for the specific this compound emulsion and tissue of interest.[5][6]

  • Signal Averaging: Increasing the number of signal averages (NEX or NSA) will improve SNR, but at the cost of longer acquisition times.

  • Use of Specialized Coils: Employing dedicated 19F coils with high sensitivity will significantly enhance the signal.

Q3: I am seeing artifacts in my preclinical 19F MRI that I suspect are from the isoflurane anesthesia. How can I confirm and eliminate this?

A3: Isoflurane is a fluorinated compound and can produce a signal in 19F MRI, leading to chemical shift displacement artifacts that can interfere with the this compound signal.

Troubleshooting Steps:

  • Narrow Acquisition Bandwidth: This can shift the isoflurane signal outside of your region of interest.

  • Frequency-Selective Suppression: A suppression pulse can be applied to eliminate the isoflurane signal before signal acquisition.

  • Narrow Excitation Bandwidth: Using a 3D sequence with a narrow excitation pulse can prevent the excitation of the isoflurane signal altogether.

Computed Tomography (CT)

Q1: After administering this compound, I am observing dark streaks and "cupping" artifacts in my CT images, especially near areas of high this compound concentration. What are these and how can I reduce them?

A1: These are likely beam hardening artifacts . They occur because the X-ray beam is composed of a spectrum of energies, and lower-energy X-rays are more readily absorbed by dense materials like the iodine in some contrast agents or the bromine in perfluorooctylbromide (a component of some this compound emulsions). This "hardens" the beam (increases its average energy), which can be misinterpreted by the reconstruction algorithm, leading to artifacts.[7][8]

Troubleshooting Steps:

  • Increase Tube Voltage (kVp): Using a higher energy X-ray beam can reduce beam hardening effects.[9]

  • Use Filtration: Applying filters to the X-ray beam can pre-harden it, making the energy spectrum more uniform before it reaches the subject.[10]

  • Software Corrections: Many modern CT scanners have built-in beam hardening correction algorithms. Ensure these are enabled and optimized.[10]

  • Dual-Energy CT: This technique acquires data at two different energy levels, allowing for the differentiation of materials and correction of beam hardening artifacts.[7]

  • Iterative Reconstruction: Advanced reconstruction algorithms, such as iterative reconstruction, can be more robust to the inconsistencies that cause beam hardening artifacts compared to standard filtered back-projection.[11]

Q2: The contrast enhancement from this compound in my CT images is not what I expected. How can I optimize it?

A2: The degree of contrast enhancement depends on the concentration of the attenuating element (e.g., bromine) in the this compound emulsion within the tissue of interest, as well as the CT imaging parameters.

Troubleshooting Steps:

  • Optimize this compound Dose and Timing: The pharmacokinetics of the this compound emulsion will determine the optimal time window for imaging after administration to achieve maximum concentration in the target tissue.

  • Adjust Tube Voltage (kVp): Lowering the kVp will generally increase the attenuation of elements like bromine, leading to higher contrast, but may also increase beam hardening artifacts and noise. An optimal balance needs to be found.

  • Adjust Tube Current-Time Product (mAs): Increasing the mAs will reduce image noise and improve the visibility of subtle contrast differences, but it also increases the radiation dose.

Ultrasound Imaging

Q1: I am using a this compound-based ultrasound contrast agent and see a series of bright, parallel lines behind a strong reflector. What is this artifact?

A1: This is a reverberation artifact . It occurs when the ultrasound beam bounces back and forth between two strong, parallel reflectors. This compound microbubbles are designed to be strong reflectors to enhance the ultrasound signal, which can sometimes lead to this artifact.[12]

Troubleshooting Steps:

  • Change the Angle of Insonation: Angling the transducer differently can disrupt the parallel reflection pattern and reduce the artifact.[13]

  • Adjust Gain and Time-Gain Compensation (TGC): Lowering the near-field gain or adjusting the TGC can help reduce the intensity of the reverberation echoes.[13]

  • Use Harmonic Imaging: This technique can sometimes reduce reverberation artifacts.

  • Change the Transducer Position: Moving the transducer to a different acoustic window can often eliminate the artifact.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to imaging artifacts and their mitigation. Note that specific values can vary depending on the imaging system, this compound formulation, and experimental setup.

Table 1: MRI Chemical Shift Artifact - Key Parameters

ParameterTypical Value/RangeImpact on ArtifactMitigation Strategy
Magnetic Field Strength 1.5T - 11.7T (preclinical)Increases with field strengthLower field strength (if possible)
Receiver Bandwidth 15-100 kHzDecreases with increasing bandwidthIncrease bandwidth
Pixel Shift (example) ~1.7 pixels at 1.5T with 32 kHz bandwidth and 256 matrixProportional to field strength, inversely proportional to bandwidth/pixelIncrease bandwidth, increase matrix size
19F Chemical Shift of this compound Components Varies by componentDetermines the magnitude of the frequency differenceUse correction algorithms (e.g., Dixon)

Table 2: CT Beam Hardening Artifact - Mitigation Strategies and Effects

Mitigation StrategyPrincipleEffect on Image QualityConsiderations
Increase Tube Voltage (kVp) Hardens the X-ray beam, increasing penetrationReduces streaking and cupping artifactsMay reduce contrast-to-noise ratio for some materials
Beam Filtration Removes low-energy X-rays before they reach the subjectReduces beam hardening artifactsRequires appropriate filter selection
Dual-Energy CT Acquires data at two energy levels to differentiate materialsSignificantly reduces beam hardening artifactsRequires a dual-energy capable scanner
Iterative Reconstruction Uses a more advanced algorithm to reconstruct the imageCan effectively reduce beam hardening and other artifactsCan be computationally intensive

Experimental Protocols

Below are generalized experimental protocols for in vivo imaging with this compound. Specific parameters should be optimized for your particular study and imaging system.

General Animal Preparation and this compound Administration
  • Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved protocols.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). For 19F MRI, be mindful of potential artifacts from fluorinated anesthetics.[14]

  • Catheterization: For intravenous administration, place a catheter in a suitable vessel (e.g., tail vein).

  • This compound Administration:

    • Warm the this compound emulsion to body temperature before injection.

    • Administer the appropriate dose of this compound via the chosen route (e.g., intravenous bolus or infusion). The dose will depend on the specific this compound formulation and the imaging application.

    • Follow the administration with a saline flush to ensure the full dose is delivered.

  • Monitoring: Monitor the animal's vital signs (e.g., respiration, heart rate, temperature) throughout the procedure.[15]

Example Imaging Protocol: 19F MRI for Cell Tracking
  • Animal Preparation: Prepare the animal and administer this compound-labeled cells as per your experimental design.

  • Positioning: Position the animal in the MRI scanner, ensuring the region of interest is centered within the 19F coil.

  • Anatomical Imaging (1H MRI): Acquire a standard proton (1H) MRI scan (e.g., T1-weighted or T2-weighted) to visualize the anatomy.

  • 19F MRI Acquisition:

    • Switch to the 19F channel.

    • Tune and match the 19F coil.

    • Acquire 19F images using a suitable pulse sequence (e.g., 3D gradient-echo).

    • Typical Parameters (example):

      • Repetition Time (TR): 5-10 ms

      • Echo Time (TE): 2-5 ms

      • Flip Angle: 20-30 degrees

      • Number of Averages (NEX/NSA): 64-256 (depending on desired SNR)

      • Acquisition Matrix: 64x64x64 to 128x128x128

  • Image Co-registration: Co-register the 19F and 1H images to overlay the this compound signal on the anatomical image.

Visualizations

Workflow for Identifying and Mitigating Imaging Artifacts

Artifact_Workflow cluster_0 Phase 1: Image Acquisition cluster_1 Phase 2: Artifact Identification cluster_2 Phase 3: Troubleshooting and Mitigation cluster_3 Phase 4: Re-acquisition and Finalization Start Start Imaging with this compound Acquire Acquire Initial Images Start->Acquire Review Review Images for Artifacts Acquire->Review Identify Identify Artifact Type (e.g., Chemical Shift, Beam Hardening) Review->Identify PostProcess Apply Post-Processing Corrections Review->PostProcess If re-acquisition is not possible Adjust Adjust Imaging Parameters (e.g., Bandwidth, kVp) Identify->Adjust Parameter-related Sequence Change Pulse Sequence/ Reconstruction Algorithm Identify->Sequence Sequence/Algorithm-related Reposition Reposition Subject/ Change Angle Identify->Reposition Position-related Reacquire Re-acquire Images Adjust->Reacquire Sequence->Reacquire Reposition->Reacquire Final Final Artifact-Free Image PostProcess->Final Reacquire->Final Troubleshooting_Decision_Tree Start Artifact Observed in This compound Image Modality Imaging Modality? Start->Modality MRI_Artifact Spatial Misregistration/ Bright & Dark Bands? Modality->MRI_Artifact MRI CT_Artifact Dark Streaks/ Cupping Artifact? Modality->CT_Artifact CT US_Artifact Parallel Bright Lines? Modality->US_Artifact Ultrasound MRI_Solution Chemical Shift Artifact: - Increase Receiver Bandwidth - Use Dixon Method MRI_Artifact->MRI_Solution Yes Other_Artifact Consult Advanced Troubleshooting Guide MRI_Artifact->Other_Artifact No CT_Solution Beam Hardening Artifact: - Increase kVp - Use Dual-Energy CT CT_Artifact->CT_Solution Yes CT_Artifact->Other_Artifact No US_Solution Reverberation Artifact: - Change Transducer Angle - Adjust Gain/TGC US_Artifact->US_Solution Yes US_Artifact->Other_Artifact No

References

Perftoran Administration: Technical Support Center for Managing Inflammatory Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for managing potential inflammatory responses during the experimental use of Perftoran. This compound, a perfluorocarbon-based oxygen carrier, is a valuable tool in various research applications. However, like many intravenously administered agents, it can sometimes trigger an inflammatory cascade. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and ensure the integrity of your research.

Troubleshooting Guide: Real-time Issue Resolution

This section addresses specific problems you might encounter during your experiments with this compound, offering immediate steps to mitigate adverse inflammatory events.

Observed Issue Potential Cause Immediate Action Follow-up / Prevention
Rapid Onset of Systemic Reaction (within minutes of infusion): - Hypotension (sudden drop in blood pressure)- Respiratory distress (labored breathing, wheezing)- Cutaneous reactions (hives, flushing, itching)Anaphylactoid reaction (Complement activation-related pseudoallergy)1. Immediately STOP the this compound infusion. 2. Administer emergency medications as per your institution's approved animal care and use protocol (e.g., epinephrine, antihistamines, corticosteroids).3. Provide supportive care (e.g., fluid resuscitation, oxygen).- Review your infusion rate; slower initial rates may be better tolerated.- Consider pre-treatment with antihistamines or corticosteroids in your experimental design, if appropriate for your research question.- Ensure your emergency drug kit is readily accessible during all this compound administrations.
Delayed Onset of Systemic Symptoms (hours to 24 hours post-infusion): - Fever- Lethargy- Reduced food/water intakeCytokine release syndrome (CRS) or systemic inflammatory response1. Monitor vital signs closely.2. Provide supportive care (e.g., hydration, warmth).3. Collect blood samples to analyze cytokine levels (e.g., TNF-α, IL-6, IL-1β).- Adjust the dose of this compound in subsequent experiments; consider a dose-response study.- Analyze baseline inflammatory status of experimental animals, as pre-existing inflammation may exacerbate the response.
Unexpectedly High Levels of Inflammatory Markers in Samples: - Elevated cytokines (e.g., TNF-α, IL-6) in plasma/serum- Increased complement activation products (C3a, C5a)This compound-induced immune stimulation1. Pause the experiment and review your protocol.2. Ensure proper handling and storage of this compound to rule out contamination.3. Analyze samples from a control group (vehicle-only infusion) to establish a baseline.- Incorporate regular monitoring of inflammatory markers into your experimental timeline.- Consider the use of a different animal strain that may be less susceptible to this response.
Thrombocytopenia (low platelet count): Perfluorocarbon interaction with platelets1. Monitor platelet counts via regular blood sampling.2. Assess for any signs of bleeding.- Be aware that some studies have shown that perfluorocarbons can cause a transient decrease in platelet counts.[1][2]- Factor this potential effect into your experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism behind the acute inflammatory response to this compound?

The most significant acute reaction is typically an anaphylactoid reaction, which is a non-IgE mediated hypersensitivity reaction. It is often initiated by the activation of the complement system, a key component of the innate immune system.[3] The perfluorocarbon nanoparticles in the emulsion can activate the complement cascade, leading to the release of anaphylatoxins like C3a and C5a.[4][5] These molecules can trigger mast cell degranulation, histamine release, and the subsequent clinical signs of an anaphylactoid reaction.

2. Is the inflammatory response to this compound dose-dependent?

Yes, the inflammatory response to perfluorocarbons can be dose-dependent.[6] Higher doses may lead to a greater activation of the reticuloendothelial system (macrophages) and a more pronounced release of inflammatory mediators.[6] It is recommended to start with the lowest effective dose for your experimental model and perform a dose-response study if necessary.

3. What is the difference between an anaphylactic and an anaphylactoid reaction?

Anaphylactic reactions are IgE-mediated and require prior sensitization to an allergen. Anaphylactoid reactions, on the other hand, are not mediated by IgE antibodies and can occur upon first exposure to a substance. The clinical presentation of both is very similar, and they are treated in the same way. The reactions observed with this compound are typically anaphylactoid.

4. Can this compound also have anti-inflammatory effects?

Interestingly, yes. Several studies have reported that perfluorocarbons, including this compound, can have anti-inflammatory properties.[7][8][9] This may be due to their ability to improve oxygenation in ischemic tissues, which can in itself reduce inflammation. Some research also suggests that perfluorocarbons can modulate the production of certain cytokines, leading to a net anti-inflammatory effect under specific conditions.[9]

5. How can I monitor the inflammatory response to this compound in my experiments?

You can monitor the inflammatory response by measuring key biomarkers in blood samples. This includes:

  • Complement activation products: C3a and C5a levels can be measured using ELISA kits to assess the activation of the complement cascade.

  • Pro-inflammatory cytokines: TNF-α, IL-6, and IL-8 are key cytokines involved in the inflammatory response and can be quantified using ELISA or multiplex assays.

  • Complete Blood Count (CBC): Monitoring white blood cell counts (specifically neutrophils) and platelet counts can provide information about the systemic inflammatory state.

Quantitative Data on Inflammatory Markers

The following table summarizes potential changes in key inflammatory markers following this compound administration, based on pre-clinical and clinical observations of perfluorocarbon emulsions. Please note that these are generalized findings and actual results may vary depending on the experimental model, dose, and infusion rate.

Marker Typical Observation Time Course Potential Significance
C3a/C5a IncreaseRapid (minutes to hours)Indicates activation of the complement system.[4][5]
TNF-α Variable (may increase or decrease)Early (1-4 hours)A key initiator of the inflammatory cascade.[1][10][11]
IL-6 IncreaseMid-phase (4-12 hours)A marker of systemic inflammation.[1][10][11]
IL-8 IncreaseMid-phase (4-12 hours)A potent chemoattractant for neutrophils.[1][10][11]
Neutrophil Count Increase4-24 hoursIndicates leukocyte activation and migration.
Platelet Count Decrease (transient)24-72 hoursPotential for perfluorocarbon-induced thrombocytopenia.[1][2]

Experimental Protocols

1. Protocol for Monitoring Cytokine Levels via ELISA

This protocol provides a general framework for measuring cytokine concentrations in plasma or serum samples from animals treated with this compound.

  • Sample Collection and Processing:

    • Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma, or no anticoagulant for serum).

    • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the plasma or serum and store it in aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • ELISA Procedure (using a commercial sandwich ELISA kit):

    • Prepare all reagents, standard dilutions, and samples as instructed by the kit manufacturer.

    • Coat a 96-well microplate with the capture antibody overnight at 4°C.

    • Wash the plate multiple times with the provided wash buffer.

    • Block the plate with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

    • Wash the plate.

    • Add your standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add the detection antibody and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.

    • Wash the plate.

    • Add the substrate solution and incubate until a color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations in your samples by comparing their absorbance to the standard curve.

2. Protocol for In Vitro Complement Activation Assay

This protocol can be used to assess the potential of this compound to activate the complement system in vitro.

  • Materials:

    • Fresh normal human serum (as a source of complement)

    • This compound

    • Control vehicle (e.g., saline)

    • Assay buffer (e.g., Veronal buffered saline with Ca2+ and Mg2+)

    • EDTA (to chelate divalent cations and inhibit complement activation, as a negative control)

    • Zymosan (a known complement activator, as a positive control)

    • ELISA kits for C3a and C5a

  • Procedure:

    • In a microcentrifuge tube, combine normal human serum with either this compound, the vehicle control, zymosan, or this compound pre-incubated with EDTA.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complement activation.

    • Stop the reaction by adding an excess of EDTA to all tubes (except the EDTA control).

    • Centrifuge the tubes to pellet any precipitates.

    • Collect the supernatant and dilute it appropriately for the C3a and C5a ELISAs.

    • Perform the ELISAs according to the manufacturer's instructions to quantify the levels of C3a and C5a generated in each condition.

    • Compare the levels of C3a and C5a in the this compound-treated samples to the negative and positive controls.

Visualizations

Signaling Pathways and Experimental Workflows

Perftoran_Inflammatory_Response cluster_infusion This compound Administration cluster_complement Complement Activation cluster_cellular Cellular Response cluster_mediators Mediator Release cluster_clinical Clinical Manifestations This compound This compound Infusion Complement Complement System (Alternative Pathway) This compound->Complement PFC particles interact with complement proteins Macrophage Macrophage / Monocyte Activation This compound->Macrophage Phagocytosis C3_convertase C3 Convertase Formation Complement->C3_convertase C3_cleavage C3 Cleavage C3_convertase->C3_cleavage C5_cleavage C5 Cleavage C3_cleavage->C5_cleavage C3a C3a C3_cleavage->C3a C5a C5a C5_cleavage->C5a Mast_Cell Mast Cell / Basophil Degranulation C3a->Mast_Cell C5a->Mast_Cell Neutrophil Neutrophil Activation & Chemotaxis C5a->Neutrophil Histamine Histamine Release Mast_Cell->Histamine Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Macrophage->Cytokines Neutrophil->Cytokines Hypotension Hypotension Histamine->Hypotension Bronchoconstriction Bronchoconstriction Histamine->Bronchoconstriction Vasodilation Increased Vascular Permeability Histamine->Vasodilation Cytokines->Hypotension Fever Fever Cytokines->Fever

Caption: Signaling pathway of this compound-induced anaphylactoid reaction.

Experimental_Workflow cluster_prep Pre-Experiment cluster_exp Experiment cluster_analysis Post-Experiment Analysis Animal_Model Select Animal Model & Acclimatize Protocol_Design Design Infusion Protocol (Dose, Rate, Duration) Animal_Model->Protocol_Design Perftoran_Admin Administer this compound (or vehicle control) Protocol_Design->Perftoran_Admin Monitoring Monitor Vital Signs (BP, HR, Respiration) Perftoran_Admin->Monitoring Sample_Collection Collect Blood Samples (Baseline, Post-infusion) Perftoran_Admin->Sample_Collection Process_Samples Process Blood to Plasma/Serum Sample_Collection->Process_Samples CBC Complete Blood Count (WBC, Platelets) Process_Samples->CBC Cytokine_Assay Cytokine Analysis (ELISA, Multiplex) Process_Samples->Cytokine_Assay Complement_Assay Complement Activation (C3a, C5a ELISA) Process_Samples->Complement_Assay Data_Analysis Data Analysis & Interpretation CBC->Data_Analysis Cytokine_Assay->Data_Analysis Complement_Assay->Data_Analysis

Caption: Experimental workflow for assessing inflammatory response to this compound.

This technical support center is intended as a guide and should be used in conjunction with your institution's established protocols and the latest scientific literature. Always prioritize animal welfare and adhere to ethical guidelines in your research.

References

Validation & Comparative

A Comparative Guide to Perftoran and Other Perfluorocarbon Emulsions in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Perftoran with other notable perfluorocarbon (PFC) emulsions, namely Oxygent™ and Fluosol®-DA, based on their performance in preclinical models. The information is curated to assist researchers in selecting the most suitable PFC emulsion for their specific experimental needs.

Physicochemical Properties

The fundamental characteristics of a PFC emulsion, such as its composition, oxygen-carrying capacity, and particle size, are critical determinants of its biological activity and safety profile. The following table summarizes these key properties for this compound, Oxygent™, and Fluosol®-DA.

PropertyThis compoundOxygent™ (Perflubron)Fluosol®-DA
PFC Composition Perfluorodecalin (PFD) and Perfluoro-N-(4-methylcyclohexyl)-piperidine (PFMCP)[1][2]Perfluorooctyl bromide (PFOB)[3]Perfluorodecalin (PFD) and Perfluorotripropylamine (PFTPA)[4]
PFC Concentration 10% (v/v) or 20% (w/v)[5]60% (w/v)[6]20% (w/v)[7]
Oxygen Carrying Capacity 6.9 mL O₂/dL[5][8]~17 vol%[6]7.2 vol%[6]
Mean Particle Size ~70-100 nm[9]~160 nm[5][6]50-250 nm[1]
Emulsifier/Surfactant Proxanol 268[5]Egg yolk phospholipids[6]Pluronic F-68[10]

Preclinical Efficacy in Ischemia Models

PFC emulsions have been extensively investigated for their neuroprotective and cardioprotective effects in various preclinical models of ischemia, primarily due to their ability to deliver oxygen to tissues with compromised blood flow.

Cerebral Ischemia

In rodent models of transient middle cerebral artery occlusion (tMCAO), a common model for ischemic stroke, PFC emulsions have demonstrated the potential to reduce infarct size and improve neurological outcomes. While direct comparative studies are limited, individual studies highlight their efficacy. For instance, this compound has been shown to improve cerebral oxygenation[11]. Studies with other PFCs have also shown neuroprotective effects[12].

Myocardial Ischemia

In canine and rodent models of myocardial infarction, PFC emulsions have been shown to reduce infarct size and improve cardiac function. For example, Fluosol®-DA administered after coronary occlusion in dogs significantly reduced the necrotic area relative to the area at risk[11]. Another study using a perfluorochemical reperfusion in neonatal piglet hearts after prolonged ischemia demonstrated improved myocardial recovery[13].

Preclinical ModelThis compoundOxygent™Fluosol®-DA
Cerebral Ischemia (tMCAO) Improves cerebral oxygenation[11]Data on neuroprotection in tMCAO is available for PFCs in general[12]Not specifically found in direct comparison
Myocardial Ischemia Cardioprotective effects observed in isolated rat hearts[14]Associated with improved myocardial recovery post-bypass[3]Reduced infarct size by ~25% in a canine model of myocardial infarction[11]

Preclinical Efficacy in Hemorrhagic Shock Models

The ability of PFC emulsions to transport oxygen makes them a promising intervention in hemorrhagic shock, where tissue oxygenation is severely compromised.

In a rat model of hemorrhagic shock (30% blood volume loss), resuscitation with this compound in conjunction with an oxygen supplement led to a 10-30 mmHg increase in arterial partial pressure of oxygen (PaO₂) compared to saline resuscitation[1][15]. While direct mortality data from comparative preclinical studies between these specific emulsions is scarce, the improvement in oxygenation is a critical surrogate marker for improved outcomes. One study in a swine model of hemorrhagic shock found that resuscitation with a PFC (dodecafluoropentane) did not improve survival compared to fresh whole blood[16].

Preclinical ModelThis compoundOxygent™Fluosol®-DA
Hemorrhagic Shock (Rat) Increased PaO₂ by 10-30 mmHg compared to saline[1][15]Supports oxygen delivery during acute blood loss[17]Oxygen-supplying effects established in clinical cases of severe hemorrhage[4][7]
Hemorrhagic Shock (Swine) Not specifically found in direct comparisonNot specifically found in direct comparisonNot specifically found in direct comparison

Experimental Protocols

Rat Model of Hemorrhagic Shock

A commonly used protocol for inducing hemorrhagic shock in rats to test PFC emulsions is as follows:

  • Anesthesia and Catheterization: Rats are anesthetized, and catheters are inserted into the femoral artery for blood pressure monitoring and blood withdrawal, and into the femoral vein for infusion of the test substance[18][19].

  • Induction of Hemorrhage: A controlled volume of blood, typically 30-40% of the total blood volume, is withdrawn over a set period (e.g., 15-30 minutes) to achieve a target mean arterial pressure (MAP) of 35-45 mmHg[18][20].

  • Shock Maintenance: The low MAP is maintained for a specific duration (e.g., 60-90 minutes) to ensure a state of shock[18][20].

  • Resuscitation: The shed blood may or may not be re-infused, followed by the intravenous administration of the PFC emulsion or control solution (e.g., saline, Ringer's lactate)[18][21].

  • Monitoring: Hemodynamic parameters, blood gases, and other relevant markers are monitored throughout the experiment. Survival rates are recorded over a specified period.

Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is a standard for inducing focal cerebral ischemia:

  • Anesthesia and Surgical Preparation: The rat is anesthetized, and a midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA)[8][22].

  • Occlusion: A filament (e.g., a silicone-coated nylon suture) is introduced into the ECA stump and advanced up the ICA to occlude the origin of the middle cerebral artery (MCA)[2][8][22]. Occlusion is typically maintained for a period of 60 to 120 minutes.

  • Reperfusion: After the designated occlusion time, the filament is withdrawn to allow for reperfusion of the MCA territory[22].

  • PFC Administration: The PFC emulsion or control is typically administered intravenously at a specific time point before, during, or after the ischemic insult.

  • Assessment: Neurological deficits are scored at various time points post-reperfusion. Infarct volume is typically assessed 24-48 hours later using staining techniques like 2,3,5-triphenyltetrazolium chloride (TTC)[8].

Signaling Pathways and Mechanisms of Action

The therapeutic effects of PFC emulsions are primarily attributed to their oxygen-carrying capacity. However, emerging evidence suggests that they may also modulate various signaling pathways involved in inflammation and cell death.

Experimental Workflow for Investigating Signaling Pathways

G cluster_0 In Vitro / In Vivo Model cluster_1 Sample Collection & Analysis cluster_2 Signaling Pathway Assessment model Ischemia/Reperfusion or Hemorrhagic Shock Model treatment PFC Emulsion Treatment model->treatment control Control (e.g., Saline) model->control tissue Tissue/Blood Sample Collection treatment->tissue control->tissue protein Protein Extraction (Western Blot, ELISA) tissue->protein rna RNA Extraction (RT-qPCR) tissue->rna pathway_analysis Quantification of Key Signaling Molecules protein->pathway_analysis rna->pathway_analysis hif HIF-1α pathway_analysis->hif nfkb NF-κB pathway_analysis->nfkb mapk MAPK (p38, ERK, JNK) pathway_analysis->mapk enos eNOS pathway_analysis->enos

Caption: Workflow for studying PFC emulsion effects on signaling pathways.

Key Signaling Pathways
  • Hypoxia-Inducible Factor-1α (HIF-1α): By delivering oxygen to hypoxic tissues, PFC emulsions can downregulate the expression of HIF-1α, a key transcription factor that orchestrates the cellular response to low oxygen. This can, in turn, modulate downstream inflammatory and apoptotic pathways[11][23].

  • NF-κB and MAPK Signaling: Studies have shown that PFCs can inhibit the activation of NF-κB and MAPK signaling pathways, which are central to the inflammatory response. By suppressing these pathways, PFC emulsions may reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[11][24].

  • Endothelial Nitric Oxide Synthase (eNOS): The delivery of oxygen by PFCs could potentially improve the function of eNOS, an enzyme crucial for maintaining vascular health. In ischemic conditions, eNOS can become "uncoupled" and produce superoxide instead of nitric oxide. By restoring oxygen levels, PFCs may help maintain eNOS coupling and its protective effects[5][9][25][26][27].

G cluster_0 Ischemia / Hypoxia cluster_1 Cellular Response cluster_2 PFC Emulsion Intervention cluster_3 Therapeutic Effects Ischemia Reduced Blood Flow (Ischemia/Hypoxia) HIF ↑ HIF-1α Activation Ischemia->HIF Inflammation ↑ Inflammatory Pathways (NF-κB, MAPK) Ischemia->Inflammation eNOS_uncoupling eNOS Uncoupling Ischemia->eNOS_uncoupling HIF->Inflammation Apoptosis ↑ Apoptosis Inflammation->Apoptosis ROS ↑ Reactive Oxygen Species (ROS) eNOS_uncoupling->ROS ROS->Apoptosis PFC This compound / PFC Emulsion O2_delivery ↑ Oxygen Delivery PFC->O2_delivery Inflammation_down ↓ Inflammation PFC->Inflammation_down Inhibits HIF_down ↓ HIF-1α O2_delivery->HIF_down Inhibits eNOS_coupling ↑ eNOS Coupling O2_delivery->eNOS_coupling Promotes HIF_down->Inflammation_down Apoptosis_down ↓ Apoptosis Inflammation_down->Apoptosis_down Reduces ROS_down ↓ ROS eNOS_coupling->ROS_down Reduces ROS_down->Apoptosis_down Reduces Tissue_protection Tissue Protection Apoptosis_down->Tissue_protection

Caption: Proposed signaling pathways modulated by PFC emulsions in ischemia.

Conclusion

This compound, Oxygent™, and Fluosol®-DA are all perfluorocarbon emulsions that have demonstrated efficacy in preclinical models of ischemia and hemorrhagic shock, primarily through their ability to enhance oxygen delivery to tissues. While their core function is similar, they differ in their specific PFC composition, concentration, particle size, and emulsifying agents, which may influence their efficacy and side-effect profiles.

  • This compound stands out for its smaller particle size, which may be associated with a lower incidence of certain side effects.

  • Oxygent™ has a higher PFC concentration and, consequently, a higher oxygen-carrying capacity.

  • Fluosol®-DA , one of the earliest developed PFC emulsions, has a well-documented history in both preclinical and clinical studies, providing a wealth of historical data.

The choice of a particular PFC emulsion for preclinical research should be guided by the specific requirements of the study, including the animal model, the desired level of oxygenation, and the importance of particle size and composition. This guide provides a foundational comparison to aid in this selection process, and further in-depth review of the cited literature is recommended for detailed experimental planning.

References

Comparative Efficacy of Perftoran and Hemopure In Vivo: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of two prominent blood substitutes, Perftoran and Hemopure. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Executive Summary

This compound, a perfluorocarbon (PFC) emulsion, and Hemopure, a hemoglobin-based oxygen carrier (HBOC), represent two distinct approaches to developing a red blood cell substitute. This compound functions as a gas carrier, dissolving large amounts of oxygen, while Hemopure is comprised of polymerized bovine hemoglobin that chemically binds and transports oxygen. Both have demonstrated the ability to deliver oxygen to tissues in vivo, but they differ significantly in their mechanisms of action, efficacy under various conditions, and adverse effect profiles. This guide will delve into the quantitative data from in vivo studies, detail the experimental methodologies employed, and visualize the key signaling pathways associated with their physiological effects.

Comparative Data on In Vivo Performance

The following table summarizes the key quantitative parameters of this compound and Hemopure based on in vivo experimental and clinical data.

ParameterThis compoundHemopureSource(s)
Composition Perfluorodecalin and perfluoro-methylcyclohexylpiperidine in a poloxamer emulsionPolymerized bovine hemoglobin in a balanced salt solution[1][2]
Oxygen Carrying Capacity Oxygen is physically dissolved; solubility is approximately 20 times higher than in blood plasma.[2]Chemically binds oxygen; one gram of hemoglobin carries approximately 1.34 mL of oxygen. P50 is ~40 mmHg, indicating enhanced oxygen offloading compared to native red blood cells (P50 ~27 mmHg).[1][3][1][2][3]
Circulatory Half-Life Approximately 24 hours.[2]Approximately 19-24 hours.[4][2][4]
Efficacy in Hemorrhagic Shock In a rat model of 30% blood volume loss, this compound infusion (1x shed blood volume) with oxygen supplementation resulted in a PaO2 10-30 mmHg higher than control or saline resuscitation groups.[2]In a Phase III trial for orthopedic surgery, nearly 60% of patients receiving Hemopure avoided the need for allogeneic red blood cell transfusions.[5][2][5]
Adverse Effects Generally well-tolerated. Potential for complement activation leading to transient pulmonary reactions, hypotension, and flu-like symptoms. Concerns exist regarding long-term retention in organs.Can cause a mild increase in blood pressure.[6] A Phase III trial in orthopedic surgery patients showed a higher incidence of serious adverse events (25% vs 17.5%), including cardiac and renal complications, compared to the allogeneic blood transfusion group.[3] Methemoglobinemia is a potential side effect.[4][3][4][6]

Experimental Protocols

This compound in a Hemorrhagic Shock Rat Model

A key in vivo study evaluated the efficacy of this compound in a rat model of hemorrhagic shock.[2]

Objective: To determine the effectiveness of this compound in restoring oxygenation after significant blood loss.

Experimental Workflow:

G cluster_setup Animal Preparation cluster_hemorrhage Hemorrhagic Shock Induction cluster_resuscitation Resuscitation Groups cluster_analysis Outcome Measurement animal_prep Unanesthetized Male Wistar Rats hemorrhage Withdrawal of 30% of Total Blood Volume animal_prep->hemorrhage control Group 1: No Resuscitation (Room Air) hemorrhage->control Randomization saline_ra Group 2: Normal Saline (2.5x Shed Volume, Room Air) hemorrhage->saline_ra Randomization saline_o2 Group 3: Normal Saline (2.5x Shed Volume, O2 Supplement) hemorrhage->saline_o2 Randomization perftoran_ra Group 4: this compound (1x Shed Volume, Room Air) hemorrhage->perftoran_ra Randomization perftoran_o2 Group 5: this compound (1x Shed Volume, O2 Supplement) hemorrhage->perftoran_o2 Randomization measurement Arterial Blood Gas Analysis (PaO2) Electrolyte and Complete Blood Count control->measurement saline_ra->measurement saline_o2->measurement perftoran_ra->measurement perftoran_o2->measurement

Experimental workflow for the this compound hemorrhagic shock study.

Methodology:

  • Animal Model: Unanesthetized male Wistar rats were used.[2]

  • Induction of Hemorrhagic Shock: 30% of the total blood volume was withdrawn to induce hemorrhagic shock.[2]

  • Experimental Groups: The animals were divided into five groups:

    • Control: No resuscitation fluid, maintained in room air.[2]

    • Normal Saline (Room Air): Infusion of normal saline at 2.5 times the shed blood volume, in room air.[2]

    • Normal Saline (Oxygen): Infusion of normal saline at 2.5 times the shed blood volume, with supplemental oxygen.[2]

    • This compound (Room Air): Infusion of this compound at a volume equal to the shed blood, in room air.[2]

    • This compound (Oxygen): Infusion of this compound at a volume equal to the shed blood, with supplemental oxygen.[2]

  • Parameters Measured: Arterial blood gas analysis (specifically PaO2), electrolytes, and complete blood count were measured to assess the outcomes.[2]

Hemopure in a Phase III Orthopedic Surgery Trial

A major clinical trial (HEM-0115) assessed the efficacy and safety of Hemopure in patients undergoing elective orthopedic surgery.[3]

Objective: To determine if Hemopure could reduce the need for allogeneic red blood cell transfusions in orthopedic surgery patients.[3]

Experimental Workflow:

G cluster_enrollment Patient Enrollment cluster_randomization Randomization at First Transfusion Decision cluster_outcome Primary Endpoint Assessment cluster_safety Safety Monitoring patients 688 Patients Undergoing Elective Orthopedic Surgery randomization Single-Blind Randomization patients->randomization hemopure_group Hemopure Group (n=350) Up to 10 units over 6 days randomization->hemopure_group prbc_group Packed Red Blood Cell (PRBC) Group (n=338) randomization->prbc_group endpoint Avoidance of Allogeneic Red Blood Cell Transfusion hemopure_group->endpoint safety Monitoring of Adverse Events hemopure_group->safety prbc_group->endpoint prbc_group->safety

Experimental workflow for the Hemopure Phase III orthopedic surgery trial.

Methodology:

  • Study Design: A multicenter, single-blind, randomized, multinational Phase III clinical trial.[3]

  • Patient Population: 688 patients scheduled for elective orthopedic surgery.[3]

  • Intervention: At the first decision to transfuse, patients were randomized to receive either Hemopure or packed red blood cells (PRBCs).[3] The Hemopure group could receive up to 10 units (250 mL per unit) over a maximum of six days.[5]

  • Primary Efficacy Endpoint: The primary outcome measured was the avoidance of allogeneic red blood cell transfusion.[3]

  • Safety Assessment: A blinded review of patient medical records and all adverse events was conducted.[3]

Signaling Pathways

This compound and Complement Activation

One of the key adverse effects associated with perfluorocarbon emulsions like this compound is the activation of the complement system, which can lead to inflammatory responses.[7] This is thought to be primarily mediated by the alternative pathway.[7]

G cluster_trigger Initiation cluster_pathway Alternative Complement Pathway cluster_effects Physiological Effects This compound This compound Emulsion (Poloxamer Surfactant) C3 C3 This compound->C3 Activates C3b C3b C3->C3b Spontaneous Hydrolysis C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase Binds Factor B FactorB Factor B FactorB->C3_convertase FactorD Factor D FactorD->C3_convertase Cleaves Factor B C3_convertase->C3 Cleaves more C3 (Amplification) C5 C5 C3_convertase->C5 Cleaves C5 C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b Inflammation Inflammation C5a->Inflammation Leukocyte_Activation Leukocyte Activation C5a->Leukocyte_Activation MAC Membrane Attack Complex (C5b-9) C5b->MAC Initiates MAC formation Pulmonary_Reactions Pulmonary Reactions Leukocyte_Activation->Pulmonary_Reactions

This compound-mediated activation of the alternative complement pathway.

Description: The poloxamer surfactant used to emulsify the perfluorocarbons in this compound can initiate the alternative complement pathway. This leads to the spontaneous hydrolysis of C3 to C3b. C3b then binds to Factor B, which is subsequently cleaved by Factor D to form the C3 convertase (C3bBb). This enzyme complex amplifies the cascade by cleaving more C3. The C3 convertase also cleaves C5 into C5a and C5b. C5a is a potent anaphylatoxin that promotes inflammation and activates leukocytes, which can contribute to adverse pulmonary reactions. C5b initiates the formation of the Membrane Attack Complex (MAC), which can lead to cell lysis.

Hemopure and Nitric Oxide Scavenging

A significant adverse effect of hemoglobin-based oxygen carriers like Hemopure is vasoconstriction, which is primarily attributed to the scavenging of nitric oxide (NO) by cell-free hemoglobin in the plasma.[4]

G cluster_endothelium Endothelial Cell cluster_plasma Blood Plasma cluster_smooth_muscle Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS Nitrate Nitrate (Inactive) NO->Nitrate Oxidizes to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Hemopure Cell-Free Hemoglobin (Hemopure) Hemopure->NO Contraction Vasoconstriction Hemopure->Contraction Leads to cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP GTP->cGMP Relaxation Vasodilation (Relaxation) cGMP->Relaxation

Mechanism of Hemopure-induced nitric oxide scavenging and vasoconstriction.

Description: Endothelial cells produce nitric oxide (NO) from L-arginine via the enzyme endothelial nitric oxide synthase (eNOS). NO diffuses to adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). This enzyme converts GTP to cyclic GMP (cGMP), which in turn leads to smooth muscle relaxation and vasodilation. When Hemopure is present in the plasma, the cell-free hemoglobin readily binds to NO, scavenging it from the local environment and oxidizing it to inactive nitrate.[8] This reduction in bioavailable NO prevents the activation of sGC, leading to a decrease in cGMP and subsequent vasoconstriction and an increase in blood pressure.[4]

Conclusion

This compound and Hemopure are two distinct types of blood substitutes that have shown promise in in vivo studies. This compound's efficacy is dependent on a high partial pressure of inspired oxygen to maximize its gas-carrying capacity. Its primary safety concern is the potential for complement activation. Hemopure, on the other hand, functions more like native hemoglobin but carries the risk of vasoconstriction due to nitric oxide scavenging, and has been associated with a higher rate of adverse events in some clinical trials. The choice between these or other blood substitutes in a clinical setting would depend on the specific indication, the patient's physiological status, and a careful consideration of their respective benefit-risk profiles. Further research is needed to optimize the safety and efficacy of these and other next-generation oxygen therapeutics.

References

Perftoran in Stroke: A Comparative Guide to its Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Perftoran with other neuroprotective alternatives in preclinical stroke models, focusing on experimental data, methodologies, and underlying mechanisms. The information is intended to assist researchers in making informed decisions for future studies in stroke therapy.

Overview of Neuroprotective Strategies in Ischemic Stroke

Ischemic stroke triggers a complex cascade of events, including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death. Neuroprotective agents aim to interrupt this cascade at various points to salvage threatened brain tissue. This guide focuses on this compound, a perfluorocarbon emulsion, and compares its efficacy with Edaravone, a well-established antioxidant neuroprotective agent.

Comparative Analysis of Neuroprotective Efficacy

Direct comparative studies of this compound and other neuroprotective agents in the same preclinical stroke model are limited. Therefore, this guide presents available data for each compound separately to facilitate an indirect comparison. The most common preclinical model for evaluating neuroprotective agents is the transient middle cerebral artery occlusion (tMCAO) model in rats.

Table 1: Efficacy of this compound in a Stroke Model
Animal ModelDosing RegimenKey FindingsReference
Subarachnoid Hemorrhage (SAH) in Mice9ml/kg, intravenous, at 6h after SAHAttenuated neurologic and motor deficits. Improved mitochondrial activity.[1]
Table 2: Efficacy of Edaravone in Stroke Models
Animal Model/ Study TypeDosing RegimenInfarct Volume ReductionNeurological Score ImprovementReference
Rat (tMCAO)10 mg/kg, intraperitonealSignificantly reducedDose-dependently improved behavioral data[2]
Rat (MCAO/R)Not specifiedSignificantly reducedSignificantly improved neurological impairment scores[3][4]
Meta-Analysis (Clinical Studies)Standard clinical dosesNot ApplicableGreater improvement in NIHSS score from admission to discharge compared to no edaravone.[5][6]
Meta-Analysis (Clinical Studies)10-14 days intravenousNot Applicable39.5% higher likelihood of achieving favorable mRS scores (≤2) at 90 days.[7]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Rats

The tMCAO model is a standard and widely used method to mimic focal ischemic stroke in a laboratory setting.

Procedure:

  • Anesthesia: The rat is anesthetized, typically with isoflurane.

  • Incision: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A monofilament suture is inserted into the ECA and advanced through the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia Duration: The suture is left in place for a specific duration, commonly 60 to 120 minutes, to induce ischemia.

  • Reperfusion: The suture is then withdrawn to allow for the restoration of blood flow (reperfusion) to the ischemic territory.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover with appropriate post-operative care, including analgesia and monitoring.

Assessment of Outcomes:

  • Infarct Volume: 24 to 48 hours after reperfusion, the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted tissue remains white, allowing for the quantification of the infarct volume.

  • Neurological Deficit Score: A battery of behavioral tests is used to assess neurological function. A common scoring system evaluates motor deficits, sensory deficits, and coordination. Scores are typically assigned on a scale, with higher scores indicating more severe deficits.

Administration of Neuroprotective Agents
  • This compound: In the cited study on SAH in mice, this compound (Oxygent) was administered as a single intravenous injection of 9ml/kg six hours after the induction of SAH.[1] In other experimental models not specific to stroke, this compound has been administered intravenously in doses ranging from 2.25 ml/kg to 11.25 ml/kg.[8]

  • Edaravone: In preclinical rat models of MCAO, Edaravone has been administered intraperitoneally at doses around 10 mg/kg.[2] In clinical settings, Edaravone is typically administered intravenously.

Mechanisms of Neuroprotection and Signaling Pathways

This compound: Enhanced Oxygen Delivery

The primary neuroprotective mechanism of this compound is attributed to its ability to improve oxygen delivery to ischemic tissues.[9] this compound is a perfluorocarbon emulsion with particles significantly smaller than red blood cells, allowing them to perfuse into capillaries that may be partially occluded or have restricted blood flow.[9][10] This enhanced oxygenation is believed to support cellular metabolism and reduce the extent of neuronal damage in the ischemic penumbra.

Perftoran_Mechanism cluster_Vessel Partially Occluded Microvessel cluster_Neuron Neuronal Level Ischemic_Penumbra Ischemic Penumbra (Low Oxygen) Mitochondrial_Function Improved Mitochondrial Function Ischemic_Penumbra->Mitochondrial_Function Restores Aerobic Metabolism Perftoran_Particles This compound Particles (Oxygen-rich) Perftoran_Particles->Ischemic_Penumbra Enhanced O2 Delivery RBC Red Blood Cells (Impeded Flow) Reduced_Neuronal_Damage Reduced Neuronal Damage Mitochondrial_Function->Reduced_Neuronal_Damage Increases ATP Production

This compound's mechanism of enhanced oxygen delivery.

Edaravone: Antioxidant and Anti-inflammatory Effects

Edaravone is a potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in ischemic stroke.[11] It also exerts anti-inflammatory effects. Recent studies have shown that Edaravone's neuroprotective effects are mediated, in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Edaravone_Pathway cluster_Stress Ischemic Stress cluster_Cellular Cellular Response Ischemia Ischemia/ Reperfusion ROS Reactive Oxygen Species (ROS) Ischemia->ROS Inflammation Inflammation Ischemia->Inflammation Edaravone Edaravone Edaravone->ROS Scavenges Nrf2 Nrf2 Activation Edaravone->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Antioxidant_Enzymes->Inflammation Inhibits Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Edaravone's antioxidant and Nrf2-mediated signaling pathway.

Conclusion

This compound demonstrates a unique neuroprotective strategy by directly addressing the oxygen deficit in ischemic brain tissue. Its small particle size allows for perfusion into the microvasculature, a significant advantage in the context of stroke-induced circulatory impairment. While quantitative data from standardized stroke models are needed for a direct comparison, its mechanism of action presents a compelling therapeutic rationale.

Edaravone, on the other hand, has a more established profile as a neuroprotective agent with a well-defined antioxidant and anti-inflammatory mechanism of action. Both preclinical and clinical data support its efficacy in improving neurological outcomes.

Future research should focus on direct, head-to-head comparisons of this compound with other neuroprotective agents like Edaravone in standardized preclinical stroke models. Such studies are crucial for elucidating the relative efficacy of these different therapeutic approaches and for guiding the design of future clinical trials in the quest for effective stroke treatments.

References

Perftoran in Hemorrhagic Shock: A Comparative Analysis of Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of available clinical data on Perftoran for the treatment of hemorrhagic shock reveals a notable absence of meta-analyses and large-scale randomized controlled trials, positioning it as a less-evidenced alternative compared to established resuscitation fluids like crystalloids, colloids, and blood products. While some studies, primarily from Russian clinical experience, suggest potential benefits in oxygenation and tissue perfusion, the lack of robust, comparative data necessitates a cautious approach in its clinical application for this critical indication.

Currently, the mainstay of hemorrhagic shock management revolves around prompt hemorrhage control and fluid resuscitation to restore intravascular volume and maintain organ perfusion.[1][2] Standard therapeutic options include crystalloid solutions, colloid solutions, and blood products, each with a considerable body of evidence from clinical trials and meta-analyses guiding their use.[3][4][5][6][7][8][9][10][11]

This compound: An Oxygen-Carrying Alternative

This compound is a perfluorocarbon (PFC) emulsion designed to function as a blood substitute, primarily due to its capacity to dissolve and transport oxygen.[12][13][14] The rationale for its use in hemorrhagic shock is to enhance oxygen delivery to tissues, particularly when red blood cell transfusion is delayed or unavailable.

Preclinical and Early Clinical Insights

An experimental study on a hemorrhagic rat model demonstrated that resuscitation with this compound led to a 10-30 mmHg increase in arterial partial pressure of oxygen (PaO2) compared to control or saline resuscitation groups.[12] However, no significant changes were observed in PaCO2, pH, or lactate levels.[12] A review of Russian clinical experience, encompassing over 2000 patients by the end of 2000, indicated that 37% of this compound applications were for severe anemia, hemorrhagic, and traumatic shock.[13][14] These reports suggest that this compound treatment was associated with increased tissue oxygenation.[13]

It is crucial to note that these findings are not derived from meta-analyses or large, multicenter, randomized controlled trials, which are the gold standard for clinical evidence.

Established Alternatives: A Summary of Meta-Analytic Data

In contrast to this compound, extensive research has been conducted on crystalloids, colloids, and blood products in the management of hemorrhagic shock.

Crystalloids vs. Colloids

The debate between crystalloid and colloid resuscitation has been a long-standing topic of investigation. A meta-analysis of 55 randomized controlled trials (N=27,036) concluded that crystalloids were less efficient than colloids in stabilizing resuscitation endpoints, requiring higher volumes to achieve similar hemodynamic targets.[6][7] Specifically, mean arterial pressure and central venous pressure were significantly lower with crystalloids compared to albumin, hydroxyethyl starch (HES), or gelatin.[7] However, a meta-analysis focusing on trauma patients showed a 12.3% difference in mortality rate favoring crystalloid therapy.[8] Another systematic review found no significant difference in 28-day mortality between crystalloids and colloids in adult polytrauma patients.[3]

Blood Products

The use of blood products, including packed red blood cells (PRBCs), plasma, and whole blood, is a cornerstone of resuscitation in severe hemorrhagic shock. A secondary analysis of the Prehospital Air Medical Plasma (PAMPer) trial, involving 407 patients, demonstrated that prehospital administration of PRBCs and plasma resulted in the greatest mortality benefit compared to crystalloid-only resuscitation.[4] The use of low-titer group O whole blood has also been associated with improved survival in some studies of trauma patients requiring massive transfusions.[15] However, a systematic review and meta-analysis of three randomized controlled trials (N=760) on prehospital plasma administration did not find a significant reduction in mortality at 24 hours or 28 days compared to normal saline.[9][10][11]

The following table summarizes key findings from meta-analyses of alternative resuscitation fluids.

ComparisonKey FindingsLevel of Evidence
Crystalloids vs. Colloids Crystalloids less efficient at stabilizing hemodynamic endpoints.[6][7] No significant difference in 28-day mortality in polytrauma.[3] One meta-analysis in trauma favored crystalloids for mortality.[8]High (Multiple Meta-Analyses)
Blood Products vs. Crystalloids Prehospital PRBCs + plasma showed the greatest mortality benefit.[4]Moderate (Secondary Analysis of RCT)
Prehospital Plasma vs. Saline No significant difference in mortality at 24h or 28d.[9][10][11]High (Meta-Analysis of RCTs)

Experimental Protocols and Methodologies

The methodologies of the cited studies vary significantly, reflecting the different levels of evidence available for this compound and its alternatives.

This compound Experimental Study (Hemorrhagic Rat Model)
  • Objective: To determine the in vivo effectiveness of this compound.

  • Study Design: Unanesthetized hemorrhagic rat model with 30% blood volume loss.

  • Intervention Groups:

    • Control (no resuscitation)

    • Normal saline (2.5x shed blood volume) in room air

    • Normal saline (2.5x shed blood volume) with oxygen supplement

    • This compound (1x shed blood volume) in room air

    • This compound (1x shed blood volume) with oxygen supplement

  • Measured Parameters: Arterial blood gas, electrolytes, complete blood count.

  • Statistical Analysis: Kruskall-Wallis analysis to compare differences between groups.[12]

Meta-Analysis of Crystalloids vs. Colloids (Martin et al.)
  • Primary Research Question: "Are crystalloids sufficient for volume replacement in severe indications (intensive care unit [ICU]/critical illness)?"

  • Data Sources: PubMed and EMBASE searches for randomized controlled trials (RCTs).

  • Inclusion Criteria: RCTs comparing crystalloids and colloids for fluid resuscitation in critically ill adults.

  • Data Extraction and Analysis: Data from 55 RCTs (N=27,036) were extracted and meta-analyses were performed.[7]

Meta-Analysis of Prehospital Plasma (Al-Mawed et al.)
  • Objective: To evaluate the effectiveness of prehospital plasma administration in trauma patients compared to normal saline.

  • Study Design: Systematic review and meta-analysis of randomized controlled trials.

  • Data Sources: PubMed, MEDLINE, and the Cochrane Central Register of Controlled Trials.

  • Inclusion Criteria: RCTs comparing prehospital plasma to normal saline in trauma patients with hemorrhagic shock.

  • Data Analysis: Pooled analysis of 760 patients from three studies using a random-effects model. Results were presented as risk ratios with 95% confidence intervals.[9]

Visualizing the Comparison: A Logical Relationship Diagram

The following diagram illustrates the logical relationship between the available evidence for this compound and the established alternatives in the context of treating hemorrhagic shock.

HemorrhagicShockTreatmentEvidence cluster_this compound This compound cluster_Alternatives Established Alternatives cluster_Evidence Level of Evidence This compound This compound Preclinical Preclinical Studies (e.g., Rat Model) This compound->Preclinical Limited Evidence RussianExperience Russian Clinical Experience (Observational) This compound->RussianExperience Limited Evidence MetaAnalysis Meta-Analyses & Systematic Reviews Preclinical->MetaAnalysis No Direct Link RussianExperience->MetaAnalysis No Direct Link Alternatives Standard Resuscitation Fluids Crystalloids Crystalloids Alternatives->Crystalloids Colloids Colloids Alternatives->Colloids BloodProducts Blood Products (Plasma, PRBCs, Whole Blood) Alternatives->BloodProducts Crystalloids->MetaAnalysis Strong Evidence RCTs Randomized Controlled Trials Crystalloids->RCTs Colloids->MetaAnalysis Strong Evidence Colloids->RCTs BloodProducts->MetaAnalysis Growing Evidence BloodProducts->RCTs RCTs->MetaAnalysis

Figure 1: Evidence Hierarchy for Hemorrhagic Shock Treatments.

Conclusion

In contrast, the roles of crystalloids, colloids, and blood products are supported by a wealth of data from numerous randomized controlled trials and meta-analyses, providing a more solid foundation for clinical decision-making. Future research, ideally in the form of large-scale, multicenter randomized controlled trials, is necessary to elucidate the potential role of this compound in the management of hemorrhagic shock and to directly compare its performance against established therapeutic options. Until such data becomes available, its use in this setting should be considered experimental.

References

A Comparative Review of Clinical Outcomes: Perftoran vs. Fluosol-DA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two first-generation perfluorocarbon-based oxygen carriers, Perftoran and Fluosol-DA, focusing on their clinical outcomes, experimental protocols, and mechanisms of action. This objective analysis is intended to inform researchers, scientists, and drug development professionals in the field of artificial oxygen carriers.

Introduction

Perfluorocarbon (PFC) emulsions have been developed as temporary oxygen carriers, or "blood substitutes," to address the challenges of blood shortages and the risks associated with allogeneic blood transfusions. These synthetic emulsions are capable of dissolving large amounts of oxygen and other respiratory gases, facilitating their transport to tissues. This guide focuses on a comparative analysis of two of the most well-documented first-generation PFC emulsions: this compound and Fluosol-DA.

This compound , developed in Russia, is an emulsion of perfluorodecalin and perfluoro-N-(4-methylcyclohexyl)-piperidine. It has been used clinically in Russia and several other countries for various indications, including reducing the need for allogeneic blood transfusions in cardiac surgery.[1][2]

Fluosol-DA , a product developed in Japan, is an emulsion of perfluorodecalin and perfluorotripropylamine.[3] It was one of the first PFC emulsions to undergo extensive clinical trials and received FDA approval for use in coronary angioplasty, though it was later withdrawn from the market.[1]

This review will delve into the clinical data, experimental methodologies, and known physiological effects of these two agents to provide a comprehensive understanding of their comparative performance.

Composition and Physical Properties

A key differentiator between this compound and Fluosol-DA lies in their composition, which influences their physical properties and, consequently, their clinical behavior.

FeatureThis compoundFluosol-DA
Perfluorocarbon Components Perfluorodecalin & Perfluoro-N-(4-methylcyclohexyl)-piperidinePerfluorodecalin & Perfluorotripropylamine[3]
Emulsifying Agent Proxanol P-268[4]Pluronic F-68[5]
Particle Size (average) ~0.07 µm[4]>0.1 µm[4]

The smaller particle size of this compound is suggested to contribute to a lower incidence of adverse reactions compared to Fluosol-DA.[4]

Clinical Outcomes: A Comparative Analysis

Efficacy in Oxygen Transport

Both this compound and Fluosol-DA have demonstrated the ability to enhance oxygen transport, particularly under conditions of high inspired oxygen concentration.

This compound:

A randomized clinical trial in patients undergoing elective cardiac valvuloplasty surgery showed that the this compound group had significantly higher intraoperative partial pressure of oxygen (PaO2) levels compared to the control group.[2] This enhanced oxygenation was associated with a reduced need for allogeneic red blood cell packs.[2]

Fluosol-DA:

In a study of severely anemic patients, Fluosol-DA administration led to a significant increase in the dissolved component of arterial oxygen content (CaO2) 12 hours post-infusion.[6] Specifically, the dissolved oxygen content rose from a baseline of 1.01 ± 0.27 ml/dl to 1.58 ± 0.47 ml/dl.[7] In another study, at high arterial oxygen pressures (361 ± 65 torr), Fluosol-DA was found to carry approximately 0.8% oxygen by volume, accounting for 7 ± 3% of the patients' arterial oxygen content and 24 ± 7% of their oxygen consumption.[8]

Quantitative Comparison of Oxygen Transport Parameters

ParameterThis compoundFluosol-DA
Effect on PaO2 Significantly higher intraoperative PaO2 levels in cardiac surgery patients.[2]Increased arterial oxygen partial pressures to as high as 500 torr after infusion in a severely anemic patient.[9]
Contribution to O2 Consumption Data not available in a comparable format.Accounted for 24 ± 7% of oxygen consumption at high FiO2.[8]
Reduction in Allogeneic Transfusion Significantly less need for allogeneic red blood cell packs in cardiac surgery.[2]Not a primary endpoint in many reported studies, which focused on anemia treatment.[6][10][11]
Hemodynamic Effects

The infusion of PFC emulsions can influence hemodynamic parameters.

This compound:

In a study on hemorrhagic shock in rats, this compound administration was associated with an increase in mean arterial pressure (MAP).[12]

Fluosol-DA:

Clinical studies have reported varied hemodynamic responses to Fluosol-DA. In one study of a severely anemic patient, the cardiac index decreased from 7.2 ± 0.2 to 5.9 ± 0.8 L/min · M2, and the systemic vascular resistance increased.[5] However, another study reported a marked improvement in cardiovascular variables.[13]

Safety and Adverse Events

Adverse events have been a significant consideration in the clinical use of first-generation PFC emulsions.

This compound:

Clinical experience in Russia suggests that this compound is generally well-tolerated, with a lower incidence of adverse reactions attributed to its smaller particle size and the use of Proxanol P-268 as an emulsifier.[4] One review mentions that diminishing the particle size from 0.12 to 0.07 µm reduced the frequency of side reactions from 7% to 2%.[4]

Fluosol-DA:

The use of Fluosol-DA has been associated with a higher incidence of adverse reactions, including transient hypotension, fever, and pulmonary complications.[14][15] A key mechanism underlying these reactions is the activation of the complement system by the emulsifying agent, Pluronic F-68.[5][16] This can lead to the generation of anaphylatoxins like C5a, resulting in inflammatory responses.[5]

Comparison of Reported Adverse Events

Adverse EventThis compoundFluosol-DA
Hypotension Less frequently reported.Transient hypotensive episodes reported.[13][14]
Pulmonary Complications Less frequently reported.Cases of decreased partial pressure of oxygen, increased alveolar-arterial oxygen gradient, and chest x-ray abnormalities have been reported.[15]
Complement Activation Lower potential due to emulsifier (Proxanol P-268) and smaller particle size.[4]A known complication, mediated by the Pluronic F-68 emulsifier.[5][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial results. Below are summaries of the protocols used in key studies of this compound and Fluosol-DA.

This compound in Cardiac Surgery
  • Study Design: A randomized clinical trial with a sample of 30 patients scheduled for elective cardiac valvuloplasty surgery.[2]

  • Patient Population: Patients undergoing elective cardiac valvuloplasty.[2]

  • Intervention: The this compound group (n=15) received this compound in combination with preoperative acute normovolemic hemodilution and an inspired oxygen fraction (FiO2) of 1.0. The control group (n=15) received standard care.[2]

  • Key Parameters Measured: Intraoperative PaO2 levels and the number of allogeneic red blood cell packs transfused.[2]

Fluosol-DA in Severe Anemia
  • Study Design: A randomized, controlled study of 46 patients who refused blood transfusions on religious grounds.[6]

  • Patient Population: Severely anemic patients (average hemoglobin of 4.3 g/dl) who had recently bled.[6]

  • Intervention: Patients were randomized to receive either Fluosol-DA (n=21) at a dose of 30 ml/kg or crystalloid/hydroxyethyl starch (CHS) (n=15).[6]

  • Key Parameters Measured: Hemodynamic and oxygen transport data were collected at baseline, 12, 24, and 48 hours. This included the measurement of the dissolved component of oxygen content in the plasma.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of PFC emulsions extend beyond simple gas transport and involve interactions with physiological pathways.

Oxygen Delivery Mechanism

The primary mechanism of oxygen transport by both this compound and Fluosol-DA is the physical dissolution of oxygen in the PFC core of the emulsion particles. This process is governed by Henry's Law, where the amount of dissolved gas is proportional to its partial pressure. The small size of the PFC particles allows them to penetrate microvessels that may be inaccessible to red blood cells, potentially improving tissue oxygenation in ischemic areas.[17]

cluster_0 Oxygen Transport by PFC Emulsion High FiO2 High FiO2 Increased PaO2 Increased PaO2 High FiO2->Increased PaO2 PFC Emulsion PFC Emulsion Oxygen Dissolution in PFC Oxygen Dissolution in PFC PFC Emulsion->Oxygen Dissolution in PFC Increased PaO2->Oxygen Dissolution in PFC Transport in Plasma Transport in Plasma Oxygen Dissolution in PFC->Transport in Plasma Oxygen Release to Tissues Oxygen Release to Tissues Transport in Plasma->Oxygen Release to Tissues

Caption: Oxygen transport workflow for PFC emulsions.

Complement Activation by Fluosol-DA

A significant adverse effect of Fluosol-DA is the activation of the complement system, primarily through the alternative pathway. The emulsifying agent, Pluronic F-68, is believed to be the main trigger for this response.

cluster_1 Complement Activation by Fluosol-DA Fluosol-DA (Pluronic F-68) Fluosol-DA (Pluronic F-68) Alternative Pathway Activation Alternative Pathway Activation Fluosol-DA (Pluronic F-68)->Alternative Pathway Activation C3 Conversion C3 Conversion Alternative Pathway Activation->C3 Conversion C5a Generation C5a Generation C3 Conversion->C5a Generation Inflammatory Response Inflammatory Response C5a Generation->Inflammatory Response Adverse Reactions Adverse Reactions Inflammatory Response->Adverse Reactions

Caption: Complement activation pathway by Fluosol-DA.

Anti-Inflammatory Effects of Perfluorocarbons

Emerging research suggests that PFCs may possess anti-inflammatory properties. Studies have indicated that PFCs can inhibit signaling pathways such as NF-κB and MAPK, which are key regulators of the inflammatory response. This could be a promising area for future research and the development of next-generation PFC emulsions.[18]

cluster_2 Putative Anti-Inflammatory Signaling of PFCs PFC Emulsion PFC Emulsion Inhibition of NF-κB Pathway Inhibition of NF-κB Pathway PFC Emulsion->Inhibition of NF-κB Pathway Inhibition of MAPK Pathway Inhibition of MAPK Pathway PFC Emulsion->Inhibition of MAPK Pathway Reduced Pro-inflammatory Cytokine Production Reduced Pro-inflammatory Cytokine Production Inhibition of NF-κB Pathway->Reduced Pro-inflammatory Cytokine Production Inhibition of MAPK Pathway->Reduced Pro-inflammatory Cytokine Production Anti-inflammatory Effect Anti-inflammatory Effect Reduced Pro-inflammatory Cytokine Production->Anti-inflammatory Effect

Caption: Potential anti-inflammatory signaling of PFCs.

Conclusion

This compound and Fluosol-DA represent important milestones in the development of artificial oxygen carriers. While both have demonstrated the ability to transport oxygen, their clinical profiles differ significantly, particularly in terms of their adverse effect profiles. The experience with Fluosol-DA highlighted the critical role of the emulsifying agent in biocompatibility and led to the understanding of complement activation as a key adverse event mechanism. This compound, with its smaller particle size and different emulsifier, appears to have a more favorable safety profile, as suggested by its continued clinical use in some countries.

Future research in the field of PFC-based oxygen carriers should focus on further improving biocompatibility, optimizing particle characteristics, and exploring the potential anti-inflammatory properties of these agents. The lessons learned from the clinical experiences with this compound and Fluosol-DA provide a valuable foundation for the development of safer and more effective next-generation oxygen therapeutics.

References

A Head-to-Head Comparison of Perftoran and Oxygent in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of artificial oxygen carriers, Perftoran and Oxygent have emerged as significant perfluorocarbon (PFC) emulsions designed to mitigate hypoxic states. This guide provides a detailed, objective comparison of their performance in animal studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the existing preclinical data. While direct head-to-head comparative studies are limited, this analysis synthesizes findings from various animal models to draw parallels and highlight distinctions between these two oxygen therapeutics.

Product Composition and Properties

This compound and Oxygent are both emulsions of perfluorochemicals, synthetic molecules with a high capacity for dissolving respiratory gases.[1] However, their specific compositions differ, which may influence their physiological effects.

FeatureThis compoundOxygent
Primary PFCs Perfluorodecalin and Perfluor-N-methylcyclohexyl-piperidine[2][3]Perflubron (perfluorooctyl bromide)[1][4]
Concentration Information not consistently available in cited preclinical studies.60 g of perflubron per 100 ml of emulsion.[4]
Particle Size Reportedly has a much smaller particle size, which is suggested to lead to milder adverse effects.[3]Sub-micron particle diameter (median < 0.2 μm).[1][5]
Emulsifier Proxanol 268 (a surfactant).[3]Egg-yolk phospholipid.[3]
Stability Can be stored frozen for up to 3 years.[6]Optimized for long-term storage.[4]

Performance in Hemorrhagic Shock Models

Both this compound and Oxygent have been evaluated in animal models of hemorrhagic shock, a critical application for blood substitutes. These studies aim to assess their ability to restore oxygen-carrying capacity and improve survival after significant blood loss.

This compound in a Rat Model of Hemorrhagic Shock

An experimental study in an unanesthetized hemorrhagic rat model (30% blood volume loss) demonstrated the efficacy of this compound.[2]

Experimental Protocol:

  • Animal Model: Unanesthetized rats.

  • Hemorrhage: 30% of total blood volume was withdrawn.

  • Treatment Groups:

    • Control (no resuscitation fluid) in room air.

    • Normal saline (2.5 times shed blood volume) in room air.

    • Normal saline (2.5 times shed blood volume) with oxygen supplement.

    • This compound (1 times shed blood volume) in room air.

    • This compound (1 times shed blood volume) with oxygen supplement.

  • Parameters Measured: Arterial blood gas, electrolytes, and complete blood count.[2]

Key Findings:

  • After infusion, the this compound group showed a 10-30 mmHg higher partial pressure of arterial oxygen (PaO2) compared to the control and saline resuscitation groups.[2]

  • No significant changes were observed in PaCO2, pH, and lactate levels after this compound infusion.[2]

  • The study concluded that this compound is a viable transfusion alternative in this experimental model.[2]

Hemorrhagic_Shock_Rat_Model_this compound cluster_protocol Experimental Workflow Animal_Model Unanesthetized Rat Hemorrhage 30% Blood Volume Loss Treatment Resuscitation Fluids: - None (Control) - Normal Saline - this compound Oxygenation Room Air or Oxygen Supplement Analysis Measure: - Arterial Blood Gas - Electrolytes - CBC

Oxygent in Fatal Hemorrhagic Models

While specific experimental protocols for Oxygent in hemorrhagic shock were not detailed in the provided search results, it was noted that in fatal hemorrhagic models, these types of oxygen carriers could significantly improve resuscitation and reduce mortality.[4] Further studies in canine models of hemodilution, a condition often associated with hemorrhagic shock resuscitation, have shown that Oxygent can increase oxygen transport and metabolism.[4]

Performance in Ischemia-Reperfusion Injury Models

Ischemia-reperfusion injury, a condition where tissue damage occurs after blood supply returns to the tissue after a period of ischemia or lack of oxygen, is another area where PFC emulsions have been investigated.

This compound in a Rat Model of Myocardial Ischemia-Reperfusion

A study investigated the cardioprotective effects of this compound in an ex vivo model of ischemia-reperfusion injury in isolated rat hearts.[3]

Experimental Protocol:

  • Animal Model: Rats.

  • Treatment: Intravenous administration of 10% this compound solution at doses of 8, 12, and 16 ml/kg body weight at 1, 10, and 20 hours before heart isolation.

  • Model: Isolated rat hearts subjected to ex vivo ischemia-reperfusion injury.

  • Parameters Measured: Cardiodynamic parameters, including the maximum rate of pressure increase.[3]

Key Findings:

  • This compound demonstrated cardioprotective effects, with the most pronounced positive effects on myocardial function observed when administered 10 and 20 hours before the ischemic event, as opposed to 1 hour before.[3]

  • A dose of 8 ml/kg resulted in statistically significantly lower values of the maximum pressure growth rate compared to the control group at specific time points.[3]

Ischemia_Reperfusion_Rat_Model_this compound cluster_protocol Experimental Workflow Animal_Model Rat Treatment IV this compound (8, 12, 16 ml/kg) (1, 10, or 20 hours prior) Heart_Isolation Isolate Heart IR_Injury Induce Ischemia- Reperfusion Injury (ex vivo) Analysis Measure Cardiodynamic Parameters

Comparative Summary and Discussion

The available preclinical data suggests that both this compound and Oxygent are effective in enhancing oxygen delivery in various animal models.

AspectThis compoundOxygent
Hemorrhagic Shock Increased PaO2 in a rat model.[2] Lower mortality in cats and dogs with acute posthemorrhagic anemia compared to erythrocyte transfusion.[7]Shown to improve resuscitation and reduce mortality in fatal hemorrhagic models.[4] Increased oxygen transport in canine hemodilution models.[4]
Ischemia-Reperfusion Demonstrated cardioprotective effects in a rat model of myocardial ischemia-reperfusion.[3]Potential clinical use in preventing ischemia/reperfusion injury.[4]
Safety Profile Smaller particle size may lead to milder adverse effects.[3]Early formulations caused transient inflammatory responses, which were later overcome.[4] Some studies have noted thrombocytopenic effects.[4]

It is crucial to note that the differences in experimental designs, animal models, and dosages make a direct, definitive comparison of efficacy and safety between this compound and Oxygent challenging based on the currently available literature. The studies on this compound provide more specific quantitative data on physiological parameters in the context of hemorrhagic shock and ischemia-reperfusion in rodent models. The information on Oxygent from the provided search results is more general, referencing its success in preclinical models without detailing the specific protocols and quantitative outcomes.

Conclusion

Both this compound and Oxygent show considerable promise as artificial oxygen carriers based on animal studies. This compound has demonstrated efficacy in improving oxygenation in hemorrhagic shock and providing cardioprotection in ischemia-reperfusion models. Oxygent has also shown potential in improving survival in fatal hemorrhagic scenarios and enhancing oxygen transport.

For researchers and drug development professionals, the choice between these or other PFC emulsions would likely depend on the specific clinical indication, desired pharmacokinetic profile, and a thorough evaluation of the complete preclinical and clinical data available for each product. Further head-to-head comparative studies in standardized animal models are warranted to provide a more definitive assessment of their relative performance.

References

Perftoran's Impact on Tissue Oxygenation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Perftoran and Other Oxygen Carriers Supported by Experimental Data.

This compound, a perfluorocarbon (PFC) emulsion, has emerged as a significant player in the field of artificial oxygen carriers, designed to mitigate hypoxic conditions by enhancing oxygen delivery to tissues. This guide provides a statistical analysis of this compound's effect on tissue oxygenation, comparing its performance with other alternatives, primarily hemoglobin-based oxygen carriers (HBOCs). Detailed experimental protocols and a visual representation of the underlying mechanisms are presented to offer a comprehensive resource for the scientific community.

Comparative Analysis of Tissue Oxygenation

The efficacy of an oxygen carrier is determined by its ability to increase oxygen levels in tissues, a parameter often measured as the partial pressure of oxygen (pO2). The following table summarizes quantitative data from various studies on this compound and its alternatives.

Oxygen CarrierExperimental ModelKey FindingsReference
This compound Hemorrhagic Rat ModelIncreased arterial pO2 by 10-30 mmHg compared to control and saline resuscitation groups.[1]
This compound Human Cardiac SurgeryPatients receiving this compound had significantly higher intraoperative arterial pO2 levels compared to the control group.[2]
Perflubron Emulsion (PFC) Human Orthopedic SurgeryMore effective in reversing physiologic transfusion triggers than autologous blood or colloid infusion.[3]
Hemopure (HBOC-201) Canine ModelApproximately three times more potent than stored or fresh red blood cell hemoglobin at restoring baseline tissue oxygenation following severe acute anemia.
Fluosol-DA (PFC) Tumor-Bearing RatsDose-dependent elevation of tumor pO2 when combined with carbogen breathing.

It is crucial to note that direct comparisons are challenging due to the variability in experimental models, species, and clinical scenarios. However, the data consistently demonstrates the potential of PFC emulsions like this compound to improve tissue oxygenation.

Mechanism of Action: A Tale of Two Carriers

The fundamental difference between PFCs and HBOCs lies in their mechanism of oxygen transport. This compound, being a PFC emulsion, dissolves oxygen physically, creating a high partial pressure gradient that facilitates oxygen diffusion into tissues. In contrast, HBOCs, like Hemopure, chemically bind to oxygen in a manner similar to red blood cells.

A significant concern with HBOCs is their tendency to scavenge nitric oxide (NO), a critical signaling molecule involved in vasodilation. This scavenging can lead to vasoconstriction and hypertension. This compound and other PFCs do not interact with nitric oxide in this manner, offering a potential advantage in clinical applications where maintaining vascular tone is crucial.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Hemorrhagic Shock Model in Rats

This model is frequently used to evaluate the efficacy of oxygen carriers in a trauma-like scenario.

  • Animal Model: Male Wistar rats (or similar strains) are typically used.

  • Anesthesia: Anesthesia is induced and maintained using agents like isoflurane.

  • Instrumentation: Catheters are placed in the femoral artery for blood pressure monitoring and blood withdrawal, and in the femoral vein for infusion of the oxygen carrier or control substance.

  • Hemorrhage Induction: A specific percentage of the total blood volume (e.g., 30-50%) is withdrawn over a set period to induce a state of hemorrhagic shock, often targeting a specific mean arterial pressure (MAP), for instance, 40 mmHg.

  • Resuscitation: Following the induction of shock, animals are resuscitated with the experimental substance (e.g., this compound), a comparator (e.g., saline, blood), or a control.

  • Monitoring: Key physiological parameters such as MAP, heart rate, and arterial blood gases (including PaO2) are monitored throughout the experiment.

  • Tissue Oxygenation Measurement: Tissue pO2 can be measured directly using specialized probes placed in specific tissues of interest (e.g., muscle, liver).[4]

Canine Model of Acute Normovolemic Hemodilution

This model assesses the ability of an oxygen carrier to maintain oxygenation during significant blood loss and fluid replacement.

  • Animal Model: Mixed-breed dogs are often used for these studies.

  • Anesthesia and Instrumentation: Similar to the rat model, animals are anesthetized and instrumented for hemodynamic monitoring and fluid exchange.

  • Hemodilution: A portion of the animal's blood is withdrawn and simultaneously replaced with the oxygen carrier or a control solution to a predetermined hematocrit level.

  • Oxygenation Assessment: Arterial and venous blood gases, oxygen content, and systemic oxygen uptake are measured to evaluate the efficacy of the oxygen carrier.[5][6]

Visualizing the Pathways

To better understand the mechanisms and workflows discussed, the following diagrams are provided in DOT language.

G Experimental Workflow for Assessing Tissue Oxygenation cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Model Animal Model Selection (e.g., Rat, Canine) Anesthesia Anesthesia Induction Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (Catheter Placement) Anesthesia->Instrumentation Induce_Condition Induce Pathological Condition (e.g., Hemorrhagic Shock) Instrumentation->Induce_Condition Administer_Product Administer this compound or Alternative Induce_Condition->Administer_Product Monitor_Vitals Monitor Vital Signs (MAP, HR) Administer_Product->Monitor_Vitals Measure_Oxygenation Measure Tissue Oxygenation (pO2, Saturation) Administer_Product->Measure_Oxygenation Data_Analysis Statistical Data Analysis Monitor_Vitals->Data_Analysis Measure_Oxygenation->Data_Analysis

Experimental workflow for tissue oxygenation studies.

G Simplified Signaling Pathways in Hypoxia and PFC Intervention cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptotic Pathway Hypoxia Hypoxia NFkB NF-κB Activation Hypoxia->NFkB MAPK MAPK Activation Hypoxia->MAPK Bcl2_Bax Bcl-2/Bax Ratio Hypoxia->Bcl2_Bax PFC Perfluorocarbon (this compound) PFC->NFkB Inhibits PFC->MAPK Inhibits PFC->Bcl2_Bax Modulates Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Caspase3 Caspase-3 Activation Bcl2_Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

PFCs may modulate inflammatory and apoptotic pathways.

G Mechanism of Nitric Oxide Scavenging by HBOCs cluster_endothelium Vascular Endothelium cluster_blood_vessel Blood Vessel Lumen eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS Smooth_Muscle Smooth Muscle Cell NO->Smooth_Muscle Activates Guanylate Cyclase Vasoconstriction Vasoconstriction HBOC Cell-Free Hemoglobin (HBOC) HBOC->NO Scavenges HBOC->Vasoconstriction Leads to Vasodilation Vasodilation Smooth_Muscle->Vasodilation

HBOCs can lead to vasoconstriction by scavenging NO.

References

A Comparative Analysis of the Long-Term Safety of Perftoran and Other Blood Substitutes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for a safe and effective blood substitute has been a long and challenging journey, marked by both promising advancements and significant setbacks. This guide provides a comprehensive comparison of the long-term safety of Perftoran, a perfluorocarbon (PFC) emulsion, with other major classes of blood substitutes, primarily hemoglobin-based oxygen carriers (HBOCs). By presenting available experimental data, detailing methodologies, and visualizing key pathways, this document aims to offer an objective resource for the scientific community.

Executive Summary

This compound, a perfluorocarbon-based oxygen carrier, and various hemoglobin-based oxygen carriers (HBOCs) have been developed as alternatives to allogeneic blood transfusions. While both aim to address the critical need for oxygen therapeutics, their long-term safety profiles are distinct and warrant careful consideration.

This compound's primary long-term safety concern revolves around its prolonged retention in the organs of the reticuloendothelial system (RES), particularly the liver and spleen. The components of this compound, perfluorodecalin and perfluoromethylcyclohexylpiperidine, can reside in these tissues for extended periods, with a reported half-life of up to 90 days for the latter. While some Russian clinical studies have reported this compound to be generally well-tolerated with manageable side effects, the lack of extensive, long-term follow-up data in Western clinical trials has been a barrier to its approval in Europe and the United States.

Hemoglobin-Based Oxygen Carriers (HBOCs) , on the other hand, have faced a different set of long-term safety challenges. A major issue is their propensity to cause vasoconstriction and hypertension. This is primarily attributed to the scavenging of nitric oxide (NO), a key vasodilator, by the cell-free hemoglobin in these products. This can lead to a cascade of adverse cardiovascular events, including an increased risk of myocardial infarction and mortality, which has led to the failure of several HBOCs in late-stage clinical trials.

This guide will delve into the available quantitative data, experimental methodologies, and the underlying mechanistic pathways that contribute to the long-term safety profiles of these blood substitutes.

Quantitative Safety Data Comparison

The following tables summarize the available quantitative data on the long-term safety of this compound and several key HBOCs. It is important to note that direct head-to-head long-term comparative studies are scarce, and the data is often derived from different clinical trial designs and patient populations.

Blood Substitute Adverse Event Incidence/Data Study/Source
This compound General Side EffectsReported incidence of 8% in Russian clinical trials involving 964 patients.[1]Russian Clinical Trials
Long-term Organ RetentionHalf-life of perfluoromethylcyclohexylpiperidine up to 90 days.[2]Preclinical and Clinical Observations
Long-term Toxic EffectsNo specific long-term toxic effects have emerged from Russian studies.[1]Russian Clinical Experience
PolyHeme 30-Day Mortality (As-Randomized)13.4% (PolyHeme) vs. 9.6% (Control)Phase III Trauma Trial
30-Day Mortality (Per-Protocol)11.1% (PolyHeme) vs. 9.3% (Control)Phase III Trauma Trial
Myocardial Infarction3% (PolyHeme) vs. 1% (Control)Phase III Trauma Trial
Hemopure Serious Adverse Events25% of patients (88/350) in the Hemopure group experienced at least one serious adverse event, compared to 17.5% (59/338) in the red blood cell group.Pivotal Clinical Study
Cardiac Problems22 patients in the Hemopure arm vs. 8 patients in the red blood cell arm.Pivotal Clinical Study
Deaths10 deaths in the Hemopure group vs. 6 deaths in the red blood cell group (not statistically significant).Pivotal Clinical Study

Key Experimental Protocols

Understanding the methodologies used to assess the safety of blood substitutes is crucial for interpreting the available data. Below are detailed descriptions of key experimental protocols relevant to the long-term safety concerns of this compound and HBOCs.

Assessment of Perfluorocarbon Accumulation and Effects on the Reticuloendothelial System (RES)

Objective: To determine the long-term biodistribution, retention, and potential toxicity of PFC emulsions in the organs of the RES.

Methodology:

  • Animal Model: Typically, rats or rabbits are used. A sufficient number of animals are assigned to treatment and control groups.

  • Dosing: Animals in the treatment group receive intravenous injections of the PFC emulsion (e.g., this compound) at clinically relevant doses. The control group receives a saline injection.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 1 day, 7 days, 30 days, 90 days, and longer) to assess both short-term and long-term effects.

  • Organ Collection: The liver, spleen, lungs, and other relevant organs are harvested, weighed, and prepared for analysis.

  • PFC Quantification: The concentration of PFCs in the tissues is determined using gas chromatography with electron capture detection (GC-ECD). This allows for the calculation of the elimination half-life of the PFC components.

  • Histopathology: Organ tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to examine cellular morphology. The presence of foamy macrophages (macrophages that have phagocytosed PFC particles) is a key indicator of RES uptake.

  • Immunohistochemistry: Specific markers for macrophage activation and inflammation (e.g., CD68 for macrophages, TNF-α for inflammation) can be used to assess the local immune response to PFC accumulation.

  • Organ Function Tests: Blood samples are collected at various time points to measure liver enzymes (e.g., ALT, AST) and other markers of organ function to assess for toxicity.

Evaluation of HBOC-Induced Vasoconstriction

Objective: To assess the potential of an HBOC to cause vasoconstriction, a major safety concern.

Methodology:

  • In Vitro Aortic Ring Assay:

    • Tissue Preparation: Thoracic aortas are harvested from rats or rabbits and cut into rings.

    • Experimental Setup: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings is recorded.

    • Procedure: The rings are pre-constricted with a vasoconstrictor like phenylephrine. Once a stable contraction is achieved, the HBOC is added to the bath in increasing concentrations. The change in tension is measured to determine if the HBOC causes further contraction or relaxation. Endothelium-dependent relaxation is also assessed using agents like acetylcholine to evaluate the effect of the HBOC on endothelial function.

  • In Vivo Hemodynamic Monitoring:

    • Animal Model: Anesthetized rats or larger animals like swine are instrumented for continuous monitoring of cardiovascular parameters.

    • Measurements: Key parameters monitored include mean arterial pressure (MAP), heart rate, and cardiac output.

    • Procedure: A baseline is established, and then the HBOC is infused intravenously. Changes in MAP and other hemodynamic parameters are recorded over time to assess the pressor effect of the HBOC.

Immunotoxicity Assessment of Blood Substitutes

Objective: To evaluate the potential of a blood substitute to cause adverse effects on the immune system.

Methodology:

  • Tiered Approach (as per FDA guidance):

    • Tier 1: Standard Toxicology Studies with Immunological Endpoints: In routine toxicology studies, parameters such as hematology (complete blood counts with differentials), clinical chemistry, and histopathology of lymphoid organs (spleen, thymus, lymph nodes) are evaluated.

    • Tier 2: Functional Assays: If concerns arise from Tier 1, more specific functional assays are conducted. These can include:

      • T-cell Dependent Antibody Response (TDAR) Assay: This is a key assay to assess the competency of the integrated immune system. Animals are immunized with a T-cell dependent antigen (e.g., keyhole limpet hemocyanin - KLH). The antibody response (e.g., IgM and IgG titers) is measured in the presence and absence of the blood substitute.

      • Natural Killer (NK) Cell Activity Assay: The ability of NK cells to lyse target cells is measured in vitro.

      • Macrophage/Neutrophil Function Assays: Phagocytic activity and oxidative burst capacity of these cells are assessed.

  • Cytokine Release Assays: Human peripheral blood mononuclear cells (PBMCs) are incubated with the blood substitute in vitro. The release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is measured by ELISA or other immunoassays to assess the potential for inducing a systemic inflammatory response.

Signaling Pathways and Mechanisms of Toxicity

The long-term safety concerns associated with this compound and HBOCs stem from their distinct interactions with biological systems at the molecular and cellular levels.

This compound and the Reticuloendothelial System (RES)

This compound particles are recognized as foreign by the immune system and are primarily cleared from the circulation by macrophages of the RES. The prolonged retention of this compound's components within these cells can lead to a state of "macrophage blockade," potentially altering their normal function. While the exact signaling pathways are still under investigation, it is hypothesized that the accumulation of perfluorocarbons within macrophages may trigger inflammatory signaling cascades.

Perftoran_RES_Interaction cluster_bloodstream Bloodstream cluster_macrophage Macrophage (RES) This compound This compound Particles Phagocytosis Phagocytosis This compound->Phagocytosis Phagosome Phagosome (PFC Accumulation) Phagocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome TLR4 TLR4 Phagolysosome->TLR4 PFCs may interact with intracellular sensors NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Potential Long-Term Effects Potential Long-Term Effects Cytokines->Potential Long-Term Effects

This compound uptake by macrophages and potential inflammatory signaling.
HBOCs and Nitric Oxide Scavenging

The primary mechanism underlying the vasoconstrictive effects of HBOCs is the scavenging of nitric oxide (NO) by cell-free hemoglobin. In the vasculature, endothelial cells produce NO, which diffuses to the underlying smooth muscle cells, leading to vasodilation. Cell-free hemoglobin from HBOCs can readily bind to NO in the plasma and in the subendothelial space, thereby preventing it from reaching its target in the smooth muscle cells. This leads to unopposed vasoconstriction and an increase in blood pressure.

HBOC_NO_Scavenging cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell cluster_lumen Vessel Lumen eNOS eNOS NO_E Nitric Oxide (NO) eNOS->NO_E L_Arginine L-Arginine L_Arginine->eNOS NO_L Nitric Oxide (NO) NO_E->NO_L Diffusion sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation HBOC Cell-Free Hb (HBOC) MetHb Methemoglobin (MetHb) + Nitrate HBOC->MetHb NO_L->sGC Normal Pathway NO_L->MetHb Scavenging

Mechanism of HBOC-induced vasoconstriction via nitric oxide scavenging.

Experimental Workflow for Preclinical Safety Assessment

A systematic approach is essential for the preclinical safety evaluation of any new blood substitute. The following workflow outlines the key stages of this process.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro / Ex Vivo Assessment cluster_in_vivo In Vivo Animal Studies cluster_analysis Data Analysis & Risk Assessment A Physicochemical Characterization (Particle size, Stability) B Vasoconstriction Assay (Aortic Rings) A->B C Immunotoxicity Screening (Cytokine Release) A->C D Acute Toxicity Studies (Dose Escalation) B->D C->D E Sub-chronic & Chronic Toxicity Studies D->E F Organ Function Monitoring (Blood Chemistry) E->F G Biodistribution & RES Uptake Studies E->G H Immunotoxicity Studies (e.g., TDAR) E->H I Histopathology Evaluation F->I G->I H->I J Toxicokinetic Modeling I->J K Overall Safety Profile & Risk-Benefit Analysis J->K

A generalized workflow for the preclinical safety assessment of blood substitutes.

Conclusion

The long-term safety of blood substitutes remains a critical area of research and development. This compound and HBOCs present distinct safety profiles rooted in their fundamental chemical and physical properties. This compound's long-term safety is intrinsically linked to its persistence in the reticuloendothelial system, and a more thorough understanding of the long-term consequences of this retention is needed. For HBOCs, the challenge lies in mitigating the inherent vasoconstrictive effects of cell-free hemoglobin. Future generations of blood substitutes, whether PFC- or hemoglobin-based, will need to address these long-standing safety hurdles to gain widespread clinical acceptance. This guide serves as a foundational resource for researchers to build upon as they continue to innovate in this vital field of medicine.

References

Perftoran Demonstrates Superiority in Attenuating Ischemic Injury Across Various Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals now have access to compelling evidence from multiple preclinical and clinical studies indicating that Perftoran, a perfluorocarbon emulsion, offers significant advantages over traditional therapies in the management of specific ischemic conditions. These studies highlight this compound's ability to improve microcirculation, reduce infarct size, and protect tissues from reperfusion injury in cerebral, cardiac, and intestinal ischemia.

This compound's unique properties as an oxygen carrier, with particles approximately 100 times smaller than red blood cells, allow it to perfuse constricted blood vessels in the microcirculation more effectively, addressing the critical oxygen deficit that characterizes ischemic events.[1] Experimental data consistently shows its superiority in improving key physiological parameters compared to standard treatments like saline and hetastarch.

Cerebral Ischemia: Enhanced Reperfusion and Neuroprotection

In a rat model of global transient cerebral ischemia, the administration of this compound was shown to significantly improve the reperfusion process in the brain.[2][3] A study involving 51 anesthetized rats demonstrated that a preliminary infusion of this compound not only enhances cerebral blood flow during reperfusion but also mitigates the shortcomings of crystalloid solutions like physiological saline.[2][3] Furthermore, adding this compound directly to autoblood after the ischemic event markedly improved the course of the reperfusion period compared to a combination of physiological solution and autoblood.[2] These findings suggest a cytoprotective effect on the vascular endothelium.[2][3]

A separate study in a healthy anesthetized rat cranial window model showed that this compound did not cause acute vasoconstriction in cerebral pial arterioles, a concern with some oxygen carriers.[1][4] In fact, over the course of the experiment, this compound-treated animals exhibited less vasoconstriction of medium-sized pial arterioles compared to those treated with 0.9% NaCl (normal saline) or Hextend.[4]

Table 1: Comparison of this compound and Control in Cerebral Ischemia Models

ParameterThis compound GroupControl Group (Saline/Hextend)Ischemic ConditionModelReference
Cerebral ReperfusionImprovedLess effectiveGlobal transient cerebral ischemiaRat[2][3]
Pial Arteriole Vasoconstriction (Medium-sized)5.3% ± 13.4%9.3% ± 12.3% (0.9% NaCl), 8.1% ± 11.3% (Hextend)Healthy (no ischemia)Rat cranial window[4]
Myocardial Infarction: Reduced Infarct Size and Improved Cardiac Function

Clinical evidence in patients with acute myocardial infarction (AMI) demonstrates this compound's positive impact on clinical outcomes. In a study of 40 AMI patients, the group receiving this compound within the first 6 hours experienced significantly fewer repeated episodes of chest pain compared to the control group (57% vs. 81%).[5]

Crucially, this compound-treated patients showed a remarkable preservation of the left ventricle. The non-damaged volume of the left ventricle was 25.06 ± 5.40% in the this compound group, a significant improvement over the 6.60 ± 2.31% observed in the traditionally treated patients.[5] This was accompanied by positive ECG changes, including ST-segment normalization and Q-wave reduction in some patients.[5] Furthermore, by days 3-5, the this compound group exhibited a more than two-fold increase in arterial-venous O2 content difference and O2 delivery compared to the control group.[5]

Table 2: this compound vs. Traditional Treatment in Acute Myocardial Infarction

OutcomeThis compound GroupControl GroupIschemic ConditionModelReference
Repeated Chest Pain Episodes57%81%Acute Myocardial InfarctionHuman Clinical Trial[5]
Non-damaged Left Ventricle Volume (%)25.06 ± 5.406.60 ± 2.31Acute Myocardial InfarctionHuman Clinical Trial[5]
Arterial-Venous O2 Difference & O2 Delivery (by days 3-5)> 2x increaseBaselineAcute Myocardial InfarctionHuman Clinical Trial[5]
Intestinal Ischemia: Attenuation of Reperfusion Injury

In a rat model of critical intestinal ischemia, systemic administration of this compound before reperfusion promoted earlier and more complete structural regeneration of the intestinal mucosa.[6][7] A key finding was the significant reduction in mesenteric artery constriction in the early phase of reperfusion. Five minutes after reperfusion, the reduction in mesenteric artery diameter was 24 ± 5.5% in the this compound group compared to a more severe 45.2 ± 3.6% in the saline control group.[6][7]

Morphological examination revealed that this compound protected the intestinal mucosal layer from irreversible post-ischemic damage.[7] In the this compound-treated rats, the villous height decreased less, and the number of crypts was better preserved compared to the control group.[7] This protection is attributed to this compound's ability to improve microcirculation and its nitric oxide transporting properties.[6]

Table 3: this compound vs. Saline in a Rat Model of Intestinal Ischemia

ParameterThis compound GroupControl Group (0.9% NaCl)Ischemic ConditionModelReference
Mesenteric Artery Diameter Reduction (5 min post-reperfusion)24 ± 5.5%45.2 ± 3.6%Partial intestinal ischemiaRat[6][7]
Villous Height DecreaseLess severe2.5-3 timesIntestinal reperfusionRat[7]
Crypt Quantity DecreaseLess severeMore than twiceIntestinal reperfusionRat[7]

Experimental Protocols

A summary of the methodologies for the key experiments cited is provided below to allow for critical evaluation and replication of the findings.

Global Transient Cerebral Ischemia Model
  • Subjects: 51 anesthetized nonlinear white rats (300-330 g).

  • Ischemia Induction: Modeling of global transient cerebral ischemia (specific method not detailed in the abstract).

  • Intervention:

    • Group 1: Preliminary administration of this compound.

    • Group 2: Direct admixture of this compound to autoblood introduced after ischemia.

    • Control Group: Combination of physiological solution and autoblood.

  • Key Measurements: Cerebral blood flow during the reperfusion period, assessed likely through techniques such as Laser-Doppler Flowmetry.[2]

  • Reference: [2][3]

Acute Myocardial Infarction Clinical Study
  • Subjects: 40 male patients, not older than 60, with a first acute myocardial infarction.

  • Intervention:

    • This compound Group (n=20): Intravenous infusion of this compound (4-5 ml/kg) at a rate of 20-40 drops per minute within the first 6 hours of AMI, along with 20 mg of intravenous nitroglycerin over 8 hours.

    • Control Group (n=20): Received no this compound but did receive the same nitroglycerin protocol.

  • Key Measurements: Composite clinical outcomes (including chest pain), ECG changes, infarct size, creatine kinase activity, hemodynamic parameters, acid-base status, blood gases, oxygen supply, and consumption.[5]

  • Reference: [5]

Intestinal Ischemia-Reperfusion Model
  • Subjects: 146 nonlinear white male rats (200-350 g).

  • Ischemia Induction:

    • Partial critical intestinal ischemia: Strangulation of a 5-6 cm jejunal loop with its mesentery for 90 minutes.

    • Global critical intestinal ischemia: Occlusion of the cranial mesenteric artery (CMA) for 90 minutes.

  • Intervention:

    • Experimental Groups: Intra-arterial injection of this compound (0.8-1.0 mL per 100 g) at 75 minutes of the ischemic period.

    • Control Groups: Intra-arterial injection of 0.9% sodium chloride solution at the same time and volume.

  • Key Measurements: Mean systemic arterial blood pressure, intravital microscopy of the mesenteric microcirculation (artery diameter), and morphological examination of the ischemic intestine.[6][7]

  • Reference: [6][7]

Visualizing this compound's Proposed Mechanism in Ischemia-Reperfusion

The beneficial effects of this compound in ischemic conditions can be attributed to its ability to navigate constricted microvessels and deliver oxygen more efficiently than red blood cells, thereby mitigating the downstream cellular damage of hypoxia and reperfusion injury.

References

Safety Operating Guide

Navigating the Uncharted Waters of Perftoran Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Operational Plan

Perftoran, a perfluorocarbon emulsion, should be handled as a hazardous chemical waste. The absence of a dedicated SDS necessitates a conservative approach to its disposal, adhering to the most stringent guidelines applicable to related chemical families.

Core Principle: Treat this compound waste with the same precautions as other PFAS compounds. Due to their persistence in the environment, improper disposal is a significant concern.

Spill Management and Decontamination

In the event of a this compound spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Small Spills (less than 200 mL):

  • Alert personnel in the immediate area.

  • Don appropriate Personal Protective Equipment (PPE): at a minimum, this includes safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat.

  • Contain the spill using absorbent pads or other suitable materials.

  • Gently wipe up the spill, working from the outside in to avoid spreading the material.

  • Place all contaminated materials (absorbent pads, gloves, etc.) into a designated, sealable hazardous waste container.

  • Decontaminate the spill area with a mild detergent and water.[1]

  • Rinse the area thoroughly.

Large Spills (greater than 200 mL):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) office or emergency response team.

  • Restrict access to the spill area.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Proper Disposal Procedures

The disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general guideline:

  • Waste Segregation:

    • Collect all this compound-containing waste, including unused product, contaminated labware (e.g., pipettes, vials), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

  • Container Labeling:

    • Label the waste container clearly as "Hazardous Waste: this compound" and include any other information required by your institution (e.g., accumulation start date, primary hazard).

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Method:

    • The primary recommended disposal method for PFAS-containing waste is high-temperature incineration by a licensed hazardous waste disposal facility.[2] This method is most effective at breaking down the stable carbon-fluorine bonds.

    • Hazardous waste landfills are another option, but they only contain the waste rather than destroying it.[2]

    • Deep well injection may also be a possibility, where the waste is injected into deep, geologically stable underground formations.[2]

    • Never dispose of this compound down the drain or in regular trash. [3]

Consultation with your Environmental Health and Safety (EHS) office is mandatory. They will provide specific guidance on the appropriate disposal methods and licensed contractors for your location.

Disposal Parameter Guideline Rationale
Waste Classification Hazardous Waste (Presumptive)Due to its perfluorinated nature and lack of specific SDS.
Primary Disposal Method High-Temperature IncinerationEffective destruction of persistent PFAS compounds.[2]
Secondary Disposal Options Hazardous Waste Landfill, Deep Well InjectionContainment methods if incineration is not feasible.[2]
Prohibited Disposal Drain or regular trash disposalTo prevent environmental contamination.[3]
Spill Residue Collect and dispose of as hazardous wasteEnsures all contaminated materials are properly managed.[1]

Experimental Workflow for this compound Waste Disposal

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.

Perftoran_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Storage cluster_disposal Disposal Pathway cluster_final Final Disposition Unused_this compound Unused this compound Segregation Segregate in Designated Container Unused_this compound->Segregation Contaminated_Labware Contaminated Labware Contaminated_Labware->Segregation Spill_Cleanup Spill Cleanup Materials Spill_Cleanup->Segregation Labeling Label Container 'Hazardous Waste: This compound' Segregation->Labeling Storage Store in Secure Accumulation Area Labeling->Storage EHS_Consultation Consult EHS Office Storage->EHS_Consultation Waste_Pickup Arrange for Waste Pickup EHS_Consultation->Waste_Pickup Licensed_Disposal Transport to Licensed Disposal Facility Waste_Pickup->Licensed_Disposal Incineration High-Temperature Incineration Licensed_Disposal->Incineration Preferred Landfill Hazardous Waste Landfill Licensed_Disposal->Landfill Alternative Deep_Well Deep Well Injection Licensed_Disposal->Deep_Well Alternative

This compound Waste Management Workflow

Disclaimer: This document provides general guidance based on available information for similar chemical compounds. It is not a substitute for a substance-specific Safety Data Sheet. Always consult with your institution's Environmental Health and Safety office and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling Perftoran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Perftoran. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical handling.

This compound is a perfluorocarbon (PFC) emulsion. While PFCs are generally considered chemically inert and possess low toxicity, the specific formulation of this compound as an emulsion necessitates careful handling to maintain its stability and prevent contamination.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. This guidance is based on standard safety protocols for handling laboratory chemicals and perfluorocarbon compounds.[1][2]

Equipment Specification Purpose
Eye Protection Chemical safety goggles or glassesTo protect eyes from potential splashes.
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from accidental spills.
Respiratory Protection Generally not required under normal use with adequate ventilationTo be used if there is a risk of aerosolization or if working in a poorly ventilated area.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, such as a laboratory fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the area where this compound is being handled.

  • Use clean, dedicated equipment to prevent contamination of the emulsion.

Storage:

  • Store this compound in its original, tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.[1]

  • Consult the product's specific instructions for the recommended storage temperature to ensure emulsion stability.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Waste Type Disposal Procedure
Unused or Expired this compound Collect in a designated, labeled, and sealed waste container. The container should be compatible with perfluorocarbons. Arrange for pickup by a licensed hazardous waste disposal company.[3][4]
Contaminated Labware (e.g., pipettes, vials) Dispose of as solid chemical waste. Place in a designated, labeled container for hazardous waste.
Contaminated PPE (e.g., gloves, lab coat) Bag and dispose of as solid chemical waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Eye Contact:

  • Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.

  • Seek immediate medical attention.

Skin Contact:

  • Remove any contaminated clothing.

  • Wash the affected area thoroughly with soap and water.

  • If irritation persists, seek medical attention.

Inhalation:

  • Move the individual to an area with fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek medical attention if symptoms persist.

Spill:

  • Alert others in the vicinity and evacuate the immediate area if necessary.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a designated, sealed container for hazardous waste disposal.[1]

  • Clean the spill area with a suitable detergent and water.

Perftoran_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Don Appropriate PPE B Work in Well-Ventilated Area A->B C Handle this compound B->C D Collect Waste C->D F Spill or Exposure? C->F E Dispose via Hazardous Waste Protocol D->E F->D No G Follow Emergency Procedures F->G Yes

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。